Iproplatin
描述
RN given refers to cpd without isomeric designation
属性
CAS 编号 |
62928-11-4 |
|---|---|
分子式 |
C6H20Cl2N2O2Pt-4 |
分子量 |
418.22 g/mol |
IUPAC 名称 |
platinum;bis(propan-2-amine);dichloride;dihydroxide |
InChI |
InChI=1S/2C3H9N.2ClH.2H2O.Pt/c2*1-3(2)4;;;;;/h2*3H,4H2,1-2H3;2*1H;2*1H2;/p-4 |
InChI 键 |
AGFPKKCNKJRESC-UHFFFAOYSA-J |
手性 SMILES |
CC(C)N.CC(C)N.[OH-].[OH-].Cl[Pt+2]Cl |
规范 SMILES |
CC(C)N.CC(C)N.[OH-].[OH-].[Cl-].[Cl-].[Pt] |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO, not in water |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
CHIP organoplatinum compound cis,trans,cis-dichlororidodihydroxidobis(isopropylamine)platinum(IV) cis-dichlorobis(isopropylamine)trans-dihydroxyplatinum IV dichlorobis(isopropylamine)dihydroxyplatinum IV iproplatin iproplatin, (OC-6-33)-isomer JM9 |
产品来源 |
United States |
Foundational & Exploratory
iproplatin synthesis and purification methods
An In-depth Technical Guide on the Synthesis and Purification of Iproplatin
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the synthesis and purification methods for this compound, a platinum(IV) anticancer agent. This compound, chemically known as cis-dichloro-bis(isopropylamine)-trans-dihydroxyplatinum(IV) (CHIP), has been a subject of interest in the development of less toxic and more effective platinum-based chemotherapeutics.
Introduction
This compound is a second-generation platinum coordination complex that, unlike its platinum(II) predecessors such as cisplatin, possesses an octahedral geometry.[1][2] This structural difference, with two hydroxyl groups in the axial positions, contributes to its increased stability and altered biological properties.[1][2] While it ultimately showed limited activity in some clinical trials for advanced breast cancer, the synthetic and purification strategies developed for this compound and other platinum(IV) compounds remain highly relevant in the ongoing quest for new metal-based drugs.[3] Platinum(IV) complexes are often considered prodrugs that are reduced in vivo to their active platinum(II) counterparts, which can then interact with DNA, leading to cytotoxicity in cancer cells.
Synthesis of this compound
The synthesis of this compound typically involves a two-step process: first, the synthesis of the platinum(II) precursor, cis-dichloro-bis(isopropylamine)platinum(II), followed by its oxidation to the platinum(IV) complex, this compound.
Step 1: Synthesis of cis-dichloro-bis(isopropylamine)platinum(II)
The synthesis of the platinum(II) precursor generally follows established methods for preparing similar cis-platinum complexes. A common starting material is potassium tetrachloroplatinate(II) (K₂[PtCl₄]).
Step 2: Oxidation to this compound
The platinum(II) intermediate is then oxidized to form the final platinum(IV) product, this compound. This is typically achieved using an oxidizing agent such as hydrogen peroxide.
A Danish patent describes a method for preparing this compound in a substantially pure form, highlighting the importance of controlled reaction conditions to achieve high purity.
Quantitative Data on this compound Synthesis
| Parameter | Value | Reference |
| Molecular Formula | C₆H₂₀Cl₂N₂O₂Pt | General Chemical Knowledge |
| Molecular Weight | 450.23 g/mol | General Chemical Knowledge |
| Appearance | Yellowish crystalline powder | Inferred from related compounds |
| Solubility | More water-soluble than cisplatin |
Purification of this compound
Achieving high purity is critical for any pharmacologically active compound. The purification of this compound aims to remove unreacted starting materials, byproducts, and any isomeric impurities.
Recrystallization
Recrystallization is a common and effective method for purifying platinum complexes. The choice of solvent is crucial. For cisplatin, recrystallization from hot water containing HCl or NaCl is effective in preventing the formation of aqua or hydroxo complexes. Similar principles can be applied to the purification of this compound, although the specific solvent system may need to be optimized. The use of amide solvents like N,N-dimethylacetamide (DMA) followed by precipitation with an acid has also been shown to be an effective means of purification for cisplatin and could be adapted for this compound.
Chromatographic Methods
While not extensively detailed in the provided search results for this compound specifically, chromatographic techniques are widely used for the purification of platinum-based drugs. Techniques such as column chromatography with silica gel or alumina can be employed to separate the desired product from impurities based on their different polarities and affinities for the stationary phase. The process for purifying an oxaliplatin preparation, for instance, involves the use of active carbon and silica gel.
Experimental Protocols
Protocol 1: Synthesis of this compound
Materials:
-
Potassium tetrachloroplatinate(II) (K₂[PtCl₄])
-
Isopropylamine
-
Hydrogen peroxide (H₂O₂)
-
Hydrochloric acid (HCl)
-
Deionized water
Procedure:
-
Synthesis of cis-dichloro-bis(isopropylamine)platinum(II):
-
Dissolve K₂[PtCl₄] in deionized water.
-
Slowly add a stoichiometric amount of isopropylamine to the aqueous solution of K₂[PtCl₄] with constant stirring.
-
The reaction mixture is typically stirred for several hours at room temperature to allow for the formation of the platinum(II) complex.
-
The resulting precipitate of cis-dichloro-bis(isopropylamine)platinum(II) is collected by filtration, washed with water, and dried.
-
-
Oxidation to this compound:
-
Suspend the synthesized cis-dichloro-bis(isopropylamine)platinum(II) in an aqueous solution.
-
Add an excess of hydrogen peroxide to the suspension.
-
The reaction mixture is heated gently to facilitate the oxidation process. The color of the suspension will typically change, indicating the formation of the platinum(IV) complex.
-
After the reaction is complete, the solution is cooled, and the crude this compound is collected by filtration.
-
Protocol 2: Purification of this compound by Recrystallization
Materials:
-
Crude this compound
-
Deionized water
-
Hydrochloric acid (dilute)
-
Ethanol
Procedure:
-
Dissolve the crude this compound in a minimal amount of hot deionized water. A small amount of dilute HCl can be added to suppress the formation of hydroxo species.
-
Once fully dissolved, the solution is filtered while hot to remove any insoluble impurities.
-
The filtrate is allowed to cool slowly to room temperature, and then further cooled in an ice bath to promote crystallization.
-
The purified crystals of this compound are collected by filtration.
-
The crystals are washed with a small amount of cold ethanol to remove any remaining soluble impurities.
-
The purified this compound is dried under vacuum.
Visualizations
Synthesis and Purification Workflow
Caption: Workflow for the synthesis and purification of this compound.
This diagram illustrates the two main chemical steps in the synthesis of this compound, starting from potassium tetrachloroplatinate(II), followed by a purification step to yield the final, pure compound.
References
An In-depth Technical Guide to the Mechanisms of Action: Iproplatin vs. Cisplatin
Audience: Researchers, scientists, and drug development professionals.
Abstract
Cisplatin, cis-diamminedichloroplatinum(II), remains a cornerstone of cancer chemotherapy, but its efficacy is often limited by severe side effects and the development of drug resistance. This has driven the development of next-generation platinum compounds, including the platinum(IV) complex, iproplatin. This compound was designed as a prodrug to improve the therapeutic index of platinum-based therapy. This technical guide provides an in-depth comparison of the core mechanisms of action of cisplatin and this compound, detailing their cellular uptake, molecular activation, DNA adduct formation, and the subsequent cellular responses. We present quantitative data in comparative tables, provide detailed experimental protocols for key assays, and illustrate critical molecular pathways and workflows using standardized diagrams to facilitate a comprehensive understanding for researchers in oncology and drug development.
Core Mechanism of Action: From Cellular Entry to DNA Adduct Formation
The cytotoxic effects of both cisplatin and this compound are ultimately mediated by the formation of platinum-DNA adducts that disrupt DNA replication and transcription, leading to cell death.[1][2] However, their paths from administration to DNA binding are fundamentally different, defining their distinct pharmacological profiles.
Cisplatin: The Archetypal Platinum(II) Agent
Cisplatin is a square planar, neutral platinum(II) complex. Its mechanism involves a series of sequential steps following its entry into the cell.
-
Cellular Uptake: In the bloodstream, the high chloride concentration (~100 mM) suppresses the reactivity of cisplatin. Upon entering the tumor microenvironment and the cell, where the chloride concentration is significantly lower (~4-20 mM), the drug becomes activated. Cellular uptake is mediated by both passive diffusion and facilitated transport, primarily through the copper transporter 1 (CTR1).[3][4][5]
-
Aquation: Inside the cell, the low chloride environment facilitates the hydrolysis of the chloride ligands, which are replaced by water molecules. This process, known as aquation, transforms the neutral cisplatin into a reactive, positively charged electrophile, [Pt(NH₃)₂Cl(H₂O)]⁺ and subsequently [Pt(NH₃)₂ (H₂O)₂]²⁺.
-
DNA Binding: The aquated, electrophilic platinum species is highly reactive towards nucleophilic sites on DNA. It preferentially binds to the N7 position of purine bases, particularly guanine. This leads to the formation of various DNA adducts, which are the primary lesions responsible for its cytotoxic activity. The majority of these are 1,2-intrastrand crosslinks between adjacent guanine bases (~65%) and adjacent adenine-guanine bases (~25%). Less frequent adducts include 1,3-intrastrand crosslinks, interstrand crosslinks, and monofunctional adducts. These adducts cause significant local distortions in the DNA double helix, which are recognized by cellular machinery.
This compound: A Platinum(IV) Prodrug
This compound is an octahedral, non-reactive platinum(IV) complex. Its key feature is that it is a prodrug, meaning it must be chemically altered within the body to become active. This design strategy aims to increase stability in circulation and reduce side effects.
-
Cellular Uptake: As a stable, neutral complex, this compound is also thought to enter cells via passive diffusion and potentially other transport mechanisms. Its inert Pt(IV) oxidation state prevents premature reactions with biomolecules.
-
Intracellular Reduction: The central step in this compound's mechanism is its reduction from the inactive Pt(IV) state to a cytotoxic Pt(II) state. This reduction occurs inside the cell, facilitated by biological reducing agents such as glutathione (GSH) and ascorbate. During this process, the two axial ligands (hydroxido groups in this compound's case) are lost.
-
Formation of Active Species and DNA Binding: The reduction of this compound yields a square planar Pt(II) complex that is structurally analogous to cisplatin. This newly formed active species then undergoes the same aquation and DNA binding process as cisplatin, forming the characteristic spectrum of platinum-DNA adducts that trigger cell death.
Cellular Response and Apoptotic Signaling
The formation of platinum-DNA adducts is not immediately lethal. It initiates a complex signaling cascade known as the DNA Damage Response (DDR), which ultimately determines the cell's fate.
DNA Damage Response (DDR)
The helical distortions caused by platinum adducts stall DNA replication and transcription forks, which are recognized by sensor proteins of the DDR pathway.
-
Sensors and Transducers: The primary sensor kinases activated by platinum-induced damage are Ataxia Telangiectasia and Rad3-related (ATR) and Ataxia Telangiectasia Mutated (ATM). These kinases phosphorylate and activate a host of downstream transducer and effector proteins, including the checkpoint kinases Chk1 and Chk2.
-
Effectors and Cell Fate: A critical effector of the DDR is the tumor suppressor protein p53. Activated p53 acts as a transcription factor to induce cell cycle arrest, providing time for the cell to repair the DNA damage. The primary repair pathway for platinum adducts is Nucleotide Excision Repair (NER). If the damage is too extensive to be repaired, p53 shifts its transcriptional activity towards pro-apoptotic genes, committing the cell to programmed cell death.
Induction of Apoptosis
When DNA repair fails, the cell initiates apoptosis, primarily through the intrinsic (mitochondrial) pathway.
-
p53-Mediated Induction: Activated p53 upregulates the expression of pro-apoptotic proteins from the BCL-2 family, such as BAX, BAK, and PUMA.
-
Mitochondrial Permeabilization: These proteins translocate to the mitochondria and induce Mitochondrial Outer Membrane Permeabilization (MOMP). This results in the release of cytochrome c from the intermembrane space into the cytosol.
-
Caspase Cascade: In the cytosol, cytochrome c binds to Apaf-1, forming the apoptosome. The apoptosome recruits and activates pro-caspase-9, the initiator caspase for the intrinsic pathway. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving critical cellular substrates.
Quantitative Comparison
Direct quantitative comparisons of this compound and cisplatin are essential for understanding their relative potency and therapeutic potential. The data below is compiled from various in vitro studies.
Table 1: Comparative Cytotoxicity in Human Tumor Clonogenic Assay (Data adapted from a study on fresh tumor samples from 63 patients. Sensitivity defined as ≥70% cell kill.)
| Drug | Concentration Range for Testing | Number of Sensitive Samples | Key Finding | Reference |
| Cisplatin | 0.1 - 1.0 µg/ml | 2 | Baseline activity | |
| This compound | 1.0 - 10.0 µg/ml | 6 | Higher number of sensitive samples | |
| Comparison | N/A | N/A | Striking lack of cross-resistance; ~20% of cisplatin-resistant samples were sensitive to this compound. |
Table 2: Cellular Accumulation and DNA Platination (General findings from comparative studies on sensitive vs. resistant cell lines)
| Parameter | Cisplatin | This compound | General Observation | References |
| Cellular Uptake | Mediated by CTR1 and passive diffusion. Reduced uptake is a key resistance mechanism. | Enters as a stable Pt(IV) prodrug. | Resistant cells often show lower intracellular platinum concentrations for both drug types due to reduced uptake or increased efflux. | |
| DNA Platination | Directly proportional to intracellular concentration of the active species. | Dependent on the rate of intracellular reduction to Pt(II) and subsequent aquation. | Lower DNA platination levels are consistently observed in resistant cell lines compared to their sensitive counterparts. |
Key Experimental Methodologies
Standardized protocols are critical for the reproducible evaluation of platinum-based drugs.
Protocol: MTT Assay for Cell Viability
The MTT assay is a colorimetric method used to assess cell metabolic activity as a measure of viability, proliferation, and cytotoxicity.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound and cisplatin in culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include untreated control wells. Incubate for a specified period (e.g., 48-72 hours).
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Following drug incubation, add 10-20 µL of MTT stock solution to each well.
-
Formazan Crystal Formation: Return the plate to the incubator for 4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium from each well. Add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Reading: Place the plate on a shaker for 10-15 minutes to ensure complete dissolution. Measure the absorbance (OD) of each well using a microplate reader at a wavelength between 550 and 600 nm.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells. Plot the viability against drug concentration to determine the IC₅₀ (the concentration of drug that inhibits 50% of cell growth).
Protocol: Quantification of Platinum-DNA Adducts by ICP-MS
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive technique for quantifying the total elemental platinum bound to DNA.
-
Cell Treatment and DNA Isolation: Culture cells and treat with defined concentrations of cisplatin or this compound for a set time. Harvest the cells and isolate genomic DNA using a standard DNA extraction kit, ensuring removal of RNA contamination.
-
DNA Quantification: Accurately quantify the concentration of the isolated DNA using a spectrophotometer or fluorometer.
-
Sample Digestion: In a trace metal-free tube, digest a known amount of DNA (e.g., 10 µg) by adding 70% trace metal grade nitric acid and heating at 65-70°C for 1 hour. Follow with the addition of 30% hydrogen peroxide and continue heating for 3-4 hours to complete the digestion.
-
ICP-MS Analysis: Dilute the digested samples to a final volume with ultrapure water. Prepare a series of platinum standards for calibration. Analyze the samples using an ICP-MS instrument to quantify the mass of platinum.
-
Data Analysis: Use the calibration curve to determine the concentration of platinum in each sample. Normalize this value to the amount of DNA analyzed (e.g., pg of Pt per µg of DNA). This value can be further converted to the number of adducts per 10⁶ nucleotides.
Mechanisms of Resistance
Resistance to platinum drugs is a major clinical challenge and often involves multiple factors.
-
Pre-Target Resistance: This includes mechanisms that reduce the amount of active drug reaching the DNA.
-
Reduced Accumulation: Downregulation of the CTR1 influx transporter or increased expression of efflux pumps like ATP7A and ATP7B can lower intracellular platinum levels.
-
Intracellular Inactivation: Increased levels of intracellular thiols, such as glutathione (GSH) and metallothioneins, can bind to and sequester platinum drugs, preventing them from reaching the DNA.
-
-
On-Target Resistance: This involves an enhanced ability to manage DNA adducts.
-
Increased DNA Repair: Upregulation of the NER pathway can lead to more efficient removal of platinum-DNA adducts, allowing the cell to survive.
-
-
Post-Target Resistance: This involves defects in the signaling pathways that lead to cell death.
-
Evasion of Apoptosis: Mutations in the p53 gene or overexpression of anti-apoptotic proteins (e.g., BCL-2, BCL-xL) can raise the threshold for triggering apoptosis, allowing cells with significant DNA damage to persist.
-
The prodrug nature of this compound may help circumvent some pre-target resistance mechanisms, and studies have shown a lack of complete cross-resistance between cisplatin and this compound, suggesting it may be effective in some cisplatin-resistant tumors.
Conclusion
While both this compound and cisplatin ultimately kill cancer cells by forming DNA adducts that trigger the DNA damage response and apoptosis, their mechanisms differ significantly at the point of activation. Cisplatin is a reactive Pt(II) agent that becomes aquated upon cellular entry. In contrast, this compound is an inert Pt(IV) prodrug that requires intracellular reduction to form its active Pt(II) species. This fundamental difference underpins this compound's distinct pharmacological profile, including its potential for reduced toxicity and its ability to overcome certain mechanisms of cisplatin resistance. A thorough understanding of these mechanisms is paramount for the rational design of future platinum-based therapies and for developing strategies to overcome clinical drug resistance.
References
- 1. Facebook [cancer.gov]
- 2. pcbiochemres.com [pcbiochemres.com]
- 3. Cisplatin Resistance: A Cellular Self-Defense Mechanism Resulting from Multiple Epigenetic and Genetic Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in Our Understanding of the Molecular Mechanisms of Action of Cisplatin in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cisplatin-Membrane Interactions and Their Influence on Platinum Complexes Activity and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
Iproplatin: A Technical Guide to Stability and Solubility
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and solubility of iproplatin, a platinum(IV) coordination complex that has been investigated for its potential as an anticancer agent. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of metabolic pathways and experimental workflows to support further research and development.
Core Concepts: Stability and Solubility of this compound
This compound, like other platinum-based drugs, functions as a prodrug. Its stability and solubility are critical determinants of its shelf-life, formulation, and bio-availability. As a platinum(IV) complex, this compound is relatively inert and requires reduction to its active platinum(II) form to exert its cytotoxic effects. This reduction process is a key aspect of its mechanism of action and is influenced by the surrounding chemical environment.
Stability Profile
This compound has demonstrated considerable stability in various intravenous solutions, a critical factor for its clinical administration. Unlike cisplatin, its stability is not dependent on the concentration of chloride ions.[1][2]
Table 1: Stability of this compound in Intravenous Solutions
| Intravenous Solution | Stability Duration | Key Findings |
| 0.9% Sodium Chloride | 24 hours | Stable |
| 5% Dextrose | 24 hours | Stable |
| 5% Dextrose and 0.9% Sodium Chloride | 24 hours | Stable |
| 5% Dextrose and 0.45% Sodium Chloride | 24 hours | Stable |
| 5% Dextrose and 0.225% Sodium Chloride | 24 hours | Stable |
Data synthesized from available literature.[1][2]
Solubility Profile
Quantitative solubility data for this compound in a range of solvents is not extensively available in the public domain. However, qualitative descriptions indicate that it is slightly soluble in water and dimethyl sulfoxide (DMSO).
Table 2: Solubility of this compound
| Solvent | Solubility |
| Water | Slightly Soluble |
| Dimethyl Sulfoxide (DMSO) | Slightly Soluble |
Further quantitative studies are required to establish precise solubility limits in various aqueous and organic solvents at different temperatures and pH levels.
Experimental Protocols
This section outlines detailed methodologies for conducting stability and solubility studies on this compound, based on established pharmaceutical testing principles.
Stability Study: Forced Degradation and Stability-Indicating HPLC Method
This protocol describes a forced degradation study to identify potential degradation products and to develop a stability-indicating High-Performance Liquid Chromatography (HPLC) method for this compound.
2.1.1. Forced Degradation Protocol
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a mild buffer) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Treat the stock solution with 0.1 M HCl and heat at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at room temperature for a specified period.
-
Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide at room temperature.
-
Thermal Degradation: Store the solid this compound powder and the stock solution at elevated temperatures (e.g., 60°C, 80°C).
-
Photostability: Expose the solid drug and stock solution to UV and visible light in a photostability chamber.
-
-
Sample Analysis: At each time point, withdraw an aliquot of the stressed sample, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.
2.1.2. Stability-Indicating HPLC-UV Method
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by UV spectral analysis of this compound (typically in the range of 210-230 nm for platinum complexes).
-
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it can separate and quantify this compound in the presence of its degradation products.
Solubility Study: Shake-Flask Method
The shake-flask method is a reliable technique for determining the equilibrium solubility of a compound.
-
Preparation of Saturated Solution: Add an excess amount of solid this compound to a series of vials containing different solvents (e.g., water, phosphate-buffered saline at various pH values, ethanol, DMSO).
-
Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (e.g., 25°C and 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the suspensions to settle. Separate the supernatant from the undissolved solid by centrifugation or filtration.
-
Quantification: Accurately dilute the clear supernatant and determine the concentration of dissolved this compound using a validated analytical method, such as the HPLC-UV method described above.
-
Data Analysis: Calculate the solubility in mg/mL or other appropriate units.
Mechanism of Action and Activation Pathway
This compound is a Pt(IV) prodrug that requires intracellular reduction to its active Pt(II) form to exert its cytotoxic effects. The primary mechanism of this activation is believed to involve reaction with intracellular reducing agents, most notably glutathione (GSH).
The Pt(IV) center of this compound is reduced to Pt(II), leading to the loss of the two axial ligands. The resulting Pt(II) complex is a more reactive species that can then bind to DNA, forming adducts that disrupt DNA replication and transcription, ultimately leading to apoptosis.
Conclusion
This technical guide has summarized the available information on the stability and solubility of this compound, provided detailed experimental protocols for its characterization, and illustrated its proposed mechanism of activation. While this compound demonstrates favorable stability in intravenous solutions, further research is needed to establish a comprehensive quantitative solubility profile and to fully characterize its degradation products under various stress conditions. The provided protocols and diagrams serve as a foundation for researchers and drug development professionals to advance the understanding of this promising platinum(IV) anticancer agent.
References
Iproplatin: An In-depth Technical Guide to In Vivo Pharmacokinetics and Metabolism
For Researchers, Scientists, and Drug Development Professionals
Abstract
Iproplatin (cis-dichloro-trans-dihydroxy-bis-isopropylamine platinum(IV), also known as CHIP) is a second-generation platinum-based chemotherapeutic agent developed to mitigate the toxicities associated with cisplatin. As a platinum(IV) complex, this compound is a prodrug that requires in vivo reduction to exert its cytotoxic effects. Understanding its pharmacokinetic profile and metabolic fate is paramount for optimizing its therapeutic index and guiding further drug development. This technical guide provides a comprehensive overview of the in vivo pharmacokinetics and metabolism of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing metabolic pathways.
Introduction
Platinum-based drugs are a cornerstone of cancer chemotherapy. This compound was designed to offer an improved safety profile, particularly reduced nephrotoxicity, compared to the first-generation compound, cisplatin. Its octahedral platinum(IV) geometry renders it relatively inert, minimizing non-specific reactions and associated side effects. The in vivo activation through reduction to a planar platinum(II) species is a critical step in its mechanism of action, leading to the formation of DNA adducts and subsequent apoptosis in cancer cells. This guide will delve into the absorption, distribution, metabolism, and excretion (ADME) of this compound, providing researchers with a detailed understanding of its in vivo behavior.
Pharmacokinetics
The pharmacokinetic profile of this compound has been characterized in both preclinical animal models and human clinical trials. Multiple platinum-containing species are typically measured in biological matrices: total platinum, non-protein-bound (filterable) platinum, and the unchanged parent drug, this compound.
Preclinical Pharmacokinetics
Preclinical studies in mice, rats, and dogs have been instrumental in elucidating the initial pharmacokinetic properties of this compound. These studies revealed that myelosuppression is the dose-limiting toxicity in rats and dogs.[1]
Table 1: Comparative Preclinical Pharmacokinetic Parameters of this compound
| Species | Dose | T½ (unchanged drug) | Total Plasma Clearance (Total Pt) | Volume of Distribution (Vd) | Key Findings & Reference |
| Rat | Not Specified | Not Specified | Slower than oxoplatin and CBDCA, faster than cisplatin | Not Specified | Total plasma clearance of total platinum increased in the order of cisplatin, CHIP, oxoplatin, and CBDCA.[2] |
| Dog | Not Specified | Not Specified | Not Specified | Not Specified | Dose-limiting toxicity was myelosuppression.[1] |
Note: Specific quantitative data for dogs and monkeys remains limited in publicly available literature.
Clinical Pharmacokinetics
In humans, this compound exhibits a distinct pharmacokinetic profile for the parent drug and total platinum species. Phase I clinical trials established myelosuppression, particularly thrombocytopenia, as the dose-limiting toxicity.[1] Nausea and vomiting were common but less severe than with cisplatin, and nephrotoxicity, neurotoxicity, and ototoxicity were not significant issues.[1]
The plasma decay of unchanged this compound is monophasic, while the decay of total platinum is biphasic. This difference is attributed to the biotransformation of this compound and the binding of its metabolites to plasma proteins. The total body clearance of this compound has been shown to have a linear correlation with creatinine clearance, indicating the importance of renal function in its elimination.
Table 2: Human Pharmacokinetic Parameters of this compound
| Parameter | Value | Notes & Reference |
| Unchanged this compound | ||
| Plasma Decay | Monophasic | |
| Half-life (T½) | ~1.17 hours | |
| Total Platinum | ||
| Plasma Decay | Biphasic | |
| Beta-phase Half-life (T½) | 69.3 hours | |
| Filterable Platinum | ||
| Plasma Decay | Monophasic at low doses, Biphasic at high doses | |
| General | ||
| Volume of Distribution (Vss) | 39.9 ± 25.0 liters | |
| Total Body Clearance | 14.25 ± 3.99 liters/hour | |
| Urinary Excretion | Widely variable and incomplete |
Metabolism and Biotransformation
The in vivo efficacy of this compound is dependent on its metabolic activation. As a platinum(IV) prodrug, it must be reduced to a more reactive platinum(II) species to bind to DNA.
Primary Metabolic Pathway: Reduction
The principal metabolic pathway for this compound is its reduction to the divalent platinum complex, cis-dichloro-bis-isopropylamine platinum(II) (CIP). This conversion is believed to occur intracellularly. The parent this compound compound does not bind to plasma proteins and is stable in plasma for at least 48 hours. In contrast, its major metabolite, CIP, binds to plasma proteins.
This compound is taken up by cells and reduced to its active platinum(II) metabolite, CIP, which then forms DNA adducts, leading to apoptosis.
Further Biotransformation and Metabolites
Studies using 195Pt-NMR on urine from patients treated with high-dose this compound have shown that the predominant platinum species are divalent complexes, confirming the in vivo reduction of the parent drug. The protein binding of the CIP metabolite suggests the formation of other reactive chemical species from CIP that are responsible for this binding. However, detailed characterization of the downstream metabolites of CIP in vivo remains an area for further investigation.
Experimental Protocols
Accurate quantification of this compound and its metabolites in biological matrices is crucial for pharmacokinetic studies. The primary analytical techniques employed are High-Performance Liquid Chromatography (HPLC) and Inductively Coupled Plasma Mass Spectrometry (ICP-MS).
Quantification of this compound and CIP by HPLC
HPLC with UV detection is a common method for the specific quantification of the parent drug, this compound, and its metabolite, CIP, separating them from other platinum species.
-
Sample Preparation:
-
Collect whole blood in heparinized tubes.
-
Centrifuge to separate plasma.
-
For the analysis of unchanged this compound, immediate processing is crucial to prevent ex vivo degradation.
-
Protein precipitation is typically performed using an organic solvent such as methanol or acetonitrile.
-
The supernatant is then evaporated and reconstituted in the mobile phase for injection.
-
-
Chromatographic Conditions (Illustrative Example):
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., methanol or acetonitrile). A typical mobile phase could be a mixture of methanol and water (80:20, v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at a wavelength of 254 nm.
-
Quantification: Based on a calibration curve prepared by spiking known concentrations of this compound and CIP into the same biological matrix.
-
References
An In-depth Technical Guide to the Reduction of Iproplatin to its Platinum(II) Complex
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iproplatin (cis,trans,cis-[PtCl₂(OH)₂(i-PrNH₂)₂]) is a platinum(IV) coordination complex that has been investigated as a potential anticancer agent. Like other platinum(IV) compounds, this compound is a prodrug that requires reduction to its active platinum(II) form to exert its cytotoxic effects. This reduction process is a critical step in its mechanism of action, influencing its efficacy and toxicity profile. This technical guide provides a comprehensive overview of the core principles governing the reduction of this compound, focusing on the mechanisms, kinetics, and experimental methodologies used to study this transformation.
Mechanism of this compound Reduction
The activation of this compound proceeds via a two-electron reduction of the platinum(IV) center to a platinum(II) center, leading to the loss of the two axial hydroxide ligands. This transformation is crucial for the drug's ability to bind to DNA, the primary target of platinum-based anticancer agents. The resulting active species is the square planar platinum(II) complex, cis-dichloro-bis(isopropylamine)platinum(II).
The reduction can be initiated by various endogenous reducing agents, with ascorbic acid (vitamin C) and glutathione (GSH) being the most studied. The nature of the reductant and the reaction conditions can influence the reduction mechanism and kinetics.
Reduction by Ascorbate
Ascorbic acid is a potent reducing agent found in biological systems. The reduction of platinum(IV) complexes by ascorbate can proceed through either an outer-sphere or an inner-sphere mechanism. For complexes with hydroxido axial ligands like this compound, the reduction is generally slower compared to those with more labile axial ligands. The reaction with ascorbate is pH-dependent, with the deprotonated ascorbate species being a more potent reductant.
Reduction by Glutathione
Glutathione is a tripeptide thiol that plays a central role in cellular redox homeostasis and detoxification. GSH can reduce platinum(IV) complexes and also form conjugates with the resulting platinum(II) species, which can be a mechanism of drug resistance. The thiolate group of GSH is a strong nucleophile and reductant. The reduction of this compound by GSH is believed to be significantly faster than by ascorbate and is a key intracellular activation pathway. Depletion of intracellular GSH has been shown to increase the cytotoxicity of this compound, highlighting its role in the drug's metabolism.[1]
Quantitative Data Summary
The following tables summarize key quantitative data related to the reduction and cytotoxicity of this compound. It is important to note that kinetic data for the reduction of this compound itself is not extensively tabulated in the literature; therefore, comparative data for other relevant platinum(IV) complexes are included to provide context.
Table 1: Reduction Kinetics of Platinum(IV) Complexes
| Platinum(IV) Complex | Reductant | Second-Order Rate Constant (k) at 25°C | Half-life (t½) | Conditions | Reference |
| JM216 | Ascorbate (Asc²⁻) | 672 ± 15 M⁻¹s⁻¹ | - | pH 7.12 | [2] |
| JM221 | Ascorbate (Asc²⁻) | 428 ± 10 M⁻¹s⁻¹ | - | pH 7.12 | [2] |
| cis-[PtCl₄(NH₃)₂] | Glutathione (GS⁻) | (1.18 ± 0.01) x 10⁶ M⁻¹s⁻¹ | < 1 s | pH 4.5-6.8 | [3] |
| trans-[PtCl₄(NH₃)(thiazole)] | Glutathione (GS⁻) | (1.43 ± 0.01) x 10⁷ M⁻¹s⁻¹ | < 1 s | pH 2.0-5.0 | [3] |
Note: JM216 (cis,trans,cis-[PtCl₂(OAc)₂(cha)(NH₃)]) and JM221 (cis,trans,cis-[PtCl₂(OCOC₃H₇)₂(cha)(NH₃)]) are other platinum(IV) complexes included for comparative kinetics.
Table 2: Cytotoxicity of this compound and Cisplatin
| Cell Line | Compound | IC₅₀ (µM) | Exposure Time | Reference |
| SK-MEL-2 (Melanoma) | This compound | 25 | 2 hours | |
| SK-MEL-2 (Melanoma) | Cisplatin | 2 | 2 hours | |
| SK-MEL-2 (Melanoma, 85% GSH depleted) | This compound | < 3.6 | 2 hours | |
| L1210 (Leukemia) | This compound | 11.2 | Not Specified | - |
| A2780 (Ovarian) | This compound | 15.0 | Not Specified | - |
Experimental Protocols
Monitoring this compound Reduction by UV-Visible Spectroscopy
This protocol describes a general procedure for monitoring the reduction of this compound by a reducing agent such as ascorbic acid using UV-Visible spectrophotometry. The reduction is followed by observing the decrease in the ligand-to-metal charge transfer (LMCT) band of the platinum(IV) complex.
Materials:
-
This compound solution (e.g., 1 mM in a suitable buffer)
-
Reducing agent solution (e.g., 10 mM ascorbic acid in the same buffer)
-
Buffer solution (e.g., phosphate-buffered saline, PBS, pH 7.4)
-
Quartz cuvettes
-
UV-Visible spectrophotometer
Procedure:
-
Wavelength Scan: Record the UV-Vis spectrum of the this compound solution from 200 to 400 nm to identify the absorption maximum of the LMCT band.
-
Blank Measurement: Fill a quartz cuvette with the buffer solution and use it to zero the spectrophotometer at the determined absorption maximum.
-
Reaction Initiation: In a clean quartz cuvette, mix the this compound solution and the reducing agent solution to achieve the desired final concentrations. Ensure the reductant is in at least 10-fold excess for pseudo-first-order kinetics.
-
Kinetic Measurement: Immediately place the cuvette in the spectrophotometer and begin recording the absorbance at the predetermined wavelength at regular time intervals.
-
Data Analysis: Plot the natural logarithm of the absorbance (ln(A)) versus time. For a pseudo-first-order reaction, this plot should be linear. The pseudo-first-order rate constant (k') can be determined from the slope of the line (slope = -k').
Monitoring this compound Reduction by ¹H-NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy can be used to monitor the reduction of this compound by observing changes in the chemical shifts of the isopropylamine ligands as the platinum center is reduced from Pt(IV) to Pt(II).
Materials:
-
This compound solution in a deuterated solvent (e.g., D₂O with a suitable buffer)
-
Reducing agent solution in the same deuterated solvent
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Initial Spectrum: Record a ¹H-NMR spectrum of the this compound solution to identify the characteristic signals of the isopropylamine protons.
-
Reaction Initiation: Add a known amount of the reducing agent solution to the NMR tube containing the this compound solution.
-
Time-course Spectra: Acquire ¹H-NMR spectra at various time points after the addition of the reductant.
-
Data Analysis: Integrate the signals corresponding to the isopropylamine protons of both the platinum(IV) starting material and the platinum(II) product at each time point. The relative integrals can be used to determine the extent of the reaction over time and calculate the reaction kinetics.
Signaling Pathways and Experimental Workflows
Chemical Reduction of this compound
The following diagram illustrates the reduction of this compound to its active platinum(II) form, cis-dichloro-bis(isopropylamine)platinum(II), by a generic reducing agent.
Caption: Chemical reduction of this compound to its active Pt(II) form.
Experimental Workflow for Monitoring this compound Reduction
The following diagram outlines a typical experimental workflow for studying the reduction of this compound.
Caption: Workflow for monitoring this compound reduction.
DNA Damage Response and Apoptosis Signaling Pathway
Upon reduction, the platinum(II) complex can enter the cell nucleus and form adducts with DNA, primarily at the N7 position of guanine bases. This DNA damage triggers a cellular response, including the activation of the ATR-Chk1 and p53 signaling pathways, which can ultimately lead to cell cycle arrest and apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. ATR-Chk1 signaling inhibition as a therapeutic strategy to enhance cisplatin chemosensitivity in urothelial bladder cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ATR-Chk1 signaling inhibition as a therapeutic strategy to enhance cisplatin chemosensitivity in urothelial bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Energetics of DNA Damage: A Technical Guide to the Thermodynamics of Iproplatin Binding
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Iproplatin, a second-generation platinum-based anticancer agent, exerts its therapeutic effect through the formation of adducts with DNA, ultimately leading to cytotoxicity in cancer cells. Unlike its predecessor cisplatin, this compound itself exhibits negligible binding to DNA. It functions as a prodrug, undergoing in vivo reduction to its active metabolite, cis-dichloro-bis-isopropylamine platinum (II) (CIP), which is responsible for DNA platination. Understanding the thermodynamic driving forces behind CIP's interaction with DNA bases is crucial for the rational design of more effective and less toxic platinum chemotherapeutics. This technical guide provides a comprehensive overview of the thermodynamics of this compound's active metabolite binding to DNA, details relevant experimental protocols, and outlines the key molecular interactions, while also highlighting the current gaps in experimental data.
The Pro-Drug Nature of this compound and the Central Role of its Metabolite
Clinical and preclinical studies have established that the tetravalent platinum(IV) complex, this compound, is relatively inert and does not readily bind to DNA.[1] Its cytotoxic activity is dependent on its metabolic conversion to the divalent platinum(II) species, CIP.[1] This activation process is a critical first step in the drug's mechanism of action.
The overall pathway from administration to DNA binding can be conceptualized as a multi-step process. This begins with the systemic distribution of this compound, followed by its intracellular reduction to the active CIP metabolite. Once formed, CIP can then interact with DNA, primarily targeting the nitrogen atoms of purine bases.
Caption: this compound's mechanism of action.
Thermodynamics of Platinum-DNA Binding: A Framework for Understanding CIP
The formation of a coordinate covalent bond between the platinum atom and a nitrogen atom on a DNA base (typically N7 of guanine or adenine) is the primary binding event. This interaction is generally characterized by the following thermodynamic considerations:
-
Gibbs Free Energy (ΔG): The overall spontaneity of the binding process is determined by the change in Gibbs free energy. A negative ΔG indicates a favorable interaction. For platinum-DNA adduct formation, the binding is a spontaneous process.
-
Enthalpy (ΔH): This term reflects the change in heat content of the system upon binding. The formation of the strong Pt-N bond is an exothermic process, resulting in a negative enthalpy change, which is a major driving force for the reaction.
-
Entropy (ΔS): The change in randomness or disorder of the system upon binding is a more complex contributor. The association of two molecules (CIP and DNA) into one complex generally leads to a decrease in translational and rotational entropy (negative contribution). However, the displacement of water molecules from the hydration shells of both the platinum complex and the DNA grooves upon binding can lead to a significant increase in entropy (positive contribution), often referred to as the hydrophobic effect. The overall entropy change can therefore be positive or negative depending on the balance of these opposing factors.
Table 1: Expected Thermodynamic Parameters for CIP-DNA Base Binding (Hypothetical)
| Thermodynamic Parameter | Expected Value/Sign | Primary Contributing Factors |
| Binding Affinity (Ka) | High | Strong covalent bond formation. |
| Gibbs Free Energy (ΔG) | Negative (Favorable) | Driven by a significant negative enthalpy change. |
| Enthalpy (ΔH) | Negative (Exothermic) | Formation of the Pt-N covalent bond. |
| Entropy (ΔS) | Positive or Slightly Negative | Balance between the loss of conformational freedom of the reactants and the gain from the release of solvating water molecules. |
Note: This table is based on general principles of platinum-DNA interactions and is intended to be illustrative. Specific experimental values for CIP are needed for a precise quantitative understanding.
Computational studies, such as those employing Density Functional Theory (DFT), have been instrumental in elucidating the thermodynamics of cisplatin binding to DNA bases and could be applied to CIP to provide theoretical estimates of these parameters.[2][3] Such studies can model the reaction pathways and calculate the activation energies and reaction energies, offering insights into the kinetic and thermodynamic favorability of binding to different DNA bases.
Experimental Protocols for Studying the Thermodynamics of CIP-DNA Binding
To obtain empirical thermodynamic data for the interaction of CIP with DNA bases, two primary calorimetric techniques are employed: Isothermal Titration Calorimetry (ITC) and Differential Scanning Calorimetry (DSC).
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n) of the interaction in a single experiment. From these values, the Gibbs free energy (ΔG) and entropy change (ΔS) can be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS.
Detailed Experimental Protocol for ITC:
-
Sample Preparation:
-
Prepare a solution of the active metabolite, CIP, in a suitable buffer (e.g., phosphate or cacodylate buffer) at a known concentration, typically in the range of 100-500 µM.
-
Prepare a solution of the target DNA oligonucleotide (e.g., a short single-stranded or double-stranded DNA containing guanine or adenine) in the identical buffer at a concentration typically 10-20 times lower than the CIP concentration.
-
Thoroughly degas both solutions to prevent the formation of air bubbles in the calorimeter.
-
-
Instrument Setup:
-
Set the experimental temperature (e.g., 25°C).
-
Equilibrate the ITC instrument until a stable baseline is achieved.
-
-
Titration:
-
Load the DNA solution into the sample cell of the calorimeter.
-
Load the CIP solution into the injection syringe.
-
Perform a series of small, sequential injections (e.g., 2-10 µL) of the CIP solution into the DNA solution.
-
Record the heat change associated with each injection.
-
-
Data Analysis:
-
Integrate the heat-flow peaks for each injection.
-
Plot the heat change per mole of injectant against the molar ratio of CIP to DNA.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to extract the thermodynamic parameters (Ka, ΔH, and n).
-
Caption: Isothermal Titration Calorimetry Workflow.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat capacity between a sample and a reference as a function of temperature. In the context of DNA-drug interactions, DSC is used to determine the effect of the drug on the thermal stability of DNA. The binding of a platinum compound like CIP to DNA will alter its melting temperature (Tm) and the enthalpy of denaturation (ΔHcal).
Detailed Experimental Protocol for DSC:
-
Sample Preparation:
-
Prepare solutions of DNA (e.g., calf thymus DNA or a specific oligonucleotide) at a known concentration in a suitable buffer.
-
Prepare a series of DNA-CIP complexes by incubating the DNA with varying concentrations of CIP for a sufficient time to allow for adduct formation.
-
Prepare a reference solution containing only the buffer.
-
Degas all solutions.
-
-
Instrument Setup:
-
Load the DNA or DNA-CIP solution into the sample pan and the buffer into the reference pan.
-
Seal the pans hermetically.
-
Set the temperature program, including a starting temperature, a final temperature, and a scan rate (e.g., 1°C/min).
-
-
Measurement:
-
Initiate the temperature scan and record the differential heat flow as a function of temperature.
-
-
Data Analysis:
-
The resulting thermogram will show a peak corresponding to the melting of the DNA.
-
Determine the melting temperature (Tm) as the temperature at the peak maximum.
-
Calculate the calorimetric enthalpy of denaturation (ΔHcal) by integrating the area under the peak.
-
Compare the Tm and ΔHcal values of the DNA-CIP complexes to that of the free DNA to assess the thermodynamic consequences of binding.[4]
-
Caption: Differential Scanning Calorimetry Workflow.
Conclusion and Future Directions
The therapeutic efficacy of this compound is intrinsically linked to the thermodynamic stability of the DNA adducts formed by its active metabolite, CIP. While a comprehensive thermodynamic profile for CIP-DNA interactions is currently lacking in the public domain, established calorimetric and computational methodologies provide a clear path forward for its elucidation. A detailed understanding of the enthalpic and entropic contributions to the binding of CIP to various DNA sequences will be invaluable for the structure-based design of next-generation platinum anticancer agents with improved efficacy and reduced side effects. Future research should prioritize the experimental determination of the thermodynamic parameters for CIP binding to guanine and adenine, as well as to different DNA sequence contexts, to build a complete energetic picture of its mechanism of action.
References
- 1. DNA binding of this compound and its divalent metabolite cis-dichloro-bis-isopropylamine platinum (II) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The second-generation anticancer drug Nedaplatin: a theoretical investigation on the hydrolysis mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Comparative thermal and thermodynamic study of DNA chemically modified with antitumor drug cisplatin and its inactive analog transplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
Iproplatin (CHIP): A Technical Guide to its History and Development
Introduction
Iproplatin, also known as CHIP (cis-dichloro-trans-dihydroxy-bis-isopropylamine platinum IV), is a second-generation platinum-containing anticancer agent developed in an effort to mitigate the toxicities associated with the first-generation platinum compound, cisplatin. As a platinum(IV) complex, this compound was designed to be more stable and less reactive than its platinum(II) predecessor, with the hypothesis that this would lead to a different toxicity profile and potentially a wider therapeutic window. This technical guide provides a comprehensive overview of the history, development, mechanism of action, and clinical evaluation of this compound, with a focus on the quantitative data and experimental methodologies that have defined its trajectory in the field of oncology.
History and Discovery
The development of this compound was part of a broader effort in the 1970s and 1980s to synthesize platinum analogs that could overcome the significant side effects of cisplatin, most notably its severe kidney toxicity (nephrotoxicity), nerve damage (neurotoxicity), and ear damage (ototoxicity). The rationale behind developing platinum(IV) complexes like this compound was that they are kinetically more inert than platinum(II) complexes and would require in-vivo reduction to the active platinum(II) species to exert their cytotoxic effects. This targeted activation within the body was hoped to reduce systemic toxicity. This compound was selected for clinical development due to its high aqueous solubility and promising preclinical activity.[1]
Mechanism of Action
Similar to other platinum-based chemotherapy drugs, the primary mechanism of action of this compound is its interaction with DNA.[2][3] It is believed to act as a prodrug that is reduced in vivo to its active platinum(II) form. This active form then binds to DNA, forming intra-strand and inter-strand cross-links.[2] These cross-links create adducts that distort the DNA structure, which in turn inhibits DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis (programmed cell death).[2] Theoretical studies suggest that the complex formed between this compound and the organic bases cytosine and thymine is particularly stable.
Signaling Pathway of this compound-induced Cytotoxicity
The formation of platinum-DNA adducts by this compound triggers a cascade of cellular events that culminate in cell death. While the specific signaling pathways activated by this compound have not been as extensively studied as those for cisplatin, the general mechanism is understood to follow a similar pattern.
Preclinical Development
Preclinical studies of this compound were conducted in various animal models to assess its toxicity and antitumor activity.
Toxicology Studies
Toxicology studies in rats and dogs revealed that, unlike cisplatin, this compound was virtually non-nephrotoxic. The dose-limiting toxicity in these animal models was found to be myelosuppression, particularly a decrease in platelets (thrombocytopenia) and white blood cells (leukopenia).
Antitumor Activity
Preclinical studies demonstrated that this compound possessed antitumor activity against a range of tumor models. However, some studies indicated that its activity might be inferior to that of cisplatin at equitoxic doses.
Quantitative Data from Preclinical Studies
| Parameter | Animal Model | Finding | Reference |
| Dose-Limiting Toxicity | Rats and Dogs | Myelosuppression | |
| Nephrotoxicity | Rats and Dogs | Virtually non-nephrotoxic |
Clinical Development
This compound underwent extensive clinical evaluation in Phase I, II, and III trials across a variety of cancer types.
Phase I Clinical Trials
Phase I studies were designed to determine the maximum tolerated dose (MTD), the dose-limiting toxicities (DLTs), and the pharmacokinetic profile of this compound in humans. A key Phase I trial established an MTD of 350 mg/m² administered every 3-4 weeks. Consistent with preclinical findings, the primary DLT in humans was myelosuppression, with thrombocytopenia being the most prominent feature. Notably, nephrotoxicity, neurotoxicity, and ototoxicity were not significant side effects. Nausea and vomiting were common but generally less severe than with cisplatin.
Phase II Clinical Trials
Numerous Phase II trials evaluated the efficacy of this compound in various cancers, including lung, ovarian, breast, head and neck, and gastrointestinal tumors. The results of these trials were mixed. While some studies reported promising activity, particularly in small-cell lung cancer and ovarian cancer, others showed limited efficacy.
Phase III Clinical Trials
This compound progressed to Phase III clinical trials, most notably for the treatment of ovarian cancer. However, the results of these trials ultimately demonstrated that this compound was less active than cisplatin and carboplatin, which led to the discontinuation of its widespread clinical development.
Quantitative Data from Clinical Trials
Table 1: Phase I Clinical Trial Data
| Parameter | Value | Reference |
| Maximum Tolerated Dose (MTD) | 350 mg/m² (every 3-4 weeks) | |
| Dose-Limiting Toxicity (DLT) | Myelosuppression (Thrombocytopenia) | |
| Plasma Half-life (unchanged this compound) | ~1.17 hours | |
| Plasma Half-life (total platinum) | 69.3 hours (beta-phase) |
Table 2: Selected Phase II Clinical Trial Response Rates
| Cancer Type | Number of Evaluable Patients | Response Rate (CR + PR) | Reference |
| Advanced Breast Cancer | 24 | 8% | |
| Advanced Breast Cancer (previously treated) | 29 | 3% (1 PR) | |
| Small-Cell Lung Cancer | 19 | 53% (10 responses) | |
| Advanced Ovarian Cancer (in combination with cyclophosphamide) | 20 | Not specified, MTD determined | |
| Advanced Gastric Cancer | 35 | 8.5% (3 PR) | |
| Squamous Cell Carcinoma of the Head and Neck | 50 | 0% | |
| Recurrent Pediatric Malignant Solid Tumors | 85 | 3.5% (3 PR in neuroblastoma) | |
| Cisplatin-Refractory Germ Cell Tumors | 15 | 0% |
CR: Complete Response, PR: Partial Response
Experimental Protocols
Synthesis of Platinum(IV) Complexes (General Procedure)
The synthesis of platinum(IV) complexes like this compound typically involves the oxidation of a corresponding platinum(II) precursor. A general synthetic route would be:
-
Preparation of the Platinum(II) Precursor: Synthesis of a cis-platinum(II) complex with the desired amine ligands (e.g., isopropylamine).
-
Oxidation: Oxidation of the platinum(II) complex to a platinum(IV) species using an oxidizing agent such as hydrogen peroxide.
-
Ligand Addition: Introduction of the axial ligands (e.g., hydroxo groups) to the platinum(IV) center.
-
Purification: Purification of the final this compound product, often through recrystallization.
Clinical Trial Methodology (General Overview)
A typical Phase II clinical trial protocol for this compound would involve the following steps:
-
Patient Selection: Enrollment of patients with a confirmed diagnosis of the target cancer who meet specific inclusion and exclusion criteria (e.g., prior treatments, performance status).
-
Informed Consent: Obtaining written informed consent from all participants.
-
Baseline Assessment: Conducting baseline assessments, including medical history, physical examination, complete blood counts, serum chemistry, and tumor measurements.
-
Drug Administration: Administering this compound intravenously at a specified dose and schedule (e.g., 275 mg/m² every 4 weeks).
-
Toxicity Monitoring: Monitoring patients for adverse events using a standardized grading system (e.g., National Cancer Institute Common Terminology Criteria for Adverse Events).
-
Response Evaluation: Assessing tumor response at regular intervals using imaging studies (e.g., CT scans) and standardized response criteria (e.g., RECIST).
-
Data Analysis: Analyzing the collected data to determine the objective response rate, duration of response, progression-free survival, and overall survival.
Experimental Workflow for a Phase II Clinical Trial
Conclusion
This compound (CHIP) represents a significant chapter in the development of platinum-based chemotherapy. Born from the need to create a less toxic alternative to cisplatin, its development path highlights the challenges of translating preclinical promise into clinical superiority. While it successfully mitigated the nephrotoxicity of its predecessor, its myelosuppressive effects and ultimately lower antitumor efficacy compared to existing platinum agents prevented it from becoming a standard of care. Nevertheless, the study of this compound and other platinum(IV) complexes has provided valuable insights into the structure-activity relationships of these compounds and continues to inform the design of novel metal-based anticancer drugs. The extensive clinical data gathered for this compound serves as a crucial reference for researchers and drug development professionals in the ongoing quest for more effective and less toxic cancer therapies.
References
Methodological & Application
Application Notes and Protocols for Iproplatin in In Vivo Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iproplatin (cis-dichloro-trans-dihydroxy-bis-isopropylamine platinum(IV), also known as CHIP) is a second-generation platinum-containing chemotherapeutic agent.[1] Like its parent compound cisplatin, this compound's mechanism of action involves binding to DNA, forming adducts, and inducing apoptosis in cancer cells.[2] Preclinical studies have suggested that this compound may have a more favorable toxicity profile compared to cisplatin, with notably less nephrotoxicity.[1] These application notes provide a summary of available data and general protocols for the use of this compound in in vivo animal studies, with a focus on dosage and administration.
Data Presentation
Comparative Efficacy of this compound and Cisplatin
Quantitative data on specific this compound dosages and their corresponding anti-tumor efficacy in various animal models is limited in publicly available literature. However, comparative studies with cisplatin provide a basis for dose-ranging experiments.
| Compound | Animal Model | Tumor Type | Relative Dose for Comparable Efficacy | Administration Route | Reference |
| This compound | Nude Mice | Human Bladder Cancer (NM-B-1) | 8-16x the dose of Cisplatin | Not Specified | [3] |
| This compound | Nude Mice | Human Prostatic Cancer (PRO-1) | 8-16x the dose of Cisplatin | Not Specified | [3] |
| Cisplatin | Nude Mice | Human Bladder Cancer (NM-B-1) | 1x | Not Specified | |
| Cisplatin | Nude Mice | Human Prostatic Cancer (PRO-1) | 1x | Not Specified |
Note: The specific dosages (in mg/kg) were not detailed in the cited study. Researchers should perform dose-escalation studies to determine the optimal therapeutic window for their specific animal model and tumor type.
Toxicology Profile
Preclinical toxicology studies have indicated that the dose-limiting toxicity of this compound is myelosuppression. Unlike cisplatin, this compound has been shown to cause little to no kidney damage in rats.
Experimental Protocols
General Protocol for In Vivo Antitumor Activity Assessment
This protocol outlines a general procedure for evaluating the antitumor efficacy of this compound in a xenograft mouse model.
1. Animal Model and Tumor Implantation:
-
Animal Strain: Immunocompromised mice (e.g., Nude, SCID) are commonly used for xenograft studies.
-
Tumor Cells: Human cancer cell lines (e.g., bladder, prostate) are implanted subcutaneously or orthotopically.
-
Tumor Growth Monitoring: Tumor volume should be monitored regularly using calipers. Treatment is typically initiated when tumors reach a predetermined size (e.g., 100-200 mm³).
2. This compound Preparation and Administration:
-
Formulation: this compound should be dissolved in a sterile, biocompatible vehicle suitable for the chosen administration route. The stability of the formulation should be confirmed.
-
Administration Routes:
-
Intraperitoneal (IP) Injection: A common route for administering chemotherapeutics in rodent models.
-
Intravenous (IV) Injection: Allows for direct entry into the systemic circulation.
-
-
Dosage: Based on the available comparative data, initial dose-ranging studies for this compound could start at approximately 8 times the known effective dose of cisplatin for the specific tumor model. It is crucial to perform a dose-escalation study to determine the maximum tolerated dose (MTD) and optimal therapeutic dose.
3. Experimental Groups:
-
Vehicle Control: Animals receive the vehicle solution only.
-
Positive Control (Cisplatin): A group treated with a known effective dose of cisplatin to provide a benchmark for efficacy.
-
This compound Treatment Groups: At least three groups with escalating doses of this compound.
4. Efficacy and Toxicity Monitoring:
-
Tumor Growth: Measure tumor volume 2-3 times per week.
-
Body Weight: Monitor animal body weight as an indicator of systemic toxicity.
-
Clinical Observations: Observe animals for any signs of distress or adverse effects.
-
Endpoint: The study may be terminated when tumors in the control group reach a specific size, or at a predetermined time point. Tumor weight and volume at the end of the study are key efficacy parameters.
-
Histopathology and Biomarker Analysis: At the end of the study, tumors and major organs can be collected for histological analysis and to assess biomarkers of drug activity (e.g., apoptosis, proliferation markers).
Visualizations
Signaling Pathway of Platinum Compounds
The following diagram illustrates the generally accepted signaling pathway for platinum-based drugs like this compound, leading to apoptosis.
Caption: this compound-induced apoptosis signaling pathway.
Experimental Workflow
The following diagram outlines a typical experimental workflow for an in vivo study of this compound.
Caption: Experimental workflow for in vivo this compound studies.
References
- 1. Preclinical studies on toxicity, antitumour activity and pharmacokinetics of cisplatin and three recently developed derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cisplatin as an Anti-Tumor Drug: Cellular Mechanisms of Activity, Drug Resistance and Induced Side Effects [mdpi.com]
- 3. [Antitumor effect of carboplatin and this compound on human urinary bladder and prostatic cancers grown in nude mice] - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparation of Iproplatin Stock Solutions for Laboratory Use: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the preparation, storage, and use of iproplatin stock solutions in a laboratory setting. This compound, a second-generation platinum(IV) coordination complex, serves as a prodrug that is activated intracellularly to its cytotoxic platinum(II) form. Accurate and reproducible preparation of this compound solutions is critical for preclinical research and drug development. These guidelines cover solvent selection, stability considerations, and quality control, along with a protocol for a common cell viability assay.
Introduction to this compound
This compound, or cis-dichloro-trans-dihydroxy-bis-(isopropylamine)platinum(IV), is a platinum-based chemotherapeutic agent with a mechanism of action analogous to cisplatin. It functions by forming covalent adducts with DNA, leading to the inhibition of DNA replication and transcription, which ultimately induces apoptosis in cancer cells[1]. As a platinum(IV) complex, this compound is a prodrug that is reduced to its active platinum(II) species within the cell. This intracellular activation is a key feature of its design, intended to reduce systemic toxicity compared to earlier platinum drugs.
Quantitative Data Summary
The following table summarizes key quantitative data for the preparation of this compound stock solutions. It is important to note that while direct solubility data for this compound in all common laboratory solvents is not extensively published, the data presented here is based on the known properties of similar platinum(IV) complexes and available stability studies.
| Parameter | Value/Recommendation | Solvent | Reference/Note |
| Molecular Weight | 418.22 g/mol | - | [2] |
| Recommended Solvents | 0.9% NaCl (saline), Phosphate-Buffered Saline (PBS), Dimethylformamide (DMF) | Aqueous, Organic | [3][4] |
| Solubility in 0.9% NaCl | Estimated to be similar to cisplatin (~1 mg/mL) | Aqueous | Inferred from cisplatin data. |
| Solubility in DMF | Estimated to be in the range of 1-10 mg/mL | Organic | Inferred from cisplatin data.[5] |
| Inadvisable Solvents | Dimethyl sulfoxide (DMSO) | Organic | DMSO can react with and inactivate platinum compounds. |
| Stability in 0.9% NaCl | Stable for at least 24 hours at room temperature. | Aqueous | |
| Stability in 5% Dextrose | Stable for at least 24 hours at room temperature. | Aqueous | |
| Storage of Stock Solutions | -20°C for long-term storage (in appropriate solvent). 2-8°C for short-term storage (aqueous solutions, up to 24 hours). | - | General recommendation for platinum compounds. |
| Stability in Cell Culture Media | Should be prepared fresh for each experiment due to potential for reaction with media components. | Aqueous |
Experimental Protocols
Protocol for Preparation of a 1 mg/mL this compound Stock Solution in 0.9% NaCl
This protocol describes the preparation of a 1 mg/mL (approximately 2.39 mM) stock solution of this compound in sterile 0.9% sodium chloride solution for use in aqueous-based cellular assays.
Materials:
-
This compound powder
-
Sterile 0.9% NaCl solution
-
Sterile conical tubes (15 mL or 50 mL)
-
Sterile serological pipettes
-
Vortex mixer
-
Sterile 0.22 µm syringe filter
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to maintain the sterility of the stock solution.
-
Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 10 mL of a 1 mg/mL solution, weigh 10 mg of this compound.
-
Dissolution: Transfer the weighed this compound powder to a sterile conical tube. Add the required volume of sterile 0.9% NaCl solution (e.g., 10 mL).
-
Mixing: Vortex the solution intermittently until the this compound is completely dissolved. Gentle warming (to no more than 37°C) may be used to aid dissolution, but avoid excessive heat.
-
Sterilization: Sterilize the this compound stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. For short-term storage (up to 24 hours), store at 2-8°C, protected from light. For long-term storage, store at -20°C. Avoid repeated freeze-thaw cycles.
Protocol for MTT Cell Viability Assay with this compound
This protocol outlines a general procedure for determining the cytotoxic effects of this compound on a cancer cell line using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (prepared as in Protocol 3.1)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound from the stock solution in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (medium with the same concentration of 0.9% NaCl as the highest this compound concentration).
-
Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plates for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting up and down.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the results to determine the IC₅₀ value (the concentration of this compound that inhibits cell growth by 50%).
Visualizations
This compound Activation and DNA Adduct Formation
References
- 1. Mechanisms of Cisplatin-Induced Apoptosis and of Cisplatin Sensitivity: Potential of BIN1 to Act as a Potent Predictor of Cisplatin Sensitivity in Gastric Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C6H20Cl2N2O2Pt-4 | CID 155491322 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Stability of cisplatin, this compound, carboplatin, and tetraplatin in commonly used intravenous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of Solvents on In Vitro Potencies of Platinum Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
Application Notes and Protocols for the Quantification of Iproplatin in Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iproplatin is a platinum-based antineoplastic agent that has been investigated for its efficacy in cancer chemotherapy. Accurate and precise quantification of this compound in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and dose-response relationship assessments. This document provides detailed application notes and protocols for the determination of this compound in plasma using various analytical techniques. The methods described are based on established analytical principles for platinum-containing drugs and may require validation for the specific application.
Analytical Methods Overview
Several analytical techniques can be employed for the quantification of this compound in plasma. The choice of method depends on the required sensitivity, selectivity, and available instrumentation. The primary methods covered in these notes are:
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A widely accessible method suitable for quantifying the intact parent drug.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers high sensitivity and selectivity, allowing for the quantification of this compound and its potential metabolites.
-
Atomic Absorption Spectrometry (AAS): A robust method for determining the total platinum concentration, which includes the parent drug, metabolites, and protein-bound platinum.
Section 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a common technique for the analysis of platinum-based drugs. For compounds like this compound that may have poor UV absorption, derivatization can be employed to enhance detection.
Experimental Protocol: HPLC-UV for this compound Quantification
This protocol is adapted from methods used for similar platinum-containing drugs, such as cisplatin.[1][2]
1. Sample Preparation: Protein Precipitation and Liquid-Liquid Extraction
-
To 1.0 mL of plasma sample in a centrifuge tube, add 2.0 mL of ethanol to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Add 3.0 mL of chloroform to the supernatant for liquid-liquid extraction.
-
Vortex for 1 minute and then centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
Carefully collect the aqueous (upper) layer and transfer it to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject a 50 µL aliquot into the HPLC system.
2. Chromatographic Conditions
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of methanol, water, and acetonitrile (e.g., 40:30:30, v/v/v).[1][2]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Column Temperature: Ambient.
3. Calibration and Quantification
-
Prepare calibration standards by spiking known concentrations of this compound into blank plasma.
-
Process the calibration standards using the same sample preparation procedure as the unknown samples.
-
Generate a calibration curve by plotting the peak area of this compound against its concentration.
-
Determine the concentration of this compound in the test samples by interpolating their peak areas from the calibration curve.
Data Presentation: HPLC-UV Method Validation Parameters
The following table summarizes typical validation parameters for HPLC-UV methods for platinum-based drugs, which would need to be established specifically for this compound.
| Parameter | Typical Performance |
| Linearity Range | 1 - 10 µg/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 µg/mL[1] |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
| Recovery | > 90% |
Experimental Workflow: HPLC-UV Sample Preparation
Section 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides superior sensitivity and selectivity compared to HPLC-UV, making it the method of choice for low-concentration quantification and metabolite identification. For platinum-containing drugs, derivatization with agents like diethyldithiocarbamate (DDTC) can improve chromatographic retention and ionization efficiency.
Experimental Protocol: LC-MS/MS for this compound Quantification
This protocol is based on a validated method for cisplatin, which involves derivatization.
1. Sample Preparation: Derivatization and Protein Precipitation
-
To 100 µL of plasma, add 50 µL of a derivatizing agent solution (e.g., 1% DDTC in 0.1 M NaOH).
-
Vortex the mixture and incubate at 37°C for 30 minutes to allow for the formation of the this compound-DDTC complex.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex for 1 minute and then centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean vial.
-
Inject a 10 µL aliquot into the LC-MS/MS system.
2. LC-MS/MS Conditions
-
LC System: A high-performance or ultra-high-performance liquid chromatography system.
-
Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A suitable gradient to separate the analyte from matrix components (e.g., 5% B to 95% B over 5 minutes).
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions: Specific precursor-to-product ion transitions for the this compound-DDTC complex would need to be determined. For cisplatin-DDTC, a transition is monitored.
3. Calibration and Quantification
-
Prepare calibration standards by spiking known concentrations of this compound into blank plasma.
-
Process the standards using the same derivatization and precipitation procedure.
-
Generate a calibration curve by plotting the peak area ratio of the analyte to an internal standard (if used) against the concentration.
-
Quantify this compound in the samples from the calibration curve.
Data Presentation: LC-MS/MS Method Validation Parameters
The following table presents typical validation parameters for an LC-MS/MS method for a platinum-based drug.
| Parameter | Typical Performance |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
| Recovery | > 85% |
Experimental Workflow: LC-MS/MS Sample Preparation
Section 3: Atomic Absorption Spectrometry (AAS)
AAS is a highly sensitive technique for the determination of total platinum concentration in biological matrices. This method does not distinguish between the parent drug and its metabolites but provides a measure of the total platinum exposure.
Experimental Protocol: AAS for Total Platinum Quantification
1. Sample Preparation: Digestion
-
To 0.5 mL of plasma in a digestion tube, add 2.0 mL of concentrated nitric acid.
-
Heat the sample at 90°C for 2 hours in a heating block or water bath to digest the organic matrix.
-
Allow the sample to cool to room temperature.
-
Dilute the digested sample to a final volume of 10 mL with deionized water.
2. AAS Conditions
-
Instrument: A graphite furnace atomic absorption spectrometer (GFAAS) is recommended for its high sensitivity.
-
Wavelength: 265.9 nm for platinum.
-
Graphite Furnace Program: An optimized temperature program for drying, ashing, and atomization of the sample is required.
-
Background Correction: Zeeman background correction is recommended to minimize matrix interference.
3. Calibration and Quantification
-
Prepare platinum standards in a similar acid matrix as the digested samples.
-
Generate a calibration curve by plotting the absorbance against the platinum concentration.
-
Determine the total platinum concentration in the samples from the calibration curve.
Data Presentation: AAS Method Validation Parameters
The following table summarizes typical validation parameters for an AAS method for total platinum.
| Parameter | Typical Performance |
| Linearity Range | 10 - 200 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | ~5 ng/mL |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 90 - 110% |
Signaling Pathway: this compound's Presumed Mechanism of Action
While the primary focus of this document is on analytical methods, understanding the drug's mechanism can provide context for pharmacokinetic and pharmacodynamic studies. This compound is believed to act similarly to other platinum-based drugs.
Stability and Storage of this compound in Plasma
The stability of this compound in plasma is a critical factor for accurate quantification. Studies on similar platinum compounds suggest that they can be unstable in biological matrices. It is recommended to perform stability studies under intended storage conditions.
-
Short-term stability: Assess stability at room temperature for the expected duration of sample handling.
-
Long-term stability: Evaluate stability at -20°C and -80°C for the intended storage period.
-
Freeze-thaw stability: Determine if the analyte is stable after multiple freeze-thaw cycles.
For this compound, it has been noted that its stability is not significantly affected by chloride ion concentration, unlike cisplatin. However, it is still advisable to minimize the time between sample collection and analysis and to store samples at or below -20°C.
Conclusion
This document provides a comprehensive overview of analytical methods for the quantification of this compound in plasma. The detailed protocols for HPLC-UV, LC-MS/MS, and AAS offer a range of options to suit different laboratory capabilities and research needs. The provided validation parameters, based on similar platinum-based drugs, serve as a guideline for method development and validation for this compound. Researchers should perform a full validation of their chosen method to ensure its accuracy, precision, and reliability for their specific application. The inclusion of experimental workflows and a diagram of the presumed mechanism of action aims to provide a complete resource for professionals in the field of drug development and analysis.
References
Application Notes and Protocols for Inducing DNA Damage in Cancer Cell Lines with Iproplatin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iproplatin (cis-dichloro-trans-dihydroxy-bis-isopropylamine platinum IV, CHIP) is a second-generation platinum-containing chemotherapeutic agent.[1] Like its predecessor cisplatin, this compound's mechanism of action is primarily attributed to its ability to induce DNA damage in cancer cells, ultimately leading to cell cycle arrest and apoptosis.[2][3] As a platinum(IV) complex, this compound is more inert than platinum(II) compounds and is believed to be reduced to its active platinum(II) form within the cellular environment.[3] This activation enables it to form adducts with DNA, primarily with purine bases, leading to intrastrand and interstrand cross-links.[4] These DNA lesions disrupt critical cellular processes such as replication and transcription, triggering the DNA damage response (DDR) pathways.
These application notes provide a comprehensive guide for researchers utilizing this compound to induce and study DNA damage in cancer cell lines. Detailed protocols for key experimental assays are provided, along with data presentation guidelines and visualizations of relevant cellular pathways and experimental workflows.
Data Presentation
Quantitative analysis of this compound's effects is crucial for understanding its efficacy and mechanism of action. The following tables provide a structured format for presenting key data. Note: Due to the limited availability of published comprehensive quantitative data specifically for this compound across a wide range of cancer cell lines, the values presented in these tables are illustrative examples based on typical findings for platinum-based drugs. Researchers should generate their own cell line-specific data.
Table 1: this compound IC50 Values in Various Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) - Example Data |
| A549 | Lung Carcinoma | 72 | 15.5 ± 2.1 |
| MCF-7 | Breast Adenocarcinoma | 72 | 25.2 ± 3.5 |
| HeLa | Cervical Cancer | 48 | 18.9 ± 2.8 |
| DU-145 | Prostate Carcinoma | 72 | 32.1 ± 4.3 |
Table 2: Quantification of this compound-Induced DNA Damage Markers
This table summarizes the quantification of common markers of DNA damage following this compound treatment.
| Cell Line | This compound Conc. (µM) | Treatment Time (hours) | γ-H2AX Foci per Cell (Mean ± SD) - Example Data | Comet Assay % Tail DNA (Mean ± SD) - Example Data |
| A549 | 10 | 24 | 35.2 ± 5.8 | 42.6 ± 6.1 |
| A549 | 20 | 24 | 68.7 ± 9.3 | 65.1 ± 8.7 |
| MCF-7 | 15 | 24 | 28.4 ± 4.5 | 35.8 ± 5.3 |
| MCF-7 | 30 | 24 | 55.1 ± 7.9 | 58.2 ± 7.9 |
Table 3: this compound-Induced Cell Cycle Arrest and Apoptosis
This table outlines the effects of this compound on cell cycle distribution and the induction of apoptosis.
| Cell Line | This compound Conc. (µM) | Treatment Time (hours) | % Cells in G2/M Phase (Mean ± SD) - Example Data | % Apoptotic Cells (Annexin V+) (Mean ± SD) - Example Data |
| A549 | 15 | 48 | 52.3 ± 6.7 | 38.9 ± 5.4 |
| MCF-7 | 25 | 48 | 45.8 ± 5.9 | 31.5 ± 4.8 |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided in Graphviz DOT language.
Caption: Proposed signaling pathway of this compound-induced DNA damage and cellular response.
Caption: General experimental workflow for assessing this compound-induced DNA damage.
Experimental Protocols
The following section provides detailed methodologies for key experiments to assess DNA damage and cellular responses induced by this compound.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
This compound
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
This compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include wells with medium only (blank) and cells with vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of the this compound concentration to determine the IC50 value.
Comet Assay (Single Cell Gel Electrophoresis)
The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.
Materials:
-
Treated and control cells
-
PBS, ice-cold
-
Low melting point agarose (LMPA)
-
Normal melting point agarose (NMPA)
-
Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 added fresh)
-
Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH >13)
-
Neutralization buffer (0.4 M Tris, pH 7.5)
-
DNA staining solution (e.g., SYBR Green or ethidium bromide)
-
Microscope slides
-
Fluorescence microscope with appropriate filters
Protocol:
-
Slide Preparation: Coat microscope slides with a layer of 1% NMPA and let it solidify.
-
Cell Embedding: Harvest and resuspend cells in ice-cold PBS at a concentration of 1 x 10^5 cells/mL. Mix 10 µL of the cell suspension with 90 µL of 0.5% LMPA at 37°C. Pipette this mixture onto the pre-coated slide and cover with a coverslip.
-
Lysis: After the agarose has solidified, remove the coverslip and immerse the slides in cold lysis solution for at least 1 hour at 4°C.
-
DNA Unwinding: Place the slides in a horizontal gel electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer for 20-40 minutes to allow for DNA unwinding.
-
Electrophoresis: Perform electrophoresis at ~25 V and ~300 mA for 20-30 minutes.
-
Neutralization and Staining: Gently remove the slides and wash them three times with neutralization buffer for 5 minutes each. Stain the DNA with an appropriate fluorescent dye.
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope. Quantify the DNA damage by measuring the tail length, tail intensity, and tail moment using specialized software.
γ-H2AX Foci Formation Assay
This immunofluorescence-based assay detects the phosphorylation of histone H2AX (γ-H2AX), a marker for DNA double-strand breaks.
Materials:
-
Treated and control cells grown on coverslips in a multi-well plate
-
PBS
-
4% Paraformaldehyde (PFA) for fixation
-
0.25% Triton X-100 in PBS for permeabilization
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody: anti-phospho-histone H2AX (Ser139) antibody
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Protocol:
-
Cell Culture and Treatment: Seed cells on coverslips and treat with this compound as required.
-
Fixation: After treatment, wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and permeabilize with 0.25% Triton X-100 for 10 minutes.
-
Blocking: Wash with PBS and block with blocking solution for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with the primary anti-γ-H2AX antibody (diluted in blocking solution) overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with the fluorescently labeled secondary antibody (diluted in blocking solution) for 1 hour at room temperature, protected from light.
-
Counterstaining and Mounting: Wash with PBS and counterstain the nuclei with DAPI for 5 minutes. Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging and Quantification: Acquire images using a fluorescence microscope. Count the number of γ-H2AX foci per nucleus. An increase in the number of foci indicates a higher level of DNA double-strand breaks.
Cell Cycle Analysis by Propidium Iodide (PI) Staining and Flow Cytometry
This method quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Treated and control cells
-
PBS
-
70% Ethanol, ice-cold
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Protocol:
-
Cell Harvesting: Harvest approximately 1 x 10^6 cells per sample. Centrifuge and wash the cell pellet with PBS.
-
Fixation: Resuspend the cells in 500 µL of PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells and discard the ethanol. Wash the pellet with PBS. Resuspend the cells in 500 µL of PI staining solution containing RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.
-
Data Analysis: Use cell cycle analysis software to generate a histogram of DNA content and quantify the percentage of cells in each phase of the cell cycle. This compound is expected to induce a G2/M phase arrest.
Apoptosis Assay by Annexin V and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)
-
PBS
-
Flow cytometer
Protocol:
-
Cell Harvesting: Harvest approximately 5 x 10^5 cells per sample.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X binding buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the samples by flow cytometry within 1 hour.
-
Data Interpretation:
-
Annexin V-negative and PI-negative: Viable cells
-
Annexin V-positive and PI-negative: Early apoptotic cells
-
Annexin V-positive and PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative and PI-positive: Necrotic cells
-
References
- 1. researchgate.net [researchgate.net]
- 2. Clinical trial of this compound (cis-dichloro-trans-dihydroxy-bis-isopropylamine platinum IV, CHIP) in patients with advanced breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthetic Methods for the Preparation of Platinum Anticancer Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Iproplatin Combination Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the principles and methodologies for utilizing Iproplatin in combination with other chemotherapeutic agents. The following sections detail established combination regimens, protocols for assessing synergistic effects, and the underlying molecular pathways involved.
Application Notes
This compound (cis-dichloro-trans-dihydroxy-bis-isopropylamine platinum(IV)), a second-generation platinum analog, has been investigated in combination with various chemotherapeutic agents to enhance antitumor efficacy and overcome resistance.[1][2] Like other platinum-based drugs, this compound's primary mechanism of action involves forming covalent adducts with DNA, leading to inhibition of DNA replication and transcription, ultimately inducing apoptosis in cancer cells.[1][2] Combination therapy aims to exploit synergistic interactions between drugs with different mechanisms of action, potentially allowing for dose reduction and mitigation of toxic side effects.[3]
Established and Investigational Combinations
Several clinical and preclinical studies have evaluated this compound in combination with other cytotoxic agents. The primary dose-limiting toxicity of this compound is myelosuppression, particularly thrombocytopenia.
Table 1: Clinical Trial Data for this compound Combination Therapies
| Combination Agent | Cancer Type | Phase | This compound Dose | Combination Agent Dose | Key Findings & Toxicities | Reference(s) |
| Cyclophosphamide | Advanced Ovarian Cancer | I | 180 mg/m² | 600 mg/m² | Myelosuppression was dose-limiting. Mild to moderate nausea and vomiting occurred in >75% of patients. No nephrotoxicity or neuropathy was reported. | |
| 5-Fluorouracil (5-FU) | Advanced Colorectal Carcinoma | II | Continuous infusion | Continuous infusion | No objective responses were observed in this study. The combination was tested to find an alternative to the nephrotoxic 5-FU/cisplatin regimen. | |
| Radiation Therapy | - | Preclinical | ~100 µM (in vitro) | ~2 Gy fractions (in vitro) | This compound showed potential to enhance radiation effects, particularly in hypoxic cells, though less pronounced than cisplatin. Longer exposure times improved interaction. |
Potential Combination Partners and Rationale
Based on the mechanisms of action of other platinum analogs, promising partners for this compound could include:
-
Topoisomerase Inhibitors (e.g., Etoposide, Irinotecan): These agents induce DNA strand breaks, which can be potentiated by the DNA cross-linking activity of this compound. The combination of etoposide and cisplatin has shown clinical efficacy, suggesting a similar potential for this compound.
-
Taxanes (e.g., Paclitaxel): Taxanes stabilize microtubules, leading to mitotic arrest. The sequence of administration with platinum compounds can be crucial, with paclitaxel often administered first to enhance cytotoxicity.
-
Antimetabolites (e.g., Gemcitabine): Gemcitabine inhibits DNA synthesis and can enhance the formation of platinum-DNA adducts.
-
DNA Damage Response (DDR) Inhibitors (e.g., PARP inhibitors): By inhibiting DNA repair pathways, DDR inhibitors can potentiate the DNA-damaging effects of this compound, particularly in tumors with existing DNA repair deficiencies.
Experimental Protocols
The following protocols provide detailed methodologies for key experiments to evaluate this compound combination therapies in a preclinical setting.
Protocol 1: In Vitro Synergy Assessment using the Chou-Talalay Method
This protocol determines whether the combination of this compound and another chemotherapeutic agent results in synergistic, additive, or antagonistic effects on cell viability.
Materials:
-
Cancer cell line(s) of interest
-
Complete cell culture medium
-
This compound and combination agent
-
96-well plates
-
MTT or similar cell viability reagent
-
Plate reader
-
CompuSyn software or similar for analysis
Procedure:
-
Determine IC50 for Single Agents:
-
Plate cells in 96-well plates at a predetermined optimal density.
-
After 24 hours, treat cells with a serial dilution of this compound and the combination agent separately.
-
Incubate for a period equivalent to 2-3 cell doubling times (e.g., 72 hours).
-
Assess cell viability using an MTT assay.
-
Calculate the IC50 value (concentration that inhibits 50% of cell growth) for each drug.
-
-
Combination Treatment:
-
Based on the individual IC50 values, prepare serial dilutions of a fixed-ratio combination of this compound and the partner drug (e.g., at their IC50 ratio).
-
Treat cells with the combination dilutions.
-
Include single-agent controls at the same concentrations used in the combination.
-
Incubate and assess cell viability as before.
-
-
Data Analysis:
-
Enter the dose-effect data for single agents and the combination into CompuSyn software.
-
The software will generate a Combination Index (CI) value based on the Chou-Talalay method.
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
-
Table 2: Example Data Input for Chou-Talalay Analysis
| Drug/Combination | Concentration (µM) | Fractional Effect (Fa) |
| This compound | [Dose 1] | [Effect 1] |
| [Dose 2] | [Effect 2] | |
| Drug X | [Dose 1] | [Effect 1] |
| [Dose 2] | [Effect 2] | |
| This compound + Drug X | [Combo Dose 1] | [Combo Effect 1] |
| [Combo Dose 2] | [Combo Effect 2] |
Protocol 2: Colony Formation Assay for Long-Term Survival
This assay assesses the long-term effect of this compound combinations on the ability of single cells to form colonies.
Materials:
-
Cancer cell line(s)
-
6-well plates
-
Complete cell culture medium
-
This compound and combination agent
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Cell Treatment:
-
Treat cells in a flask or larger plate with this compound, the combination agent, or the combination for a specified time (e.g., 24 hours).
-
-
Plating:
-
Harvest the cells and count them.
-
Plate a low, predetermined number of viable cells (e.g., 500-1000 cells) into 6-well plates.
-
-
Incubation:
-
Incubate the plates for 10-14 days, or until visible colonies form.
-
-
Staining and Quantification:
-
Wash the plates with PBS.
-
Fix the colonies with methanol for 15 minutes.
-
Stain with crystal violet solution for 20-30 minutes.
-
Gently wash with water and allow the plates to dry.
-
Count the number of colonies (typically defined as >50 cells).
-
Calculate the plating efficiency and surviving fraction for each treatment group.
-
Protocol 3: Western Blot Analysis of Apoptosis Markers
This protocol is used to investigate the molecular mechanisms of cell death induced by this compound combinations by detecting key apoptotic proteins.
Materials:
-
Treated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-cleaved Caspase-3, anti-cleaved PARP, anti-Bcl-2, anti-Bax)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Lyse treated cells with RIPA buffer on ice.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibody overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane and apply ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Analyze band intensities relative to a loading control (e.g., β-actin or GAPDH).
-
Visualizations
The following diagrams illustrate key concepts related to this compound combination therapy.
Caption: A generalized workflow for preclinical evaluation of this compound combination therapy.
References
Assessing Iproplatin Cytotoxicity using the MTT Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iproplatin is a second-generation platinum-containing compound that, like its predecessor cisplatin, exhibits cytotoxic effects against cancerous cells. Its primary mechanism of action involves binding to DNA, forming crosslinks and adducts that inhibit DNA replication and ultimately lead to cell death.[1][2][3] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity. This assay is based on the principle that metabolically active cells, specifically their mitochondrial dehydrogenases, can reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells, which can be quantified by measuring the absorbance of the solubilized formazan at a specific wavelength. This application note provides a detailed protocol for assessing the cytotoxicity of this compound using the MTT assay.
Principle of the MTT Assay
The MTT assay is a quantitative and reliable method for evaluating cell viability. The core of the assay lies in the enzymatic conversion of MTT by mitochondrial reductases present in living cells. The resulting intracellular formazan crystals are insoluble in aqueous solution. Therefore, a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve these crystals, producing a colored solution whose absorbance can be measured spectrophotometrically, typically between 500 and 600 nm. The intensity of the purple color is a direct indicator of the number of metabolically active, and therefore viable, cells.
Experimental Protocols
This section details the necessary reagents, equipment, and step-by-step procedures for conducting the MTT assay to determine the cytotoxic effects of this compound on cancer cell lines.
Materials and Reagents
-
Cell Lines: Appropriate cancer cell lines (e.g., HeLa, MCF-7, A549).
-
Cell Culture Medium: Recommended medium for the specific cell line (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
This compound: Stock solution of known concentration.
-
MTT Reagent: 5 mg/mL MTT in phosphate-buffered saline (PBS). The solution should be filter-sterilized and stored at -20°C, protected from light.
-
Solubilization Solution: Dimethyl sulfoxide (DMSO) or a solution of 10% SDS in 0.01 M HCl.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Trypsin-EDTA: For detaching adherent cells.
-
Equipment:
-
96-well flat-bottom sterile cell culture plates.
-
Humidified incubator (37°C, 5% CO2).
-
Microplate reader capable of measuring absorbance at 570 nm and a reference wavelength of 630 nm.
-
Multichannel pipette.
-
Inverted microscope.
-
Standard laboratory equipment (e.g., centrifuges, water bath).
-
Experimental Workflow Diagram
Caption: Workflow of the MTT assay for assessing this compound cytotoxicity.
Step-by-Step Protocol
-
Cell Seeding:
-
Harvest exponentially growing cells using trypsin-EDTA and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.
-
Incubate the plate for 24 hours in a humidified incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a series of dilutions of this compound in culture medium.
-
Carefully remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium without this compound).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours). The incubation time can significantly affect the IC50 value.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT reagent to each well (final concentration of 0.5 mg/mL).
-
Incubate the plate for an additional 4 hours at 37°C.
-
After the 4-hour incubation, carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
If desired, a reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis
-
Background Subtraction: Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate Percentage Viability: The percentage of cell viability is calculated using the following formula:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
-
Determine IC50 Value: The IC50 (half-maximal inhibitory concentration) is the concentration of this compound that inhibits 50% of cell growth. This value is determined by plotting a dose-response curve with the percentage of cell viability versus the log of the this compound concentration.
Data Presentation
The cytotoxic effect of this compound is typically represented by the IC50 value. The following tables provide examples of how to present such data.
Table 1: Cytotoxicity of this compound against Various Cancer Cell Lines after 48h Treatment.
| Cell Line | Cancer Type | IC50 (µM) ± SD |
| HeLa | Cervical Cancer | 25.3 ± 2.1 |
| MCF-7 | Breast Cancer | 42.8 ± 3.5 |
| A549 | Lung Cancer | 18.9 ± 1.7 |
| HepG2 | Liver Cancer | 33.5 ± 2.9 |
Table 2: Time-Dependent Cytotoxicity of this compound in A549 Cells.
| Treatment Time (hours) | IC50 (µM) ± SD |
| 24 | 35.6 ± 3.2 |
| 48 | 18.9 ± 1.7 |
| 72 | 9.7 ± 0.8 |
This compound-Induced Cytotoxicity Signaling Pathway
This compound, as a platinum-based compound, is known to induce cell death primarily through the induction of DNA damage, which subsequently activates apoptotic pathways.
Caption: Signaling pathway of this compound-induced cell death.
Conclusion
The MTT assay is a robust and reliable method for assessing the in vitro cytotoxicity of this compound. This application note provides a comprehensive protocol for researchers to effectively utilize this assay. Accurate data interpretation, including the calculation of IC50 values, is crucial for evaluating the potential of this compound as a chemotherapeutic agent. Understanding the underlying molecular mechanisms of this compound-induced cell death can further aid in the development of more effective cancer therapies.
References
Application Notes and Protocols for Iproplatin in Drug-Resistant Cancer Cell Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of iproplatin, a second-generation platinum-based chemotherapeutic agent, in the investigation of drug-resistant cancer cells. The protocols detailed below are intended to guide researchers in designing and executing experiments to evaluate the efficacy of this compound and understand its mechanisms of action in overcoming or circumventing resistance to other platinum drugs like cisplatin.
Introduction to this compound and Drug Resistance
This compound (cis-dichloro-trans-dihydroxy-bis-isopropylamine platinum IV) is a platinum(IV) complex that, like its predecessor cisplatin, exerts its cytotoxic effects primarily through the formation of DNA adducts, leading to the inhibition of DNA replication and transcription, and ultimately, apoptosis.[1] While showing promise in clinical trials, a key challenge in platinum-based chemotherapy is the development of drug resistance. Cancer cells can develop resistance to platinum agents through various mechanisms, including reduced drug accumulation, increased detoxification, enhanced DNA repair, and alterations in apoptotic signaling pathways.
Studies have indicated that this compound may share cross-resistance with cisplatin in some cancer cell lines. For instance, in a cisplatin-resistant human ovarian cancer cell line, 2780CP8, cross-resistance to this compound was observed, suggesting that some resistance mechanisms are common to both drugs.
Quantitative Data Summary
The following table summarizes hypothetical yet representative data on the cytotoxic effects of this compound against a pair of cisplatin-sensitive (A2780) and cisplatin-resistant (A2780/cis) human ovarian cancer cell lines. This data is based on the known cross-resistance and serves as a template for presenting experimental findings.
| Cell Line | Drug | IC50 (µM) | Resistance Index (RI) |
| A2780 (Sensitive) | Cisplatin | 1.5 | - |
| This compound | 4.0 | - | |
| A2780/cis (Resistant) | Cisplatin | 15.0 | 10.0 |
| This compound | 28.0 | 7.0 |
Note: The Resistance Index (RI) is calculated as the IC50 of the resistant cell line divided by the IC50 of the sensitive parent cell line.
Key Signaling Pathways in this compound Resistance
Several signaling pathways are implicated in the development of resistance to platinum-based drugs. Understanding these pathways is crucial for developing strategies to overcome resistance.
DNA Damage Response (DDR) Pathway
Enhanced DNA repair is a primary mechanism of resistance to platinum drugs. Upon this compound-induced DNA damage, cancer cells can activate the DDR pathway to repair the lesions and evade apoptosis.
Caption: this compound-induced DNA damage response pathway leading to resistance.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical survival pathway that is often hyperactivated in resistant cancer cells. Its activation can lead to the inhibition of apoptosis and promotion of cell survival.
Caption: The PI3K/Akt signaling pathway promoting cell survival and resistance.
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of this compound in drug-resistant cancer cells.
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound.
Workflow:
Caption: Experimental workflow for the MTT cell viability assay.
Materials:
-
Resistant and sensitive cancer cell lines
-
Complete cell culture medium
-
This compound
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Drug Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the drug dilutions. Include wells with medium only (blank) and cells with drug-free medium (control).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Protocol 2: Apoptosis Assessment by Annexin V/Propidium Iodide Staining
This protocol describes the quantification of apoptotic and necrotic cells using flow cytometry.
Workflow:
Caption: Workflow for apoptosis detection by Annexin V/PI staining.
Materials:
-
Resistant and sensitive cancer cell lines
-
Complete cell culture medium
-
This compound
-
PBS
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed 1 x 10^6 cells per well in 6-well plates and allow them to adhere overnight. Treat the cells with this compound at its predetermined IC50 concentration for 24 to 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.
Protocol 3: Western Blot Analysis of DNA Damage Response Proteins
This protocol details the detection of key proteins involved in the DNA damage response.
Materials:
-
Resistant and sensitive cancer cell lines
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-H2AX, anti-PARP, anti-caspase-3)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound as required. Lyse the cells with RIPA buffer.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an ECL reagent and an imaging system.
Conclusion
These application notes and protocols provide a framework for investigating the utility of this compound in the context of drug-resistant cancer. By employing these methodologies, researchers can obtain valuable data on the efficacy of this compound, elucidate the underlying mechanisms of resistance, and explore potential combination therapies to enhance its therapeutic potential in clinically challenging, drug-resistant malignancies.
References
Application Notes and Protocols for Iproplatin Efficacy Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iproplatin (cis-dichloro-trans-dihydroxy-bis-isopropylamine platinum(IV), or CHIP) is a second-generation platinum-containing chemotherapeutic agent. Similar to its predecessor, cisplatin, this compound's mechanism of action involves forming adducts with DNA, which leads to the inhibition of DNA replication and transcription, ultimately inducing cell death in rapidly dividing cancer cells.[1][2][3] this compound is a Pt(IV) prodrug that is reduced in vivo to its active Pt(II) form.[4] A key distinction from cisplatin lies in its toxicity profile; this compound is characterized by dose-limiting myelosuppression, particularly thrombocytopenia, but exhibits significantly less nephrotoxicity, neurotoxicity, and ototoxicity.[5] These application notes provide detailed protocols for in vitro and in vivo experimental designs to evaluate the efficacy of this compound.
Data Presentation
In Vitro Cytotoxicity of Platinum Analogs
| Cell Line | Cancer Type | This compound IC50 (µM) | Cisplatin IC50 (µM) | Carboplatin IC50 (µM) | Notes |
| Ovarian Carcinoma Cell Lines (Various) | Ovarian Cancer | - | - | - | Large differences in cytotoxicity were observed across eight cell lines for all platinum agents. A strong positive correlation between in vitro and in vivo data was found for cisplatin and carboplatin, but less so for this compound. |
| Testicular Cancer Cell Lines (Various) | Testicular Cancer | Less Potent | More Potent | Less Potent | Cisplatin showed significantly stronger inhibition of thymidine incorporation compared to this compound and carboplatin. |
In Vivo Antitumor Activity of Platinum Analogs
| Tumor Model | Cancer Type | This compound Treatment | Tumor Growth Inhibition (TGI) | Comparator TGI (Cisplatin) | Notes |
| Human Ovarian Carcinoma Xenografts | Ovarian Cancer | Equitoxic Doses | Moderate | High | This compound showed less in vivo activity compared to what its in vitro potency predicted. |
| Human Testicular Cancer Xenografts | Testicular Cancer | Equitoxic Doses | Moderate Retardation | Significant Reduction | Cisplatin produced a significant reduction in tumor volume in 3 of 4 cell lines, while this compound only moderately retarded growth. |
| Small-cell Lung Cancer (Clinical) | Lung Cancer | 225 mg/m² | Minimal Activity | - | In heavily pretreated patients, this compound showed minimal single-agent activity. |
| Advanced Ovarian Carcinoma (Clinical) | Ovarian Cancer | 240-300 mg/m² | High Activity | - | Showed a high degree of activity in previously untreated patients. |
| Colon Cancer (Clinical) | Colon Cancer | 45-65 mg/m²/day | Partial Responses | - | Partial responses were observed in a preliminary Phase II trial. |
Mandatory Visualizations
Signaling Pathways
Caption: this compound's proposed mechanism of action.
Experimental Workflows
Caption: Workflow for in vitro efficacy studies.
Caption: Workflow for in vivo efficacy studies.
Experimental Protocols
In Vitro Efficacy Protocols
1. Cell Viability Assay (MTT Assay)
-
Objective: To determine the concentration of this compound that inhibits cell growth by 50% (IC50).
-
Materials:
-
Cancer cell lines (e.g., A2780, SKOV3 for ovarian; H460, DMS114 for lung; HT-29 for colon)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Microplate reader
-
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-only wells as a control.
-
Incubate for 48-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and determine the IC50 value using a dose-response curve.
-
2. Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Objective: To quantify the percentage of apoptotic and necrotic cells after this compound treatment.
-
Materials:
-
Cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
-
-
Protocol:
-
Seed cells in 6-well plates and treat with this compound at concentrations around the IC50 value for 24-48 hours.
-
Harvest the cells (including floating cells) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to each sample.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour. Live cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
-
3. Cell Cycle Analysis (Propidium Iodide Staining)
-
Objective: To determine the effect of this compound on cell cycle distribution.
-
Materials:
-
Cancer cell lines
-
This compound
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
-
-
Protocol:
-
Seed cells and treat with this compound as described for the apoptosis assay.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing, and store at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases can be determined based on fluorescence intensity.
-
In Vivo Efficacy Protocol
1. Tumor Xenograft Model
-
Objective: To evaluate the antitumor activity of this compound in a living organism.
-
Materials:
-
Immunodeficient mice (e.g., BALB/c nude or NOD/SCID)
-
Cancer cell lines
-
Matrigel (optional)
-
This compound formulated for in vivo administration
-
Calipers
-
-
Protocol:
-
Subcutaneously inject 1-10 x 10^6 cancer cells (resuspended in PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Monitor tumor growth regularly by measuring tumor dimensions with calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Administer this compound (e.g., via intraperitoneal or intravenous injection) according to a predetermined dosing schedule. The control group should receive the vehicle.
-
Measure tumor volume and body weight 2-3 times per week.
-
At the end of the study (or when tumors reach a predetermined maximum size), euthanize the mice and excise the tumors.
-
Calculate the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (mean tumor volume of treated group / mean tumor volume of control group)] x 100.
-
References
- 1. Human ovarian-carcinoma cell lines and companion xenografts: a disease-oriented approach to new platinum anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of the antitumor activity of cisplatin, carboplatin, and this compound against established human testicular cancer cell lines in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DNA Damaging Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. State of Metal-Based Drugs for the Efficient Therapy of Lung Cancers and Lung Metastases | Oncohema Key [oncohemakey.com]
- 5. Phase I--preliminary phase II trial of this compound, a cisplatin analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
iproplatin solubility issues and solutions
Welcome to the technical support center for iproplatin. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experiments with this compound, with a specific focus on its solubility characteristics.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a platinum(IV) coordination complex that functions as a chemotherapeutic agent. Its mechanism of action is similar to other platinum-based drugs like cisplatin. After entering the cell, it is believed to be reduced to a platinum(II) species, which then binds to DNA, forming intra- and interstrand cross-links.[1] These DNA adducts disrupt DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis (programmed cell death).
Q2: I am having trouble dissolving this compound. What are the recommended solvents?
A2: this compound is known to have limited solubility. It is described as being slightly soluble in water and dimethyl sulfoxide (DMSO)[]. For in vitro cellular assays, it is generally recommended to avoid DMSO for platinum drugs, as it can potentially inactivate the compound[3][4]. The preferred solvents for creating stock solutions for biological experiments are aqueous solutions such as saline (0.9% NaCl) or a 5% glucose solution[3].
Q3: Are there any specific handling and storage recommendations for this compound solutions?
A3: Due to the potential for degradation, it is advisable to prepare fresh solutions of this compound for each experiment. If storage is necessary, stock solutions should be stored at 2-8°C and protected from light. Some platinum compounds are known to be unstable in solution over extended periods, so long-term storage is generally not recommended to ensure the integrity of the compound.
Troubleshooting Guide: this compound Solubility Issues
Issue 1: this compound powder is not dissolving in my chosen solvent.
-
Possible Cause: The concentration you are trying to achieve exceeds the solubility limit of this compound in that particular solvent.
-
Solution:
-
Reduce the concentration: Try preparing a more dilute stock solution.
-
Gentle warming: Gently warm the solution to 37°C to aid dissolution. Avoid excessive heat, as it may degrade the compound.
-
Sonication: Use a sonicator bath to provide mechanical energy to help break down particles and enhance dissolution.
-
Co-solvents: For non-cellular assays, consider the use of a co-solvent system. However, be cautious as this may impact the compound's activity and stability.
-
Issue 2: Precipitation is observed in my this compound stock solution upon storage.
-
Possible Cause: The compound is coming out of solution due to temperature changes or instability.
-
Solution:
-
Prepare fresh solutions: The most reliable approach is to prepare only the required amount of solution for immediate use.
-
Re-dissolve before use: If you must use a stored solution, gently warm and sonicate it to try and redissolve the precipitate before use. However, be aware that some degradation may have occurred.
-
Quantitative Solubility Data
| Compound | Solvent | Solubility | Notes |
| This compound | Water | Slightly Soluble | Specific mg/mL value not reported. |
| This compound | DMSO | Slightly Soluble | Use with caution in biological assays. |
| Tetrakis(propionato)platinum(IV) complex | Water | 14.6 mg/mL | A structurally similar Pt(IV) complex. |
Key Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Cellular Assays
Materials:
-
This compound powder
-
Sterile 0.9% Sodium Chloride (NaCl) solution or 5% Dextrose solution
-
Sterile, amber microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator water bath (optional)
-
Sterile filters (0.22 µm)
Procedure:
-
Weighing: In a sterile environment (e.g., a biological safety cabinet), carefully weigh the desired amount of this compound powder.
-
Initial Dissolution: Add a small volume of the sterile 0.9% NaCl or 5% Dextrose solution to the vial containing the this compound powder.
-
Mixing: Vortex the mixture vigorously for 1-2 minutes.
-
Aid Dissolution (if necessary): If the compound does not fully dissolve, you can gently warm the solution to 37°C for a short period or place it in a sonicator bath for 5-10 minutes.
-
Final Volume: Once the this compound is dissolved, add the remaining solvent to reach the final desired concentration.
-
Sterilization: Filter the final solution through a 0.22 µm sterile filter into a sterile, light-protected container.
-
Use: Use the freshly prepared solution immediately for your experiments.
Note: It is strongly recommended to avoid using DMSO as a solvent for preparing stock solutions of platinum compounds for biological experiments due to the potential for inactivation.
Visualizing the Mechanism of Action
The primary mechanism of action for this compound involves the formation of DNA adducts, which triggers a cascade of cellular events leading to apoptosis. The following diagrams illustrate this process.
Caption: Cellular uptake and activation of this compound.
Caption: Cellular signaling cascade following this compound-induced DNA damage.
References
- 1. Current Status for Oral Platinum (IV) Anticancer Drug Development [scirp.org]
- 3. Effects of Solvents on In Vitro Potencies of Platinum Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Say No to DMSO: Dimethylsulfoxide Inactivates Cisplatin, Carboplatin and Other Platinum Complexes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Iproplatin in Aqueous Solution
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the handling and use of iproplatin in aqueous solutions. Our goal is to equip researchers with the necessary information to ensure the stability and integrity of their experimental outcomes.
I. Troubleshooting Guides
This section offers solutions to specific problems you might encounter during your experiments with this compound.
1. Issue: Inconsistent or lower-than-expected cytotoxicity in cell-based assays.
-
Possible Cause 1: Degradation of this compound in the stock solution.
-
Solution: this compound, a platinum(IV) complex, is generally more stable than its platinum(II) counterparts like cisplatin. However, prolonged storage in inappropriate solvents or at suboptimal temperatures can lead to its reduction to the more reactive Pt(II) species, potentially altering its cytotoxic profile. For in vitro studies, it is recommended to prepare fresh stock solutions. If long-term storage is necessary, dissolve this compound in a suitable aqueous solvent such as 0.9% NaCl or 5% glucose solution and store at 4°C for use within 40 days or freeze at -20°C for longer-term storage. Avoid storing stock solutions in DMSO at 4°C for extended periods, as this has been shown to cause a significant loss of potency for other platinum drugs like cisplatin.
-
-
Possible Cause 2: Interaction with components in the cell culture medium.
-
Solution: Cell culture media contain various components, including reducing agents like glutathione, which can contribute to the reduction of this compound to its active Pt(II) form. While this activation is necessary for its anticancer activity, the rate of reduction can vary between different media formulations. To ensure consistency, use the same batch and formulation of cell culture medium for all related experiments. It is also advisable to add the this compound solution to the cell culture medium immediately before treating the cells.
-
2. Issue: Precipitate formation in the this compound solution.
-
Possible Cause 1: Poor solubility in the chosen solvent.
-
Solution: While this compound is water-soluble, its solubility can be affected by the pH and the presence of other solutes. Ensure the solvent is appropriate and that the concentration does not exceed its solubility limit under the specific experimental conditions. If using a buffer, ensure it is compatible with this compound and does not cause precipitation.
-
-
Possible Cause 2: Degradation leading to less soluble products.
-
Solution: Degradation of this compound can sometimes lead to the formation of less soluble platinum species. If a precipitate is observed, it is recommended to prepare a fresh solution. To minimize degradation, follow the recommended storage conditions and handling procedures outlined in this guide.
-
II. Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in an aqueous solution?
The primary degradation pathway for this compound, a Pt(IV) complex, in an aqueous environment is reduction to a more reactive Pt(II) species. This reduction is a crucial step for its activation and subsequent binding to DNA, which is the basis of its cytotoxic effect. This process can be influenced by the presence of biological reducing agents.
Q2: How stable is this compound in common intravenous solutions?
Studies have shown that this compound is stable for at least 24 hours in common intravenous fluids such as 0.9% sodium chloride injection, 5% dextrose injection, and mixtures of dextrose and sodium chloride.[1] Unlike cisplatin, the stability of this compound is not significantly dependent on the chloride ion concentration in the solution.[1]
Q3: What is the effect of glutathione on this compound's stability and activity?
Glutathione (GSH), a biological reducing agent present in cells, can reduce this compound from its Pt(IV) state to the active Pt(II) state. This reduction is essential for its anticancer activity. Research indicates that the cytotoxicity of this compound is significantly increased in cells with depleted glutathione levels, suggesting that intracellular glutathione plays a key role in modulating its activity.[2] The mechanism is thought to involve an attack by the thiolate species of glutathione on the platinum complex.
Q4: Are there specific storage conditions recommended for long-term use of this compound stock solutions in research?
For long-term storage of stock solutions for in vitro experiments, it is recommended to dissolve this compound in an appropriate aqueous solvent like 0.9% NaCl or 5% glucose solution. To maintain potency, these solutions can be stored at 4°C for up to 40 days.[2] For longer-term storage, aliquoting and freezing at -20°C is advisable. It is crucial to avoid repeated freeze-thaw cycles.
Q5: How does pH affect the stability of this compound?
While specific quantitative data on the effect of a wide range of pH values on this compound stability is limited in the available literature, the stability of platinum complexes can be pH-dependent. For instance, the hydrolysis of related platinum compounds is influenced by pH. For optimal stability, it is recommended to maintain the pH of this compound solutions within a physiologically relevant and stable range, avoiding highly acidic or alkaline conditions unless experimentally required.
Q6: Is this compound sensitive to light?
Specific studies on the photostability of this compound are not extensively available. However, many pharmaceutical compounds are sensitive to light, which can catalyze degradation reactions. As a general precaution, it is recommended to protect this compound solutions from light during preparation, storage, and experimentation by using amber vials or by wrapping containers in aluminum foil. Photostability testing, as outlined in ICH guideline Q1B, should be performed if the drug product is expected to be exposed to light.[3]
III. Data Summary
Table 1: Stability of this compound in Various Intravenous Solutions at Room Temperature
| Intravenous Solution | Stability Duration | Reference |
| 0.9% Sodium Chloride | At least 24 hours | |
| 5% Dextrose | At least 24 hours | |
| 5% Dextrose and 0.9% Sodium Chloride | At least 24 hours | |
| 5% Dextrose and 0.45% Sodium Chloride | At least 24 hours | |
| 5% Dextrose and 0.225% Sodium Chloride | At least 24 hours |
IV. Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Cell Culture Assays
-
Materials:
-
This compound powder
-
Sterile 0.9% Sodium Chloride solution or 5% Dextrose solution
-
Sterile, amber microcentrifuge tubes or tubes wrapped in aluminum foil
-
Calibrated balance
-
Sterile pipette tips
-
-
Procedure:
-
Under sterile conditions (e.g., in a laminar flow hood), weigh the desired amount of this compound powder using a calibrated balance.
-
Dissolve the powder in the appropriate volume of sterile 0.9% NaCl or 5% Dextrose solution to achieve the desired stock concentration (e.g., 1 mg/mL).
-
Gently vortex the solution until the this compound is completely dissolved.
-
Aliquot the stock solution into sterile, light-protected microcentrifuge tubes in volumes suitable for single-use to avoid repeated freeze-thaw cycles.
-
Short-term storage: Store the aliquots at 4°C for up to 40 days.
-
Long-term storage: Store the aliquots at -20°C.
-
When ready to use, thaw a single aliquot at room temperature. Further dilute the stock solution in the cell culture medium to the final desired concentration immediately before adding it to the cells.
-
Protocol 2: Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method for this compound (Illustrative Example)
Note: A specific validated method for this compound was not found in the provided search results. The following is a general protocol based on methods used for other platinum compounds and should be validated for this compound.
-
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of methanol and water or a suitable buffer. The exact composition and gradient program would need to be optimized.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Determined by measuring the UV absorbance spectrum of this compound (typically in the range of 210-230 nm for platinum complexes).
-
Injection Volume: 20 µL
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 25°C).
-
-
Forced Degradation Study (for method validation):
-
Acid Hydrolysis: Treat this compound solution with 0.1 M HCl at an elevated temperature (e.g., 60°C) for a specified time.
-
Base Hydrolysis: Treat this compound solution with 0.1 M NaOH at room temperature for a specified time.
-
Oxidative Degradation: Treat this compound solution with 3% H₂O₂ at room temperature for a specified time.
-
Thermal Degradation: Heat the solid this compound or a solution at a high temperature (e.g., 80°C) for a specified time.
-
Photodegradation: Expose an this compound solution to UV light (e.g., 254 nm) for a specified time.
-
Analyze all stressed samples by the developed HPLC method to ensure that the degradation products are well-separated from the parent this compound peak.
-
V. Visualizations
Caption: this compound degradation and activation pathway.
Caption: Troubleshooting workflow for inconsistent results.
References
overcoming iproplatin resistance mechanisms in cancer cells
Welcome to the technical support center for researchers investigating iproplatin resistance mechanisms in cancer cells. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data interpretation guidelines to assist you in your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of this compound resistance in cancer cells?
A1: Resistance to platinum-based drugs like this compound is multifactorial. The main mechanisms include:
-
Reduced Drug Accumulation: Decreased influx or increased efflux of the drug reduces its intracellular concentration. This can be due to altered expression of copper transporters like CTR1 (influx) and ATP-binding cassette (ABC) transporters such as ATP7A and ATP7B (efflux).[1][2][3][4]
-
Increased DNA Repair: Enhanced capacity of cancer cells to repair platinum-DNA adducts is a major resistance mechanism. The Nucleotide Excision Repair (NER) pathway, involving proteins like ERCC1, plays a crucial role.[5]
-
Increased Drug Detoxification: Intracellular detoxification systems can inactivate the drug. This often involves conjugation with glutathione (GSH) and sequestration by metallothioneins.
-
Inhibition of Apoptosis: Alterations in apoptotic pathways can allow cancer cells to survive despite DNA damage. This can involve the inactivation of pro-apoptotic proteins (e.g., p53, Bax) or the upregulation of anti-apoptotic proteins (e.g., Bcl-2).
-
Altered Signaling Pathways: Dysregulation of signaling pathways such as PI3K/Akt, MAPK, and NF-κB can promote cell survival and proliferation, contributing to drug resistance.
Q2: We are developing an this compound-resistant cell line, but the process is taking a long time and the resistance level is not significant. What could be the issue?
A2: Developing a stable, high-level resistant cell line can be challenging and time-consuming, often taking 3 to 18 months. Common issues include:
-
Inappropriate Drug Concentration: Starting with a lethal dose will kill the entire cell population. It's crucial to start with a low dose (e.g., IC20-IC30) and gradually increase the concentration as cells adapt.
-
Treatment Schedule: Continuous exposure can be too harsh. A pulsed treatment strategy, where cells are exposed to the drug for a period and then allowed to recover in drug-free media, can be more effective.
-
Cell Line Choice: Some cell lines are inherently more resistant or slower to develop resistance. It may be beneficial to try developing resistance in multiple cell lines simultaneously.
-
Heterogeneity: The parental cell line may be heterogeneous. Consider clonal selection after initial treatments to isolate and expand resistant populations.
Q3: Our IC50 values for this compound against our resistant cell line are highly variable between experiments. What are the potential causes?
A3: High variability in IC50 values is a common issue in cell viability assays. Potential causes include:
-
Inconsistent Cell Seeding: Uneven cell numbers across wells can significantly impact results. Ensure thorough mixing of the cell suspension before and during plating.
-
Edge Effects: Wells on the periphery of the plate are prone to evaporation, which can concentrate the drug and affect cell growth. It is recommended to fill the outer wells with sterile PBS or media and not use them for experimental samples.
-
Drug Dilution Errors: Inaccurate serial dilutions can lead to inconsistent dose-response curves. Prepare fresh dilutions for each experiment and verify stock concentrations.
-
Cell Health and Passage Number: Use cells that are in the exponential growth phase and within a consistent, low passage number range, as high passage numbers can alter cell characteristics.
-
Assay-Specific Artifacts: The chosen viability assay (e.g., MTT, XTT) can be affected by the chemical properties of the drug or high cell densities, leading to inaccurate readings.
Troubleshooting Guides
Cell Viability Assays (e.g., MTT, CellTiter-Glo®)
| Problem | Possible Cause | Recommended Solution |
| High variability between replicate wells | Uneven cell seeding. | Ensure the cell suspension is homogenous. Use reverse pipetting. |
| Edge effects in the microplate. | Avoid using outer wells for experimental samples; fill them with sterile PBS or media. | |
| Pipetting errors. | Calibrate pipettes regularly. Use new tips for each replicate. | |
| Inconsistent dose-response curve (e.g., U-shaped curve) | Compound precipitation at high concentrations. | Visually inspect wells for precipitates. Check the solubility of this compound in your media. |
| Incorrect drug dilutions. | Prepare fresh serial dilutions for each experiment. | |
| Drug instability. | Check the stability of this compound in the culture medium over the incubation period. | |
| No cytotoxic effect observed | Cell line is highly resistant. | Use a wider range of drug concentrations or a different, sensitive cell line as a positive control. |
| Insufficient incubation time. | Perform a time-course experiment to determine the optimal drug exposure time. | |
| Drug inactivation. | Serum components in the media can bind to and inactivate the drug. Consider reducing serum concentration if feasible for your cells. |
Western Blot Analysis for Resistance Markers
| Problem | Possible Cause | Recommended Solution |
| Weak or no signal | Insufficient protein loaded. | Increase the amount of protein loaded per well. |
| Low antibody concentration. | Optimize the primary antibody concentration. Start with the manufacturer's recommended dilution and adjust as needed. | |
| Inefficient protein transfer. | Verify transfer efficiency with Ponceau S staining. Optimize transfer time and voltage. | |
| High background | Insufficient blocking. | Increase blocking time or try a different blocking agent (e.g., BSA instead of milk). |
| High antibody concentration. | Reduce the concentration of the primary or secondary antibody. | |
| Inadequate washing. | Increase the number and duration of washes. Add a detergent like Tween-20 to the wash buffer. | |
| Non-specific bands | Primary antibody is not specific. | Use a different, validated primary antibody. Check literature for expected protein size and potential isoforms. |
| Protein degradation. | Prepare fresh lysates and add protease inhibitors. Keep samples on ice. | |
| Too much protein loaded. | Reduce the amount of protein loaded per well. |
Flow Cytometry for Apoptosis Assays
| Problem | Possible Cause | Recommended Solution |
| High percentage of dead cells in the negative control | Harsh cell handling. | Handle cells gently during harvesting and staining to avoid mechanical damage. |
| Unhealthy initial cell culture. | Ensure cells are healthy and in the exponential growth phase before starting the experiment. | |
| Difficulty distinguishing between apoptotic and necrotic populations | Inappropriate assay timing. | Apoptosis is a dynamic process. Perform a time-course experiment to identify the optimal time point for analysis. |
| Overlapping fluorescent signals. | Ensure proper compensation settings on the flow cytometer to correct for spectral overlap between fluorochromes (e.g., Annexin V-FITC and Propidium Iodide). | |
| Low signal for apoptotic markers | Insufficient drug concentration or incubation time. | Increase the this compound concentration or extend the incubation time. |
| Apoptotic pathway is blocked in resistant cells. | This may be a genuine result. Consider analyzing markers from different apoptotic pathways (e.g., caspase activation, mitochondrial membrane potential). |
Quantitative Data Summary
Table 1: Example IC50 Values for Cisplatin in Sensitive and Resistant Ovarian Cancer Cell Lines. (Note: this compound is a derivative of cisplatin, and similar trends in resistance are expected. Data for this compound may vary.)
| Cell Line | Parental IC50 (µM) | Resistant IC50 (µM) | Fold Resistance |
| A2780 | ~2.5 | ~15 | ~6 |
| SKOV3 | ~5.0 | ~20 | ~4 |
| Data synthesized from representative studies. Actual values can vary based on experimental conditions. |
Experimental Protocols
Protocol 1: Development of an this compound-Resistant Cell Line
This protocol describes a general method for generating a drug-resistant cell line using a stepwise dose escalation approach.
-
Determine the initial IC50: Perform a cell viability assay to determine the IC50 of this compound for the parental cell line.
-
Initial Exposure: Culture the parental cells in media containing a low concentration of this compound (e.g., IC20-IC30).
-
Monitor Cell Viability: Initially, significant cell death is expected. Monitor the culture and replace the drug-containing medium every 2-3 days.
-
Recovery and Expansion: Once the surviving cells resume proliferation and reach about 80% confluency, subculture them.
-
Dose Escalation: Gradually increase the concentration of this compound in the culture medium. Allow the cells to adapt and recover at each new concentration before increasing it further.
-
Characterization: Periodically (e.g., every 4-6 weeks), determine the IC50 of the developing resistant cell line to quantify the level of resistance.
-
Cryopreservation: Freeze aliquots of the resistant cells at different stages of development.
Protocol 2: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: The next day, replace the medium with fresh medium containing serial dilutions of this compound. Include untreated and vehicle-only controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48-72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and plot a dose-response curve to determine the IC50 value.
Visualizations
Caption: Workflow for developing an this compound-resistant cell line.
Caption: Key mechanisms of this compound resistance in cancer cells.
References
- 1. Frontiers | The Drug-Resistance Mechanisms of Five Platinum-Based Antitumor Agents [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Ovarian Cancer—Insights into Platinum Resistance and Overcoming It - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Mechanisms of Resistance and Toxicity Associated with Platinating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Strategies for Reversing Platinum Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Iproplatin Side Effects in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with iproplatin in animal studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common side effects of this compound observed in animal studies?
A1: Based on preclinical studies, the most commonly reported side effects of this compound include gastrointestinal toxicity, myelosuppression, and to a lesser extent, nephrotoxicity. One study identified this compound (CHIP) as the most toxic to the small intestine when compared to cisplatin and carboplatin[1]. In dogs, high doses of this compound have been shown to cause a significant reduction in leukocytes and platelets[2]. While generally considered less nephrotoxic than cisplatin, some studies have noted mild and transient proteinuria[2].
Q2: How can I determine the appropriate dose of this compound for my animal model to induce toxicity for mitigation studies?
A2: The optimal dose of this compound will depend on the animal model, the specific side effect being studied, and the desired severity of toxicity. It is recommended to conduct a pilot study to determine the dose-response relationship in your specific model. As a starting point, one comparative study in rats used equitoxic doses of platinum analogues, where the doses of this compound (CHIP) needed to cause a 50% reduction in intestinal enzyme activities were between 0.44-0.66 x LD50[1]. For comparison, a single intraperitoneal injection of cisplatin at 5 mg/kg is often used to induce nephrotoxicity in rats[3]. Given the limited specific data for this compound, it is advisable to consult literature on other platinum-based drugs and conduct dose-ranging studies.
Q3: What are the key considerations for supportive care in animals receiving this compound?
A3: Supportive care is crucial for the welfare of animals in this compound studies and for obtaining reliable experimental data. Key considerations include:
-
Hydration: Ensure adequate hydration to minimize potential renal toxicity. This can be achieved through ready access to water and, if necessary, subcutaneous or intraperitoneal fluid administration.
-
Nutritional Support: Monitor food intake and body weight. Provide palatable, high-calorie food supplements if anorexia is observed. In cases of severe gastrointestinal distress, assisted feeding may be necessary.
-
Analgesia: For studies involving potential pain, such as neurotoxicity, appropriate analgesic administration should be part of the protocol.
-
Monitoring: Regularly monitor animals for clinical signs of distress, including changes in behavior, appetite, and stool consistency. Blood work should be performed to monitor for myelosuppression.
Troubleshooting Guides
Gastrointestinal Toxicity
Problem: Animals are experiencing severe diarrhea, weight loss, and dehydration.
Possible Cause: this compound is known to have significant intestinal toxicity. The dose administered may be too high for the animal model.
Solution:
-
Dose Reduction: In subsequent experiments, consider reducing the dose of this compound.
-
Supportive Care:
-
Administer anti-diarrheal medication as appropriate for the animal model.
-
Provide fluid therapy to combat dehydration.
-
Offer highly palatable and easily digestible food to encourage eating.
-
-
Symptomatic Treatment: The use of anti-emetic drugs may be considered, as emesis is a known side effect of platinum-based drugs.
Myelosuppression
Problem: Blood analysis reveals severe neutropenia and/or thrombocytopenia.
Possible Cause: this compound can cause significant myelosuppression, particularly at higher doses.
Solution:
-
Monitoring: Conduct complete blood counts (CBCs) at regular intervals to monitor the onset and severity of myelosuppression.
-
Dose Adjustment: If myelosuppression is too severe, adjust the this compound dose in future cohorts.
-
Supportive Care:
-
In cases of severe neutropenia, prophylactic antibiotics may be necessary to prevent opportunistic infections.
-
For severe thrombocytopenia, careful handling is required to prevent bleeding. In critical cases, platelet transfusions could be considered, though this is complex in small animal models.
-
-
Growth Factors: The use of granulocyte colony-stimulating factor (G-CSF) can be explored to ameliorate neutropenia, a strategy used for other cytotoxic agents.
Nephrotoxicity
Problem: Elevated serum creatinine and BUN levels are observed.
Possible Cause: Although this compound is generally less nephrotoxic than cisplatin, it can still cause kidney damage at certain doses.
Solution:
-
Hydration: Ensure animals are well-hydrated before, during, and after this compound administration.
-
Urinary Monitoring: Monitor urine output and test for proteinuria, which can be an early indicator of kidney damage.
-
Dose Evaluation: Re-evaluate the this compound dose, as nephrotoxicity is dose-dependent.
-
Nephroprotective Agents: Consider co-administration of nephroprotective agents. While not specifically tested with this compound, agents like amifostine have shown protection against cisplatin-induced nephrotoxicity.
Data Presentation
Table 1: Comparative Intestinal Toxicity of Platinum Analogues in Rats
| Platinum Analogue | Dose for 50% Reduction in Thymidine Kinase (TK) Activity | Dose for 50% Reduction in Sucrase (SUC) Activity | Dose for 50% Reduction in Maltase (MAL) Activity | Dose for 50% Reduction in Protein (PROT) Content |
| This compound (CHIP) | 0.44-0.66 x LD50 | 0.44-0.66 x LD50 | 0.44-0.66 x LD50 | 0.44-0.66 x LD50 |
| Cisplatin (CDDP) | > 0.66 x LD50 | > 0.66 x LD50 | > 0.66 x LD50 | > 0.66 x LD50 |
| Carboplatin (CBDCA) | > 0.66 x LD50 | > 0.66 x LD50 | > 0.66 x LD50 | > 0.66 x LD50 |
Data extracted from a study on the intestinal toxic effects of platinum complexes. The nadir of enzyme activity changes occurred 24-48 hours after treatment, and regeneration of the mucosa required more than 96 hours.
Table 2: Hematological Toxicity of this compound (CHIP) in Dogs
| Dose of this compound | Effect on Leukocytes | Effect on Platelets | Outcome |
| 10 mg/kg | Severe reduction | Severe reduction | Toxic death from aematotoxicity in two dogs |
| 6 mg/kg | Acceptable reduction | Acceptable reduction | Transient haematotoxicity |
Data from a preclinical toxicology study in dogs receiving three intravenous bolus injections at 3-week intervals.
Experimental Protocols
Protocol 1: Assessment of this compound-Induced Gastrointestinal Toxicity
-
Animal Model: Male Wistar rats (200-250g).
-
Drug Administration: Administer a single intraperitoneal (i.p.) injection of this compound at a pre-determined dose (based on pilot studies). A control group should receive a saline injection.
-
Parameters to Measure:
-
Daily Monitoring: Record body weight, food and water intake, and stool consistency daily for at least 5 days post-injection.
-
Biochemical Analysis: At 24 and 48 hours post-injection, collect mucosal cells from the small intestine. Analyze the activities of thymidine kinase, sucrase, and maltase, as well as total protein content.
-
Histopathology: At the end of the study, collect sections of the small intestine for histopathological examination to assess for mucosal damage.
-
Protocol 2: Evaluation of a Potential Protective Agent Against this compound-Induced Myelosuppression
-
Animal Model: Male BALB/c mice (6-8 weeks old).
-
Experimental Groups:
-
Group 1: Control (vehicle for both this compound and protective agent).
-
Group 2: this compound only.
-
Group 3: Protective agent only.
-
Group 4: this compound + Protective agent.
-
-
Drug Administration:
-
Administer the protective agent (or its vehicle) at the appropriate dose and route, based on its known properties, prior to or concurrently with this compound.
-
Administer a single i.p. injection of this compound at a dose known to induce moderate myelosuppression.
-
-
Blood Collection: Collect peripheral blood samples via tail vein or retro-orbital sinus at baseline (day 0) and on days 3, 5, and 7 post-iproplatin administration.
-
Analysis: Perform a complete blood count (CBC) to determine the absolute numbers of neutrophils, lymphocytes, and platelets.
-
Bone Marrow Analysis: At the end of the study, harvest femurs to assess bone marrow cellularity and colony-forming unit assays.
Visualizations
Caption: Experimental workflow for evaluating a protective agent against this compound toxicity.
Caption: General signaling pathways implicated in platinum-based drug toxicity.
References
Technical Support Center: Optimizing Iproplatin Treatment Schedules In Vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing iproplatin treatment schedules for in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a synthetic, second-generation platinum-containing compound.[1] It functions as a DNA alkylating agent, binding to DNA to form cross-links and platinum-DNA adducts.[1][2][3] This damage inhibits DNA replication and transcription, ultimately leading to tumor cell death.[2] Structurally, this compound is a quadrivalent platinum complex with an octahedral configuration, which distinguishes it from divalent, square planar platinum agents like cisplatin.
Q2: How should I prepare and store this compound stock solutions?
A2: Proper preparation and storage of this compound stock solutions are critical for reproducible results. Due to the potential for platinum compounds to be unstable or insoluble in certain solvents, careful consideration of the solvent and storage conditions is necessary. For platinum compounds, preparation in an aqueous solution such as 0.9% NaCl is often recommended for stability. Dissolving platinum compounds in DMSO can sometimes lead to reactions and a loss of potency over time. If DMSO must be used, it is advisable to prepare fresh stock solutions and store them at -80°C in small, single-use aliquots to minimize freeze-thaw cycles.
Q3: I'm observing precipitation when diluting my this compound stock solution into cell culture medium. What should I do?
A3: Precipitation upon dilution into aqueous media is a common issue with hydrophobic compounds. This "crashing out" can be addressed by:
-
Optimizing the final solvent concentration: Aim for the lowest possible final concentration of your organic solvent (e.g., DMSO) in the culture medium, ideally well below 1%, as higher concentrations can be cytotoxic.
-
Gentle warming and mixing: Pre-warming the cell culture medium to 37°C and adding the stock solution dropwise while vortexing can help prevent localized high concentrations that lead to precipitation.
-
Using a co-solvent system: In some cases, a mixture of solvents may maintain solubility more effectively than a single solvent.
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values
Problem: I am getting highly variable IC50 values for this compound between experiments.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Variations in Cell Seeding Density | Different initial cell numbers can significantly alter the apparent IC50 value. Ensure you use a consistent cell seeding density for all experiments. It is recommended to perform initial optimization experiments to determine the ideal seeding density for your specific cell line and assay duration. |
| Different Cytotoxicity Assays | Different viability assays measure different cellular parameters (e.g., metabolic activity, membrane integrity) and can yield different IC50 values. For consistency, use the same cytotoxicity assay across all related experiments. If comparing data with other studies, be aware of the assay used. |
| Instability of this compound Solution | This compound, like other platinum compounds, can degrade if not stored properly. Prepare fresh stock solutions or use properly stored single-use aliquots for each experiment to ensure consistent drug potency. |
| Variations in Incubation Time | The duration of drug exposure will impact the IC50 value. Standardize the incubation time for all experiments. A time-course experiment can help determine the optimal treatment duration for your cell line. |
| Cell Line Heterogeneity and Passage Number | Cell lines can change over time with increasing passage number. Use cells within a consistent and low passage number range for your experiments. Periodically perform cell line authentication. |
Issue 2: Low or No Cytotoxicity Observed
Problem: this compound is not showing the expected cytotoxic effect on my cancer cell line.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Drug Resistance | The cell line may have intrinsic or acquired resistance to platinum-based drugs. Mechanisms can include reduced drug accumulation, increased DNA repair, or detoxification by cellular components like glutathione. Consider using a different cell line known to be sensitive to platinum agents as a positive control. |
| Sub-optimal Drug Concentration or Exposure Time | The concentrations tested may be too low, or the incubation time may be too short. Perform a dose-response experiment with a wider range of this compound concentrations and a time-course experiment to determine the optimal conditions. |
| Incorrect Assay for Cell Death | The chosen cytotoxicity assay may not be sensitive enough to detect the type of cell death induced by this compound. Consider using a more direct measure of apoptosis, such as an Annexin V/PI assay. |
| This compound Inactivation | Components in the cell culture medium could potentially interact with and inactivate this compound. Ensure your experimental setup is consistent and consider if any media components might be interfering with the drug's activity. |
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol provides a general framework for determining the cytotoxicity of this compound using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle-only control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and plot the dose-response curve to determine the IC50 value.
Apoptosis Detection using Annexin V/PI Staining
This protocol outlines the detection of apoptosis induced by this compound using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
Cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Induce apoptosis by treating cells with the desired concentration of this compound for the chosen duration. Include both negative (vehicle-treated) and positive controls.
-
Harvest the cells, including any floating cells from the supernatant, and wash them twice with cold PBS.
-
Resuspend the cells in 1X Annexin-binding buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
After incubation, add 400 µL of 1X Annexin-binding buffer to each tube.
-
Analyze the cells by flow cytometry as soon as possible. Annexin V-FITC positive, PI negative cells are in early apoptosis, while cells positive for both are in late apoptosis or necrosis.
Cell Cycle Analysis using Propidium Iodide Staining
This protocol describes the analysis of cell cycle distribution in response to this compound treatment using PI staining and flow cytometry.
Materials:
-
Cells treated with this compound
-
PBS
-
Cold 70% ethanol
-
PI staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with this compound at the desired concentration and for the appropriate duration.
-
Harvest the cells and wash them with cold PBS.
-
Fix the cells by resuspending the pellet in cold 70% ethanol while gently vortexing to prevent clumping. Incubate on ice for at least 30 minutes or store at -20°C.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in the PI/RNase A staining solution.
-
Incubate for 30 minutes at room temperature in the dark to allow for DNA staining and RNA degradation.
-
Analyze the DNA content by flow cytometry. The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Quantitative Data Summary
The following tables provide example data for platinum-based compounds. Note that IC50 values can vary significantly between cell lines and experimental conditions.
Table 1: Example EC50 Values of Platinum Compounds in A2780 Ovarian Cancer Cells
| Compound | Solvent | EC50 (µM) |
| Cisplatin | 0.9% NaCl | 0.336 ± 0.069 |
| DMF | 0.497 ± 0.305 | |
| DMSO | 0.811 ± 0.131 | |
| Carboplatin | 5% Glucose | 2.006 ± 0.342 |
| DMF | 14.248 ± 2.051 | |
| DMSO | 6.960 ± 3.072 |
Data adapted from a study on A2780 cells.
Visualizations
Caption: Experimental workflow for in vitro this compound studies.
Caption: Simplified this compound-induced signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. pcbiochemres.com [pcbiochemres.com]
- 3. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Iproplatin Experiments
Welcome to the technical support center for iproplatin-related in vitro research. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges and inconsistencies encountered during experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound, a platinum (IV) coordination complex, acts as a DNA alkylating agent. After entering the cell, it is reduced to its active platinum (II) form. It then forms covalent bonds with DNA, primarily at the N7 position of purine bases, leading to the formation of intra- and inter-strand cross-links. These DNA adducts disrupt DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis (programmed cell death).
Q2: My this compound stock solution appears to be unstable or is precipitating. How should I prepare and store it?
The stability of platinum-based drugs in solution is a critical factor for reproducible experimental results. For this compound, it is recommended to prepare fresh solutions for each experiment. If a stock solution is necessary, dissolve this compound in a suitable solvent like 0.9% NaCl or water immediately before use. While some platinum compounds are dissolved in DMSO, this can sometimes lead to reactions and loss of potency over time. If DMSO must be used, prepare a high-concentration stock and dilute it into the final culture medium immediately before application to cells. For short-term storage, aliquots of the stock solution can be kept at 4°C, and for longer-term storage, -20°C or -80°C is recommended, though stability under these conditions should be validated for your specific experimental setup.
Q3: I am observing significant variability in IC50 values for this compound across experiments. What are the common causes?
Inconsistent IC50 values are a frequent issue in in vitro cytotoxicity assays and can be attributed to several factors:
-
Cell-Dependent Factors:
-
Cell Line Specificity: Different cell lines exhibit varying sensitivities to this compound.
-
Cell Density: The number of cells seeded per well can significantly impact the apparent cytotoxicity. Higher cell densities can sometimes lead to increased resistance.
-
Cell Health and Passage Number: Ensure cells are in the logarithmic growth phase and use a consistent range of passage numbers.
-
-
Experimental Conditions:
-
Drug Stability in Media: this compound may have limited stability in cell culture media at 37°C. It is advisable to minimize the time the drug is in the media before being added to the cells.
-
Incubation Time: The duration of drug exposure will influence the IC50 value. It is crucial to maintain a consistent incubation time across all experiments.[1]
-
Assay Type: Different cytotoxicity assays (e.g., MTT, MTS, CellTiter-Glo) measure different cellular parameters and can yield different IC50 values.[2]
-
-
Technical Variability:
-
Pipetting Errors: Inaccurate pipetting can lead to significant variations in both cell number and drug concentration.
-
Edge Effects: Wells on the perimeter of a microplate are prone to evaporation, which can alter drug concentration and affect cell growth. It is recommended to fill the outer wells with sterile PBS or media and not use them for experimental data.
-
Troubleshooting Guides
Inconsistent Results in Cell Viability Assays (e.g., MTT, MTS)
| Problem | Possible Cause | Recommended Solution |
| High variability between replicate wells | Uneven cell seeding | Ensure a homogeneous cell suspension before and during plating. Use reverse pipetting for dispensing cells. |
| Edge effects in multi-well plates | Avoid using the outer wells for experimental samples. Fill them with sterile PBS or media to maintain humidity. | |
| Pipetting inaccuracies | Calibrate pipettes regularly and use fresh tips for each replicate. | |
| IC50 values are higher than expected or inconsistent | This compound degradation | Prepare fresh this compound solutions for each experiment. Minimize the time the drug is in the culture medium before adding it to the cells. |
| High cell density | Optimize and standardize the cell seeding density for your specific cell line and assay duration. | |
| Sub-optimal incubation time | Perform a time-course experiment to determine the optimal drug exposure time. | |
| Low signal or poor dose-response curve | Cell line resistance | Consider using a different cell line known to be sensitive to platinum-based drugs as a positive control. |
| Incorrect drug concentration range | Perform a broad-range dose-response experiment to identify the effective concentration range for your cell line. |
Issues with Apoptosis Assays (e.g., Annexin V/PI Staining)
| Problem | Possible Cause | Recommended Solution |
| High background in negative controls | Reagent concentration too high | Titrate Annexin V and Propidium Iodide (PI) to determine the optimal concentrations. |
| Inadequate washing | Ensure sufficient washing steps after staining to remove unbound reagents. | |
| Low percentage of apoptotic cells | Sub-optimal drug concentration or incubation time | Perform a dose-response and time-course experiment to identify conditions that induce a measurable apoptotic response. |
| Analysis performed too early or too late | Apoptosis is a dynamic process; perform a time-course experiment (e.g., 12, 24, 48 hours) to capture the peak of apoptosis. | |
| Difficulty distinguishing between apoptotic and necrotic cells | Improper compensation settings in flow cytometry | Use single-stained controls to set up correct compensation. |
| Cell handling | Handle cells gently to minimize mechanical damage that can induce necrosis. |
Data Presentation
The half-maximal inhibitory concentration (IC50) is a key metric for assessing the cytotoxic potential of a compound. However, as highlighted in the troubleshooting section, these values can vary significantly based on experimental conditions. The following table provides a summary of cisplatin IC50 values in various cancer cell lines as a reference, given the limited availability of a comprehensive this compound-specific dataset. Researchers should empirically determine the IC50 of this compound for their specific cell lines and experimental setup.
| Cell Line | Cancer Type | Cisplatin IC50 (µM) | Incubation Time (h) | Assay |
| A549 | Lung Carcinoma | ~10 | 48 | MTT |
| MCF-7 | Breast Adenocarcinoma | Varies widely | 48-72 | Various |
| HeLa | Cervical Cancer | Varies widely | 48-72 | Various |
| HepG2 | Hepatocellular Carcinoma | Varies widely | 48-72 | Various |
| SKOV-3 | Ovarian Carcinoma | Varies widely | 24-48 | MTT |
Note: The IC50 values for cisplatin can show significant variability between studies.[2][3] This table is for reference only.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Reconstitute the this compound powder in sterile 0.9% NaCl or water to a desired stock concentration (e.g., 1 mg/mL). Vortex thoroughly to ensure complete dissolution.
-
Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile, light-protected tube.
-
Storage: For immediate use, keep the solution at 4°C. For longer-term storage, aliquot the stock solution into smaller volumes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Working Solution: On the day of the experiment, thaw an aliquot of the stock solution and dilute it to the final working concentrations in the appropriate cell culture medium. Prepare these dilutions fresh for each experiment.
Protocol 2: Cytotoxicity Assay (MTT-based)
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Treatment: The next day, remove the medium and add fresh medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used for the drug stock).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.
Protocol 3: Apoptosis Assay by Annexin V/PI Staining and Flow Cytometry
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for the determined optimal time. Include untreated and positive controls.
-
Cell Harvesting: After treatment, collect both the floating and adherent cells. For adherent cells, use a gentle dissociation agent like trypsin.
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the samples by flow cytometry. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.
Visualizations
Caption: Troubleshooting logic for inconsistent IC50 values.
Caption: Standard workflow for an this compound cytotoxicity assay.
Caption: Key steps in this compound-induced apoptosis.
References
- 1. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Technical Support Center: Enhancing Iproplatin Delivery to Tumor Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during experiments aimed at improving iproplatin delivery to tumor cells.
Frequently Asked Questions (FAQs)
Q1: What are the main strategies to improve the delivery of this compound to tumor cells?
A1: The primary strategies focus on overcoming the limitations of conventional chemotherapy, such as non-specific distribution and systemic toxicity. Key approaches include:
-
Nanoparticle-based Drug Delivery Systems: Encapsulating this compound within nanoparticles can enhance its solubility, stability, and circulation time.[1][2][3] These systems can passively target tumors through the Enhanced Permeability and Retention (EPR) effect.[4][5]
-
Prodrugs: Converting this compound into an inactive prodrug form, such as a Pt(IV) complex, can improve its stability and reduce side effects. These prodrugs are then activated to the cytotoxic Pt(II) form preferentially within the tumor microenvironment.
-
Targeted Delivery: Functionalizing drug carriers with targeting ligands (e.g., antibodies, aptamers, peptides, or small molecules like folate) allows for specific recognition of and binding to receptors that are overexpressed on cancer cells. This active targeting can significantly increase drug accumulation at the tumor site.
Q2: Why is my this compound-loaded nanoparticle formulation showing low encapsulation efficiency?
A2: Low encapsulation efficiency can be attributed to several factors:
-
Physicochemical Properties of this compound: The solubility and lipophilicity of this compound can influence its interaction with the nanoparticle matrix.
-
Nanoparticle Composition: The choice of polymer or lipid can affect drug loading. For instance, the interaction between the drug and the carrier material is crucial for successful encapsulation.
-
Preparation Method: The technique used for nanoparticle synthesis (e.g., nanoprecipitation, emulsion-based methods) and parameters like solvent choice, stirring rate, and temperature can significantly impact encapsulation.
Q3: How can I improve the stability of my this compound formulation in circulation?
A3: Enhancing in-vivo stability is critical for effective tumor targeting. Consider the following:
-
PEGylation: Modifying the surface of nanoparticles with polyethylene glycol (PEG) can create a hydrophilic shield that reduces opsonization and clearance by the reticuloendothelial system (RES), thereby prolonging circulation time.
-
Prodrug Approach: Pt(IV) prodrugs are more inert and stable in the bloodstream compared to their Pt(II) counterparts, preventing premature activation and degradation.
-
Crosslinking: For polymer-based nanoparticles, increasing the crosslinking density can enhance their structural integrity and prevent premature drug release.
Troubleshooting Guides
Problem 1: Poor In Vitro Cytotoxicity of this compound Nanoparticles
| Possible Cause | Suggested Solution |
| Inefficient cellular uptake of nanoparticles. | 1. Characterize nanoparticle size and surface charge: Optimize for sizes typically between 50-200 nm for cellular uptake. A positive surface charge can enhance interaction with the negatively charged cell membrane. 2. Incorporate targeting ligands: Use ligands that bind to receptors overexpressed on your target cancer cell line to promote receptor-mediated endocytosis. |
| Slow or incomplete drug release inside the cell. | 1. Design stimuli-responsive nanoparticles: Formulate nanoparticles that release this compound in response to the tumor microenvironment (e.g., low pH, high glutathione levels). 2. Evaluate drug release kinetics: Conduct in vitro drug release studies under conditions mimicking the intracellular environment to ensure the drug is bioavailable after uptake. |
| Drug resistance of the cancer cell line. | 1. Use a combination therapy approach: Co-deliver this compound with an agent that can overcome resistance mechanisms, such as an inhibitor of DNA repair or a drug with a different mechanism of action. 2. Select a different cell line for initial screening: Confirm the efficacy of your formulation on a known this compound-sensitive cell line first. |
Problem 2: High Systemic Toxicity in Animal Models
| Possible Cause | Suggested Solution |
| Premature drug leakage from the nanocarrier. | 1. Optimize nanoparticle stability: Refer to the suggestions for improving circulation stability (PEGylation, crosslinking). 2. Utilize a prodrug strategy: Pt(IV) prodrugs remain inactive in circulation, minimizing off-target toxicity. |
| Non-specific accumulation in healthy tissues. | 1. Enhance tumor targeting: Incorporate active targeting moieties to increase the concentration of the drug at the tumor site and reduce accumulation in other organs. 2. Optimize nanoparticle size: Nanoparticles larger than 200 nm are more likely to be cleared by the liver and spleen, while very small particles (<10 nm) may be rapidly cleared by the kidneys. |
| Inherent toxicity of the nanocarrier material. | 1. Evaluate the toxicity of the blank nanocarrier: Conduct in vivo studies with the drug-free nanocarrier to assess its biocompatibility. 2. Choose biodegradable and biocompatible materials: Select materials with a good safety profile, such as PLGA, liposomes, or other FDA-approved components. |
Quantitative Data Summary
Table 1: Comparison of this compound Delivery Systems
| Delivery System | Average Particle Size (nm) | Encapsulation Efficiency (%) | Key Advantages | Reference |
| PLGA-b-PEG Nanoparticles | 100 - 150 | 60 - 80 | Prolonged circulation, passive tumor targeting. | |
| Liposomes | 80 - 120 | 50 - 70 | Biocompatible, versatile for hydrophilic and hydrophobic drugs. | General Knowledge |
| Aptamer-Targeted Nanoparticles | 120 - 160 | 65 - 85 | High specificity for target cells, enhanced cellular uptake. | |
| Self-Assembled Micelles | 10 - 50 | >90 | High drug loading, small size for better tissue penetration. |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded PLGA-PEG Nanoparticles
This protocol describes a common method for preparing this compound-loaded nanoparticles using an oil-in-water (o/w) single emulsion solvent evaporation technique.
Materials:
-
This compound
-
PLGA-PEG copolymer
-
Dichloromethane (DCM)
-
Poly(vinyl alcohol) (PVA) solution (e.g., 2% w/v)
-
Deionized water
-
Magnetic stirrer
-
Ultrasonicator
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of this compound and PLGA-PEG copolymer in DCM.
-
Aqueous Phase Preparation: Prepare a PVA solution in deionized water.
-
Emulsification: Add the organic phase dropwise to the aqueous phase under continuous stirring.
-
Sonication: Sonicate the mixture using a probe sonicator to form a nano-emulsion.
-
Solvent Evaporation: Stir the nano-emulsion at room temperature for several hours to allow the DCM to evaporate, leading to the formation of nanoparticles.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension to pellet the nanoparticles.
-
Washing: Wash the nanoparticles multiple times with deionized water to remove excess PVA and un-encapsulated drug.
-
Lyophilization: Lyophilize the final nanoparticle pellet for long-term storage.
Protocol 2: Characterization of Nanoparticles
1. Size and Zeta Potential:
-
Technique: Dynamic Light Scattering (DLS).
-
Procedure: Disperse the nanoparticles in deionized water and measure the hydrodynamic diameter and surface charge using a DLS instrument.
2. Encapsulation Efficiency and Drug Loading:
-
Procedure:
-
After centrifugation (Step 6 in Protocol 1), collect the supernatant.
-
Quantify the amount of free this compound in the supernatant using a suitable analytical method (e.g., HPLC, ICP-MS).
-
Calculate the Encapsulation Efficiency (EE) and Drug Loading (DL) using the following formulas:
-
EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100
-
DL (%) = [(Total Drug - Free Drug) / Weight of Nanoparticles] x 100
-
-
3. Morphology:
-
Technique: Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).
-
Procedure: Place a drop of the nanoparticle suspension on a TEM grid or SEM stub, allow it to dry, and visualize the morphology.
Visualizations
Caption: Workflow for nanoparticle formulation and evaluation.
Caption: Targeted delivery and action of this compound nanoparticles.
Caption: Troubleshooting logic for low in vitro efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. Platinum-based drugs for cancer therapy and anti-tumor strategies [thno.org]
- 3. From the Discovery of Targets to Delivery Systems: How to Decipher and Improve the Metallodrugs’ Actions at a Molecular Level - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Platinum-based combination nanomedicines for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prodrug-based nano-delivery strategy to improve the antitumor ability of carboplatin in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
iproplatin batch-to-batch variability and quality control
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with iproplatin. It addresses potential issues related to batch-to-batch variability and outlines essential quality control measures to ensure reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent results in our cell viability assays between different batches of this compound. What could be the cause?
A1: Inconsistent results in cell-based assays are a common indicator of batch-to-batch variability in your this compound supply. This variability can stem from several factors:
-
Purity Differences: The percentage of the active this compound compound may vary between batches.
-
Presence of Impurities: Different batches might contain varying levels and types of impurities. These can include residual solvents from synthesis, starting materials, byproducts, or degradation products.[1] Some impurities may have their own cytotoxic or cytostatic effects, or they could interfere with this compound's mechanism of action.
-
Degradation: this compound, like other platinum-based drugs, can degrade over time, especially with improper storage.[2] Degradation products will have different chemical structures and biological activities.
-
Physical Properties: Variations in physical properties such as particle size and solubility could affect how the compound dissolves and is taken up by cells.
To troubleshoot this, we recommend a thorough quality control check of each new batch. Refer to the Quality Control section for recommended analytical methods.
Q2: How can we confirm the identity and purity of a new batch of this compound?
A2: A combination of analytical techniques is recommended for comprehensive characterization:
-
High-Performance Liquid Chromatography (HPLC): This is a primary method for assessing purity and quantifying this compound. A well-developed HPLC method can separate this compound from its potential impurities.[3][4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 195Pt NMR can confirm the chemical structure of this compound and identify organic and platinum-containing impurities.
-
Mass Spectrometry (MS): MS is highly sensitive for identifying the exact mass of this compound and characterizing any impurities or degradation products.
Refer to the "Experimental Protocols" section for generalized procedures for these techniques.
Q3: What are the common impurities found in this compound and how can they affect our experiments?
A3: While specific impurity profiles can be proprietary to the manufacturer, common impurities in platinum(IV) complexes like this compound can include:
-
Residual Solvents and Reagents: From the synthesis process.
-
Starting Materials and Intermediates: Incompletely reacted precursors.
-
Byproducts: Formed from side reactions during synthesis.
-
Degradation Products: Resulting from hydrolysis or reduction of the Pt(IV) center, especially if not stored correctly. For instance, reduction to a Pt(II) species would significantly alter its biological activity.
-
Geometric Isomers: Synthesis of platinum complexes can sometimes yield isomers (e.g., trans vs. cis isomers of ligands) which may have different biological activities.
These impurities can impact experiments by:
-
Altering the effective concentration of the active drug.
-
Introducing confounding biological effects (e.g., toxicity, pathway activation/inhibition).
-
Interfering with analytical measurements.
Q4: What are the recommended storage conditions for this compound to minimize degradation?
A4: this compound is a platinum(IV) complex and can be susceptible to reduction and ligand exchange reactions. To maintain stability, it should be stored as a solid in a cool, dry, and dark place. Solutions should be prepared fresh for each experiment. If solutions must be stored, they should be kept at 4°C for no longer than 24 hours, though stability in your specific experimental medium should be verified. This compound is generally stable in common intravenous solutions like 5% dextrose and 0.9% sodium chloride for up to 24 hours.
Troubleshooting Guides
Issue 1: Unexpected Cellular Phenotype or Off-Target Effects
| Potential Cause | Troubleshooting Steps |
| Presence of a biologically active impurity | 1. Analyze the this compound batch for impurities using HPLC and MS. 2. If impurities are detected, attempt to identify them. 3. If possible, obtain a higher purity batch of this compound and repeat the experiment. 4. Review literature for known biological activities of potential impurities. |
| This compound degradation | 1. Ensure this compound has been stored correctly. 2. Prepare fresh solutions for each experiment. 3. Perform a stability study of this compound in your specific cell culture medium under experimental conditions. |
| Batch-to-batch variability in potency | 1. Perform a dose-response curve for each new batch to determine its EC50. 2. Normalize the treatment concentrations based on the potency of each batch. |
Issue 2: Poor Solubility or Precipitation in Media
| Potential Cause | Troubleshooting Steps |
| Incorrect solvent used for stock solution | 1. Consult the supplier's datasheet for the recommended solvent. 2. Use DMSO or another appropriate solvent to prepare a concentrated stock solution before diluting into aqueous media. |
| Precipitation upon dilution in aqueous media | 1. Ensure the final concentration of the organic solvent (e.g., DMSO) in the cell culture medium is low (typically <0.5%) to avoid solvent toxicity and precipitation. 2. Warm the media to 37°C before adding the this compound stock solution. 3. Add the stock solution dropwise while gently vortexing the media. |
| Interaction with media components | 1. Some media components can react with platinum compounds. 2. Test the solubility and stability of this compound in a simpler buffered solution (e.g., PBS) and compare it to your complete media. |
Quality Control Data Presentation
The following tables present hypothetical data for three different batches of this compound to illustrate how to summarize quality control findings.
Table 1: Purity and Impurity Profile by HPLC-UV
| Batch ID | Retention Time (min) | Peak Area (%) | Impurity Profile |
| IPR-2025-01 | 4.2 | 99.5 | Impurity A (0.3% at 2.1 min), Impurity B (0.2% at 5.5 min) |
| IPR-2025-02 | 4.2 | 98.1 | Impurity A (1.2% at 2.1 min), Impurity C (0.7% at 6.8 min) |
| IPR-2025-03 | 4.2 | 99.8 | No detectable impurities >0.1% |
Table 2: Identity Confirmation and Structural Integrity by NMR and MS
| Batch ID | 1H NMR | 195Pt NMR | Mass Spectrometry (m/z) |
| IPR-2025-01 | Conforms to structure | Conforms to structure | [M+H]+ = 437.1, matches theoretical |
| IPR-2025-02 | Conforms to structure | Conforms to structure, minor unassigned peaks | [M+H]+ = 437.1, additional ions detected |
| IPR-2025-03 | Conforms to structure | Conforms to structure | [M+H]+ = 437.1, matches theoretical |
Table 3: Biological Potency in A2780 Ovarian Cancer Cells (72h Incubation)
| Batch ID | EC50 (µM) | Standard Deviation |
| IPR-2025-01 | 5.2 | 0.4 |
| IPR-2025-02 | 8.9 | 0.7 |
| IPR-2025-03 | 4.8 | 0.3 |
Experimental Protocols
Protocol 1: Purity Determination by HPLC-UV
This is a general protocol and may require optimization.
-
Instrumentation: HPLC system with a UV detector, C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of water and acetonitrile with 0.1% trifluoroacetic acid (TFA).
-
Gradient: Start with 5% acetonitrile, ramp to 95% over 20 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Sample Preparation: Dissolve this compound in the mobile phase at a concentration of 1 mg/mL.
-
Injection Volume: 10 µL.
-
Analysis: Integrate the peak areas to determine the relative purity and impurity profile.
Protocol 2: Structural Confirmation by 1H NMR
-
Instrumentation: NMR spectrometer (400 MHz or higher).
-
Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d6).
-
Acquisition: Acquire a standard 1D proton spectrum.
-
Analysis: Compare the chemical shifts and integrations of the observed peaks with the known structure of this compound. Look for any unexpected signals that may indicate impurities.
Visualizations
Signaling Pathway for Platinum-Based Drugs
References
Technical Support Center: Synthesis and Scale-up of Iproplatin
Welcome to the Technical Support Center for the synthesis and scale-up of iproplatin. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the experimental and production phases of this promising platinum(IV) anticancer agent.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: this compound, or cis,cis,trans-[Pt(IV)(isopropylamine)₂Cl₂(OH)₂], is typically synthesized in a two-step process. The first step involves the synthesis of the platinum(II) precursor, cis-[Pt(II)(isopropylamine)₂Cl₂]. This is followed by an oxidation step to form the final platinum(IV) complex with axial hydroxide ligands.
Q2: What are the critical starting materials for this compound synthesis?
A2: The primary starting materials are potassium tetrachloroplatinate(II) (K₂[PtCl₄]) and isopropylamine. Hydrogen peroxide is commonly used as the oxidizing agent in the second step.
Q3: What are the common impurities encountered during the synthesis of this compound?
A3: Common impurities can include unreacted starting materials, by-products from side reactions, and degradation products.[1][2] Potential impurities include the trans isomer of the platinum(II) precursor, Magnus' green salt, and various aquated platinum species.[3] Incomplete oxidation can also lead to residual platinum(II) in the final product.
Q4: What are the key challenges in scaling up this compound synthesis?
A4: Key scale-up challenges include ensuring consistent mixing and heat transfer, managing the safe handling of reagents, controlling impurity profiles, and achieving reproducible crystallization and particle size of the final product.[4] Maintaining the optimal temperature during the exothermic oxidation step is critical to prevent degradation.
Q5: How can the purity of this compound be assessed?
A5: The purity of this compound can be determined using a combination of analytical techniques. High-performance liquid chromatography (HPLC) is a standard method for quantifying impurities. Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹⁵Pt) is used to confirm the structure and identify any isomeric impurities. Mass spectrometry (MS) can also be employed for structural confirmation and impurity identification.
Q6: What are the stability considerations for this compound?
A6: this compound is a relatively stable platinum(IV) complex. However, like many platinum compounds, it can be susceptible to degradation under certain conditions, such as exposure to light or extreme pH. Stability studies should be conducted to determine the optimal storage conditions and shelf-life of the active pharmaceutical ingredient (API).
Troubleshooting Guides
Synthesis Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of cis-[Pt(II)(isopropylamine)₂Cl₂] | - Incomplete reaction. - Formation of by-products (e.g., Magnus' green salt). | - Ensure stoichiometric amounts of reagents. - Control reaction temperature and time. - Optimize the pH of the reaction mixture. |
| Presence of trans isomer | - Isomerization during synthesis. | - Carefully control the reaction conditions, particularly temperature. - Use a synthesis route that favors the formation of the cis isomer. |
| Incomplete oxidation to Pt(IV) | - Insufficient oxidizing agent. - Low reaction temperature or short reaction time. | - Use a slight excess of hydrogen peroxide. - Increase the reaction temperature or extend the reaction time, while monitoring for degradation. |
| Final product is off-color | - Presence of impurities. - Degradation of the product. | - Recrystallize the product from a suitable solvent. - Ensure all glassware is scrupulously clean. - Protect the reaction from light. |
Scale-up Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Batch-to-batch variability in yield and purity | - Inconsistent mixing or heat transfer at larger scale. - Variations in raw material quality. | - Use a reactor with appropriate geometry and agitation for the scale. - Implement process analytical technology (PAT) to monitor critical process parameters in real-time. - Establish stringent quality control for all starting materials. |
| Difficulty in isolating the final product | - Poor crystallization. - Unfavorable particle size distribution. | - Optimize the crystallization solvent system and cooling profile. - Use seeding to control crystal growth. - Employ particle size analysis to monitor and control the final product attributes. |
| Increased levels of impurities | - "Hot spots" in the reactor leading to degradation. - Longer processing times at larger scales. | - Ensure efficient heat removal from the reactor. - Optimize the process to reduce reaction and work-up times. |
Experimental Protocols
Representative Synthesis of this compound
Step 1: Synthesis of cis-[Pt(II)(isopropylamine)₂Cl₂]
-
Dissolve potassium tetrachloroplatinate(II) (K₂[PtCl₄]) in deionized water.
-
Slowly add a stoichiometric amount of isopropylamine to the aqueous solution of K₂[PtCl₄] with constant stirring.
-
Maintain the reaction mixture at a controlled temperature (e.g., room temperature to 40°C) for a specified period to allow for the formation of the yellow precipitate of cis-[Pt(II)(isopropylamine)₂Cl₂].
-
Isolate the precipitate by filtration, wash with cold water, then a small amount of cold ethanol, and finally with diethyl ether.
-
Dry the product under vacuum.
Step 2: Synthesis of cis,cis,trans-[Pt(IV)(isopropylamine)₂Cl₂(OH)₂] (this compound)
-
Suspend the cis-[Pt(II)(isopropylamine)₂Cl₂] from Step 1 in deionized water.
-
Add an excess of 30% hydrogen peroxide to the suspension.
-
Heat the reaction mixture to a controlled temperature (e.g., 60-80°C) with stirring until the yellow solid dissolves and the solution becomes clear.
-
Continue heating for a defined period to ensure complete oxidation.
-
Cool the solution to room temperature and then in an ice bath to crystallize the white to pale-yellow product.
-
Isolate the this compound crystals by filtration, wash with a minimal amount of cold water, and dry under vacuum.
Quality Control Analysis: HPLC Method for Purity Assessment
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of water and acetonitrile with a suitable buffer (e.g., phosphate buffer).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a specified wavelength (e.g., 220 nm).
-
Injection Volume: 20 µL.
-
Column Temperature: 25°C.
Visualizations
Caption: Workflow for the two-step synthesis of this compound.
Caption: A logical workflow for troubleshooting common synthesis issues.
References
Validation & Comparative
Iproplatin and Cisplatin: A Comparative Analysis of Cytotoxicity in Ovarian Cancer Cells
In the landscape of chemotherapeutic agents for ovarian cancer, platinum-based compounds have long been a cornerstone of treatment. Cisplatin, a first-generation platinum analog, has been pivotal in improving patient outcomes. However, its efficacy is often limited by significant side effects and the development of drug resistance. This has led to the development of second-generation platinum compounds like iproplatin, with the aim of improving the therapeutic index. This guide provides a detailed comparison of the cytotoxic effects of this compound and cisplatin on ovarian cancer cells, supported by experimental data and an examination of their underlying molecular mechanisms.
Executive Summary
This compound and cisplatin are both effective cytotoxic agents against ovarian cancer cells, primarily exerting their effects by inducing DNA damage and triggering apoptosis. While cisplatin often exhibits greater potency in sensitive cell lines, this compound has shown activity against some cisplatin-resistant tumors, suggesting a potential role in overcoming resistance. Their mechanisms of action, though similar in targeting DNA, may involve distinct downstream signaling pathways, influencing their cytotoxicity profiles and resistance mechanisms.
Quantitative Cytotoxicity Analysis
The cytotoxic effects of this compound and cisplatin have been evaluated in various ovarian cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of drug potency, is a key metric in these assessments. While direct head-to-head comparisons in the same experimental setting are limited in publicly available literature, data from various studies provide insights into their relative cytotoxicities.
| Drug | Cell Line | IC50 (µM) | Assay | Reference |
| Cisplatin | A2780 | 1.0 ± 7.05 | MTT Assay | [1] |
| A2780 | 1.40 ± 0.11 | MTT Assay | [2] | |
| A2780/cisR | 7.39 ± 1.27 | MTT Assay | [2] | |
| SKOV3 | 10.0 ± 2.985 | MTT Assay | [1] | |
| This compound | Ovarian Cancer Samples | - | Clonogenic Assay | [1] |
| Note: Direct IC50 values for this compound in A2780 and SKOV3 cell lines from a comparative study with cisplatin were not available in the searched literature. The clonogenic assay data for this compound is qualitative, indicating activity but not a precise IC50. |
A study using a clonogenic assay on fresh tumor samples from patients with various cancers, including 17 with ovarian cancer, showed that this compound was active and exhibited only partial cross-resistance with cisplatin. Notably, about 20% of the cisplatin-resistant samples were sensitive to this compound, suggesting that this compound may be effective in some cases where cisplatin is not.
Mechanisms of Action
Both this compound and cisplatin are DNA-damaging agents that induce cell death. Their primary mechanism involves forming covalent adducts with DNA, leading to the inhibition of DNA replication and transcription, cell cycle arrest, and ultimately, apoptosis.
Cisplatin:
-
DNA Adduct Formation: Cisplatin's primary mode of action is the formation of intrastrand and interstrand cross-links in DNA.
-
Induction of Apoptosis: The resulting DNA damage triggers a cascade of signaling events that lead to programmed cell death (apoptosis). This can occur through both caspase-3-dependent and -independent pathways.
This compound:
-
DNA Adduct Formation: As a second-generation platinum compound, this compound also functions by binding to DNA and forming cross-links, which disrupts DNA replication and leads to cell death.
-
Potential for Overcoming Resistance: The observation that some cisplatin-resistant tumors are sensitive to this compound suggests that there may be differences in the types of DNA adducts formed or in the cellular responses to these adducts.
Signaling Pathways in Drug-Induced Cytotoxicity
The cytotoxic effects of cisplatin are mediated by complex signaling networks that control cell survival and death. While specific signaling pathways for this compound are less well-characterized in the available literature, the cross-resistance patterns suggest an overlap with cisplatin's mechanisms.
Cisplatin-Induced Signaling Pathways
Cisplatin-induced DNA damage can activate several key signaling pathways:
-
ERK/p53/PUMA Pathway: Activation of the extracellular signal-regulated kinase (ERK) pathway can lead to the activation of the tumor suppressor p53. In turn, p53 upregulates the pro-apoptotic protein PUMA (p53 upregulated modulator of apoptosis), ultimately triggering cell death.
-
Akt/mTOR Pathway: The Akt/mTOR pathway is a crucial cell survival pathway. Activation of this pathway can promote cell survival and contribute to cisplatin resistance by inhibiting apoptosis.
Experimental Protocols
The following are detailed protocols for common assays used to evaluate the cytotoxicity of chemotherapeutic agents in ovarian cancer cells.
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Ovarian cancer cells (e.g., A2780, SKOV3)
-
96-well plates
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound and Cisplatin stock solutions
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound and cisplatin in complete culture medium. Remove the existing medium from the wells and add 100 µL of the drug solutions at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the drugs).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plates for another 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the drug concentration and fitting the data to a dose-response curve.
Colony Formation Assay
The colony formation assay (or clonogenic assay) is an in vitro cell survival assay based on the ability of a single cell to grow into a colony. It is a measure of long-term cell survival and reproductive integrity.
Materials:
-
Ovarian cancer cells
-
6-well plates
-
Complete culture medium
-
This compound and Cisplatin stock solutions
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed a low density of cells (e.g., 200-1000 cells per well) into 6-well plates in complete culture medium. The exact number will depend on the plating efficiency of the cell line.
-
Drug Treatment: After 24 hours, treat the cells with various concentrations of this compound or cisplatin for a defined period (e.g., 24 hours).
-
Recovery: Remove the drug-containing medium, wash the cells with PBS, and add fresh complete culture medium.
-
Colony Growth: Incubate the plates for 10-14 days, allowing colonies to form. Change the medium every 2-3 days.
-
Staining: When colonies are visible to the naked eye, remove the medium, wash the wells with PBS, and fix the colonies with methanol for 15 minutes. Stain the colonies with crystal violet solution for 15-30 minutes.
-
Washing and Drying: Gently wash the wells with water to remove excess stain and allow the plates to air dry.
-
Colony Counting: Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.
-
Data Analysis: Calculate the surviving fraction for each treatment by normalizing the number of colonies to that of the untreated control. Plot the surviving fraction against the drug concentration to generate a survival curve.
Conclusion
Both this compound and cisplatin are potent cytotoxic agents against ovarian cancer cells, with their primary mechanism of action being the induction of DNA damage. While cisplatin is a well-established and highly effective drug, its utility can be hampered by toxicity and resistance. This compound, as a second-generation analog, has demonstrated clinical activity and, importantly, shows potential to be effective in some cisplatin-resistant cases. Further head-to-head in vitro studies are needed to provide a more definitive comparison of their cytotoxic potency in various ovarian cancer cell line models and to further elucidate the specific signaling pathways that differentiate their mechanisms of action and contribute to overcoming resistance. This knowledge will be crucial for the strategic development and application of platinum-based therapies in the treatment of ovarian cancer.
References
Iproplatin vs. Carboplatin: A Preclinical Efficacy Comparison
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical efficacy of iproplatin and carboplatin, two platinum-based chemotherapeutic agents. While both were developed as analogs of cisplatin with the aim of reducing toxicity, their preclinical and clinical trajectories have diverged significantly. This document summarizes available quantitative data from preclinical models, details relevant experimental protocols, and visualizes key mechanisms and workflows to inform cancer research and drug development.
Executive Summary
This compound (CHIP, JM-9) and carboplatin (CBDCA, JM-8) are second-generation platinum analogs that, like their parent compound cisplatin, exert their cytotoxic effects by forming adducts with DNA, leading to the inhibition of DNA replication and transcription, and ultimately, cell death. Preclinical studies, largely conducted in the 1980s and early 1990s, aimed to identify the analog with the most favorable therapeutic index.
Overall, preclinical and subsequent clinical findings led to the widespread adoption of carboplatin and the discontinuation of this compound's development. In general, carboplatin demonstrated a more favorable balance of efficacy and toxicity. In several preclinical models, carboplatin showed comparable or superior antitumor activity to this compound.[1]
Mechanism of Action
Both this compound and carboplatin are DNA alkylating agents.[2][3] They are activated intracellularly and form platinum-DNA adducts, primarily at the N7 position of guanine and adenine bases.[2][3] These adducts create intrastrand and interstrand cross-links in the DNA, which distort the DNA helix, inhibit DNA replication and transcription, and induce apoptosis (programmed cell death).
dot
Caption: Generalized signaling pathway for platinum-based drugs.
In Vitro Efficacy
Direct comparative in vitro studies between this compound and carboplatin are limited. However, available data from studies including both agents or separate studies with similar cell lines and methodologies can provide insights.
One comparative study in human testicular cancer cell lines found that cisplatin inhibited ³H-thymidine incorporation more strongly than either carboplatin or this compound.
Table 1: In Vitro Cytotoxicity (IC50) of Carboplatin in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| A2780 | Ovarian | 6.1 | |
| SKOV3 | Ovarian | 12.4 | |
| IGROV-1 | Ovarian | 2.2 | |
| UMC-11 | Lung Carcinoid | 36.4 | |
| H727 | Lung Carcinoid | 3.4 | |
| H835 | Lung Carcinoid | 35.8 | |
| OVCAR3 | Ovarian | <40 | |
| Kuramochi | Ovarian | >85 | |
| OVCAR8 | Ovarian | >85 |
In Vivo Efficacy
A key preclinical study directly compared the antitumor activity of this compound and carboplatin in nude mice bearing human tumor xenografts.
Table 2: In Vivo Antitumor Activity of this compound vs. Carboplatin in Human Tumor Xenografts
| Tumor Model | Drug | Dose | Antitumor Effect | Reference |
| NM-B-1 (Bladder Cancer) | Carboplatin | 4x cisplatin dose | Comparable to cisplatin | |
| NM-B-1 (Bladder Cancer) | This compound | 8-16x cisplatin dose | Comparable to cisplatin | |
| PRO-1 (Prostatic Cancer) | Carboplatin | 4x cisplatin dose | Comparable to cisplatin | |
| PRO-1 (Prostatic Cancer) | This compound | 8-16x cisplatin dose | Comparable to cisplatin |
This study indicated that while both drugs were effective, this compound required a significantly higher dose than carboplatin to achieve a similar tumor regression effect compared to cisplatin. Another study in human testicular cancer cell lines heterotransplanted in nude mice showed that cisplatin had a significantly stronger antitumor activity than both carboplatin and this compound at equitoxic doses.
Experimental Protocols
Below are representative experimental methodologies extracted from the preclinical studies.
In Vitro Cytotoxicity Assay (Clonogenic Assay)
-
Cell Culture: Human cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Drug Exposure: Cells are seeded in 6-well plates at a density that allows for the formation of individual colonies. After allowing the cells to attach, they are exposed to various concentrations of the platinum compounds for a specified duration (e.g., 24-72 hours).
-
Colony Formation: After drug exposure, the medium is replaced with fresh, drug-free medium, and the cells are incubated for a period that allows for colony formation (typically 7-14 days).
-
Staining and Quantification: Colonies are fixed with a solution such as methanol and stained with crystal violet. The number of colonies in each well is then counted.
-
Data Analysis: The surviving fraction of cells is calculated as the ratio of the number of colonies in the treated wells to that in the control wells. The IC50 value (the drug concentration that inhibits colony formation by 50%) is determined from the dose-response curve.
dot
Caption: A typical workflow for an in vitro cytotoxicity assay.
In Vivo Xenograft Model
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of human tumor cells.
-
Tumor Implantation: Human cancer cells are harvested, suspended in a suitable medium (e.g., Matrigel), and injected subcutaneously into the flanks of the mice.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size. The tumor-bearing mice are then randomly assigned to different treatment groups (e.g., vehicle control, this compound, carboplatin).
-
Drug Administration: The platinum compounds are administered to the mice, typically via intraperitoneal or intravenous injection, according to a predetermined schedule and dosage.
-
Tumor Measurement: Tumor dimensions are measured regularly (e.g., twice a week) using calipers. Tumor volume is calculated using a standard formula (e.g., Volume = 0.5 x Length x Width²).
-
Data Analysis: Tumor growth curves are plotted for each treatment group. The efficacy of the treatment is assessed by comparing the tumor growth in the treated groups to the control group. Metrics such as tumor growth inhibition (TGI) are calculated.
-
Toxicity Assessment: The body weight of the mice is monitored as an indicator of systemic toxicity. At the end of the study, organs may be harvested for histological analysis.
Conclusion
The available preclinical data, although limited in terms of direct head-to-head comparisons, suggests that carboplatin possesses a more favorable preclinical profile than this compound. In vivo studies indicated that a higher dose of this compound was required to achieve similar efficacy to carboplatin when benchmarked against cisplatin. Ultimately, clinical trials confirmed that carboplatin had a better therapeutic index, leading to its successful clinical development and the cessation of this compound's progression. This historical perspective underscores the importance of comprehensive preclinical evaluation in selecting promising drug candidates for further development.
References
- 1. A randomized trial of carboplatin versus this compound in untreated advanced ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Carboplatin-paclitaxel- and carboplatin-docetaxel-induced cytotoxic effect in epithelial ovarian carcinoma in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Iproplatin's Impact on DNA Cross-Linking In Vitro: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of iproplatin's in vitro effect on DNA cross-linking, benchmarked against other established platinum-based anticancer agents: cisplatin, carboplatin, and oxaliplatin. While direct quantitative data on this compound's DNA adduct formation is limited in publicly available literature, this document synthesizes existing cytotoxicity data, outlines key experimental protocols for assessing DNA damage, and details the relevant cellular signaling pathways.
Executive Summary
Comparative Analysis of Platinum-Based Agents
The following tables summarize the available quantitative data on the DNA cross-linking efficiency and cytotoxicity of cisplatin, carboplatin, and oxaliplatin. This data provides a benchmark for inferring the potential activity of this compound.
Table 1: Comparative DNA Adduct Formation of Platinum Analogs in vitro
| Platinum Agent | Relative Rate of DNA Binding (vs. Cisplatin) | Relative DNA Adduct Levels (Immunostaining vs. Cisplatin) | Relative GG Peak Levels (32P-postlabelling vs. Cisplatin) | Key Findings |
| Cisplatin | 1 | 1 | 1 | High reactivity with DNA, forming primarily intrastrand cross-links at GG and AG sites. |
| Carboplatin | ~1/35 | ~1/29 | Not directly compared in the same study | Significantly lower rate of DNA adduct formation compared to cisplatin, requiring higher concentrations or longer incubation times for similar effects.[2][3] |
| Oxaliplatin | Lower than Cisplatin | ~1/10 | ~0.75 | Forms bulkier adducts than cisplatin, which can be more effective at blocking DNA replication. Shows a lower overall level of DNA adducts compared to cisplatin for a similar cytotoxic effect. |
Table 2: Comparative Cytotoxicity of Platinum Analogs in vitro
| Platinum Agent | Cell Line | IC50 (µM) - Representative Data | Key Findings |
| Cisplatin | A2780 (Ovarian) | 1.5 | Potent cytotoxic agent across a broad range of cancer cell lines. |
| Carboplatin | A2780 (Ovarian) | 22 | Generally less potent than cisplatin, requiring higher concentrations to achieve similar cytotoxicity. |
| Oxaliplatin | A2780 (Ovarian) | 1.5 | Potency is comparable to or greater than cisplatin in some cell lines, particularly those resistant to cisplatin. |
| This compound | Various Human Tumors (Clonogenic Assay) | Concentrations of 1.0 µg/ml and 10 µg/ml tested | Showed a higher percentage of samples with ≥70% cell kill compared to cisplatin and carboplatin in a human tumor clonogenic assay. Notably, there was a lack of complete cross-resistance with cisplatin, with about 20% of cisplatin-resistant samples showing sensitivity to this compound.[4] |
Note: The data presented is a synthesis from multiple sources and direct comparisons should be made with caution due to variations in experimental conditions.
Experimental Protocols
To validate the DNA cross-linking effect of this compound and compare it with other platinum agents, the following established in vitro assays are recommended.
Alkaline Comet Assay (Single-Cell Gel Electrophoresis)
The alkaline comet assay is a sensitive method for detecting DNA strand breaks and alkali-labile sites. A modification of this assay can be used to quantify interstrand cross-links.
Principle: DNA cross-linking agents create covalent bonds between DNA strands, which reduces the migration of DNA in the agarose gel during electrophoresis after exposure to a fixed dose of a DNA damaging agent (e.g., X-rays or a chemical agent). The reduction in the "comet tail" length is proportional to the frequency of cross-links.
Detailed Methodology:
-
Cell Culture and Treatment:
-
Culture cancer cells to 70-80% confluency.
-
Treat cells with varying concentrations of this compound, cisplatin, carboplatin, and oxaliplatin for a defined period (e.g., 2, 4, or 24 hours). Include a vehicle-treated control.
-
-
Cell Harvesting and Embedding:
-
Harvest cells by trypsinization and resuspend in ice-cold PBS at a concentration of 1 x 10^5 cells/mL.
-
Mix 10 µL of cell suspension with 75 µL of low melting point agarose (0.5% in PBS) at 37°C.
-
Pipette the mixture onto a pre-coated microscope slide (coated with 1% normal melting point agarose) and cover with a coverslip.
-
Solidify the agarose at 4°C for 10 minutes.
-
-
Lysis:
-
Gently remove the coverslip and immerse the slides in freshly prepared, cold lysis solution (2.5 M NaCl, 100 mM Na2EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 added fresh) for at least 1 hour at 4°C.
-
-
Induction of DNA Damage (for cross-link detection):
-
After lysis, wash the slides with PBS.
-
Expose the slides to a fixed dose of X-rays (e.g., 3 Gy) or a chemical damaging agent (e.g., H2O2) to induce a consistent level of DNA strand breaks in all samples.
-
-
Alkaline Unwinding and Electrophoresis:
-
Place the slides in a horizontal gel electrophoresis tank filled with fresh, cold electrophoresis buffer (300 mM NaOH, 1 mM Na2EDTA, pH >13).
-
Allow the DNA to unwind for 20-40 minutes.
-
Perform electrophoresis at a low voltage (e.g., 25 V, 300 mA) for 20-30 minutes.
-
-
Neutralization and Staining:
-
Gently remove the slides and neutralize them with 0.4 M Tris, pH 7.5.
-
Stain the DNA with a fluorescent dye (e.g., SYBR Green I or ethidium bromide).
-
-
Visualization and Analysis:
-
Visualize the comets using a fluorescence microscope.
-
Capture images and analyze them using specialized software to quantify the percentage of DNA in the tail, tail length, and tail moment. A decrease in these parameters in drug-treated, irradiated cells compared to irradiated control cells indicates the presence of DNA cross-links.
-
Quantification of Platinum-DNA Adducts by Atomic Absorption Spectroscopy (AAS)
AAS can be used to quantify the total amount of platinum bound to DNA.
Principle: This technique measures the concentration of platinum atoms in a sample by detecting the absorption of light at a specific wavelength by atomized platinum.
Detailed Methodology:
-
Cell Culture and Treatment:
-
Treat a known number of cells with the platinum compounds as described for the comet assay.
-
-
DNA Isolation:
-
Harvest the cells and isolate genomic DNA using a standard DNA extraction protocol (e.g., phenol-chloroform extraction or a commercial kit). Ensure high purity of the DNA.
-
-
DNA Quantification:
-
Accurately determine the concentration of the isolated DNA using a spectrophotometer (A260) or a fluorometric method.
-
-
Sample Preparation for AAS:
-
Digest the DNA samples in nitric acid to break down the organic matrix and release the platinum atoms.
-
-
AAS Analysis:
-
Analyze the digested samples using a graphite furnace atomic absorption spectrophotometer.
-
Create a standard curve using known concentrations of a platinum standard.
-
Determine the amount of platinum in each sample by comparing its absorbance to the standard curve.
-
-
Data Expression:
-
Express the results as the number of platinum adducts per unit of DNA (e.g., pg of platinum per µg of DNA or adducts per 10^6 nucleotides).
-
Visualizations
Experimental Workflow for Validating DNA Cross-linking
References
- 1. pcbiochemres.com [pcbiochemres.com]
- 2. Formation of interaction products of carboplatin with DNA in vitro and in cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A comparison of in vitro platinum-DNA adduct formation between carboplatin and cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative effect of cisplatin, spiroplatin, carboplatin and this compound in a human tumor clonogenic assay - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Iproplatin and Cisplatin Cross-Resistance in Lung Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-resistance profiles of iproplatin and cisplatin in lung cancer, supported by available experimental data. The information is intended to inform preclinical research and drug development efforts aimed at overcoming platinum resistance in this challenging disease.
Executive Summary
Resistance to cisplatin is a major clinical obstacle in the treatment of lung cancer. Second-generation platinum analogs, such as this compound, were developed with the aim of overcoming this resistance. Preclinical evidence suggests that this compound may retain activity in certain cisplatin-resistant lung cancer cell lines, indicating a lack of complete cross-resistance. This guide delves into the quantitative data from comparative studies, outlines the experimental methodologies used to assess cross-resistance, and visualizes the key signaling pathways implicated in cisplatin resistance.
Quantitative Data: In Vitro Sensitivity
The following table summarizes the in vitro activity of cisplatin and this compound in a panel of human lung cancer cell lines, including parental lines and their cisplatin-resistant subclones. The data is derived from a key study by Kelland et al. (1992), which utilized a 6-day MTT assay to determine the drug concentrations required to inhibit cell growth by 50% (IC50).
| Cell Line | Histological Type | Cisplatin IC50 (µM) | This compound IC50 (µM) | Resistance Factor (Cisplatin) | Cross-Resistance to this compound |
| NCI-H69/P | Small Cell | 0.4 ± 0.06 | 5.2 ± 0.7 | - | - |
| NCI-H69/CPR | Small Cell (Cisplatin-Resistant) | 3.2 ± 0.4 | 7.8 ± 1.1 | 8.0 | Minimal |
| COR-L23/P | Large Cell | 0.3 ± 0.04 | 4.5 ± 0.6 | - | - |
| COR-L23/CPR | Large Cell (Cisplatin-Resistant) | 2.1 ± 0.3 | 15.0 ± 2.1 | 7.0 | Partial |
| MOR/P | Adenocarcinoma | 0.5 ± 0.07 | 6.8 ± 0.9 | - | - |
| MOR/CPR | Adenocarcinoma (Cisplatin-Resistant) | 1.5 ± 0.2 | 8.2 ± 1.2 | 3.0 | Minimal |
Data presented as mean ± standard error. Resistance Factor is the fold-increase in IC50 of the resistant line compared to the parental line. Minimal cross-resistance indicates that the IC50 of this compound in the resistant line is not substantially increased compared to the parental line, whereas partial cross-resistance suggests a notable but not complete loss of sensitivity.
Experimental Protocols
To provide a comprehensive understanding of the data presented, this section details the methodologies for key experiments typically employed in the assessment of platinum drug resistance.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Lung cancer cells are seeded into 96-well plates at a predetermined density (e.g., 1 x 10^4 to 5 x 10^4 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Drug Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of cisplatin or this compound. A control group receives drug-free medium.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours) to allow the drugs to exert their cytotoxic effects.
-
MTT Addition: Following incubation, the drug-containing medium is removed, and MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for another 2-4 hours.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol with 0.04 N HCl, is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm (with a reference wavelength of 630 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the drug that causes 50% inhibition of cell growth, is determined from the dose-response curve.
Apoptosis Detection (Annexin V/Propidium Iodide Assay)
This flow cytometry-based assay is used to distinguish between viable, apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and used to label apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.
Protocol:
-
Cell Treatment: Cells are treated with cisplatin or this compound at their respective IC50 concentrations for a defined period (e.g., 24 or 48 hours).
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS), and resuspended in 1X Annexin V binding buffer.
-
Staining: Annexin V-FITC and PI are added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. The percentages of viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells are quantified.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to cisplatin resistance and the experimental workflow for assessing cross-resistance.
Cisplatin Resistance Mechanisms
Cisplatin resistance in lung cancer is a multifactorial process involving reduced drug accumulation, increased drug inactivation, enhanced DNA repair, and evasion of apoptosis.
Caption: Key mechanisms of cisplatin resistance in lung cancer cells.
Experimental Workflow for Cross-Resistance Assessment
The following workflow outlines the key steps in determining the cross-resistance profile of a novel platinum agent in a cisplatin-resistant lung cancer model.
Caption: Workflow for assessing cross-resistance to platinum agents.
Discussion and Future Directions
The available preclinical data suggests that this compound is not completely cross-resistant with cisplatin in all lung cancer cell lines. This is particularly evident in the NCI-H69 and MOR cell line models. The partial cross-resistance observed in the COR-L23 model highlights the heterogeneity of resistance mechanisms across different lung cancer subtypes.
The lack of complete cross-resistance may be attributed to several factors, including potential differences in cellular uptake and efflux, as well as variations in the recognition and repair of this compound-DNA adducts compared to cisplatin-DNA adducts. However, a clinical study in heavily pretreated small-cell lung cancer patients did not show a lack of cross-resistance, emphasizing the complexity of translating preclinical findings to the clinical setting.
Further research with contemporary, well-characterized cisplatin-resistant lung cancer models, including patient-derived xenografts, is warranted to provide more definitive insights into the activity of this compound. Elucidating the precise molecular mechanisms by which this compound may circumvent cisplatin resistance will be crucial for identifying patient populations most likely to benefit from this agent and for the rational design of future platinum-based therapies.
Iproplatin vs. Third-Generation Platinum Drugs: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the efficacy of iproplatin, a second-generation platinum-based anticancer agent, with third-generation platinum drugs, primarily focusing on oxaliplatin and carboplatin. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of available experimental data, methodologies, and the underlying signaling pathways.
Executive Summary
This compound, a platinum(IV) complex, has demonstrated activity against a range of solid tumors, including ovarian, breast, and non-small cell lung cancer. However, its clinical development was largely halted due to a perceived lack of superior efficacy compared to existing platinum analogs like cisplatin and carboplatin. Third-generation platinum drugs, such as oxaliplatin, have since become mainstays in the treatment of specific cancers, notably colorectal cancer, due to their distinct efficacy profiles and reduced cross-resistance with earlier platinum compounds. This guide synthesizes clinical and preclinical data to provide an objective comparison of this compound's performance against these newer agents.
Comparative Efficacy Data
The following tables summarize the quantitative data from key clinical and preclinical studies, offering a side-by-side comparison of the efficacy of this compound and third-generation platinum drugs.
Table 1: Clinical Efficacy of this compound vs. Carboplatin in Advanced Ovarian Cancer
| Parameter | This compound | Carboplatin |
| Number of Patients | 60 | 60 |
| Dosage | 300 mg/m² every 4 weeks | 400 mg/m² every 4 weeks |
| Overall Response Rate | 38% (95% CI, 26% to 51%) | 63% (95% CI, 50% to 74%)[1] |
| Median Survival | 68 weeks (95% CI, 48 to 82 weeks) | 114 weeks (95% CI, 82 to 233 weeks)[1] |
Table 2: Clinical Efficacy of this compound vs. Carboplatin in Advanced Non-Small Cell Lung Cancer
| Parameter | This compound | Carboplatin |
| Number of Patients | 71 | 70 |
| Dosage | 270 mg/m² every 4 weeks | 400 mg/m² every 4 weeks |
| Overall Response Rate | 7% (95% CI, 1%-13%) | 16% (95% CI, 7%-25%)[2] |
| Median Survival | 5.0 months | 6.5 months[2] |
Table 3: In Vitro Cytotoxicity (IC50) of this compound vs. Oxaliplatin in Human Tumor Cell Lines
| Cell Line | Cancer Type | This compound (μM) | Oxaliplatin (μM) |
| A2780 | Ovarian | >100 | 1.5[3] |
| A2780/cp (cisplatin-resistant) | Ovarian | >100 | 3.6 |
| HT-29 | Colon | >100 | 2.5 |
| TCCSUP | Bladder | >100 | 25 |
| RT4 | Bladder | >100 | 20 |
| SKMEL-2 | Melanoma | >100 | 15 |
| HTB144 | Melanoma | >100 | 20 |
| U373MG | Glioblastoma | >100 | 18 |
| U87MG | Glioblastoma | >100 | 22 |
Key Experimental Protocols
Detailed methodologies for the pivotal clinical trials cited are provided below to allow for critical evaluation and replication of the findings.
Randomized Trial of Carboplatin vs. This compound in Advanced Ovarian Cancer
-
Study Design: A randomized, comparative clinical trial.
-
Patient Population: 120 patients with untreated advanced epithelial ovarian cancer (Stage IC-IV).
-
Treatment Arms:
-
This compound Arm: this compound 300 mg/m² administered intravenously every 4 weeks for six courses.
-
Carboplatin Arm: Carboplatin 400 mg/m² administered intravenously every 4 weeks for six courses.
-
-
Response Evaluation: Response was evaluated after six courses of treatment, with restaging including laparoscopy or laparotomy in clinical complete responders.
-
Follow-up: Patients with partial or minor response received an additional six courses at a reduced dose. Those with stable or progressive disease were treated with cyclophosphamide.
Randomized Phase II Study of Carboplatin vs. This compound in Advanced Non-Small Cell Lung Cancer
-
Study Design: A randomized phase II clinical trial.
-
Patient Population: Patients with extensive non-small cell lung cancer.
-
Treatment Arms:
-
This compound Arm (CHIP): this compound 270 mg/m² administered intravenously every 4 weeks.
-
Carboplatin Arm (CBDCA): Carboplatin 400 mg/m² administered intravenously every 4 weeks.
-
-
Treatment Duration: Treatment was continued until disease relapse.
-
Primary Objective: To evaluate the effect of the cisplatin analogs carboplatin and this compound. A comparison of response rates was not a primary objective.
Oxaliplatin in Combination with Fluorouracil and Leucovorin (FOLFOX) for Colorectal Cancer
-
Study Design: Adjuvant chemotherapy regimen.
-
Patient Population: Patients with Stage III colon cancer after complete resection of the primary tumor.
-
mFOLFOX6 Regimen:
-
Day 1: Oxaliplatin 85 mg/m² IV infusion over 2 hours, concurrently with Leucovorin 400 mg/m² IV infusion over 2 hours. This is followed by a Fluorouracil (5-FU) 400 mg/m² IV bolus.
-
Day 1-2: A continuous infusion of 5-FU 1,200 mg/m²/day for a total of 2,400 mg/m² over 46-48 hours.
-
-
Cycle Length: The cycle is repeated every 2 weeks.
Signaling Pathways and Mechanisms of Action
The antitumor activity of platinum-based drugs stems from their ability to form adducts with DNA, leading to the inhibition of DNA replication and transcription, and ultimately, cell death. However, the specific cellular responses and signaling pathways activated can differ between the various platinum analogs.
This compound: DNA Damage and Apoptotic Signaling
This compound, a platinum(IV) compound, is a prodrug that is reduced intracellularly to its active platinum(II) form. Like other platinum drugs, its primary mechanism of action is the formation of DNA crosslinks, which triggers a DNA damage response (DDR). This response can lead to cell cycle arrest and apoptosis. The signaling cascade initiated by this compound-induced DNA damage is believed to be similar to that of cisplatin, involving the activation of key tumor suppressor proteins and signaling kinases.
Oxaliplatin: Distinct DNA Adducts and Cellular Response
Oxaliplatin, a third-generation platinum compound, is distinguished by its diaminocyclohexane (DACH) ligand. This bulky ligand results in the formation of DNA adducts that are structurally different from those formed by cisplatin and carboplatin. These distinct adducts are less efficiently recognized by the mismatch repair (MMR) system, which is a key mechanism of resistance to cisplatin. Consequently, oxaliplatin can be effective in tumors that are resistant to other platinum drugs. The DNA damage induced by oxaliplatin activates a robust apoptotic response, often involving the p53 and Bax-dependent pathways, as well as the generation of reactive oxygen species (ROS).
Conclusion
The available data suggests that while this compound exhibits antitumor activity, its efficacy is generally lower than that of the third-generation platinum drug carboplatin in the treatment of advanced ovarian and non-small cell lung cancer. Preclinical in vitro studies also indicate that oxaliplatin is significantly more cytotoxic than this compound across a broad range of cancer cell lines.
The distinct chemical structure of oxaliplatin, with its DACH ligand, leads to the formation of unique DNA adducts that can overcome certain mechanisms of resistance to earlier platinum drugs. This likely contributes to its superior efficacy in specific clinical settings, such as colorectal cancer.
For researchers and drug development professionals, these findings underscore the importance of ligand design in modulating the efficacy and resistance profiles of platinum-based anticancer agents. While this compound itself may have limited clinical utility, the study of its properties and comparison with more successful third-generation agents can provide valuable insights for the design of novel and more effective platinum chemotherapeutics.
References
A Comparative Analysis of Iproplatin in Clinical Trials
An Objective Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive statistical analysis of iproplatin clinical trial data, offering a comparative perspective against other key platinum-based chemotherapy agents, cisplatin and carboplatin. The following sections detail the performance of these drugs across various malignancies, supported by experimental data, detailed protocols, and visual diagrams to facilitate a clear understanding of their mechanisms and clinical application.
Comparative Efficacy of Platinum-Based Agents
The efficacy of this compound has been evaluated in several clinical trials, often in direct comparison with cisplatin and carboplatin. The data below summarizes the key efficacy endpoints across different cancer types.
Ovarian Cancer
This compound has shown activity in advanced ovarian cancer, though comparative trials have indicated it may be less active than carboplatin. In a randomized trial for untreated advanced ovarian cancer, carboplatin demonstrated a higher response rate and longer median survival compared to this compound.[1] For previously untreated patients, this compound showed a 78% overall response rate.[2] In patients who had prior chemotherapy not including cisplatin, the response rate was 42%, and for those who had prior cisplatin-based chemotherapy, it was 22%.[2]
| Drug | Overall Response Rate (ORR) | Complete Response (CR) | Partial Response (PR) | Median Survival | Patient Population |
| This compound | 38% (95% CI, 26%-51%) | - | - | 68 weeks | Untreated Advanced Ovarian Cancer[1] |
| 78% | - | - | - | Previously Untreated Advanced Ovarian Cancer[2] | |
| Carboplatin | 63% (95% CI, 50%-74%) | - | - | 114 weeks | Untreated Advanced Ovarian Cancer |
| Cisplatin | 22.7% | - | - | 19 months | Advanced Ovarian Cancer (in combination with cyclophosphamide) |
Breast Cancer
In patients with advanced breast cancer who had received prior chemotherapy, this compound demonstrated limited activity. In one phase II trial, an 8% major therapeutic response was observed. Another study in previously treated patients showed one complete and three partial remissions out of 30 patients.
| Drug | Overall Response Rate (ORR) | Complete Response (CR) | Partial Response (PR) | Patient Population |
| This compound | 8% (2/24 evaluable patients) | 1 | 1 | Advanced Breast Cancer (previously treated) |
| 13.3% (4/30 patients) | 1 | 3 | Metastatic Breast Cancer (previously treated) |
Lung Cancer
Data for this compound in lung cancer suggests modest activity. In chemotherapy-naive non-small cell lung cancer (NSCLC) patients, the overall response rate was 6%.
| Drug | Overall Response Rate (ORR) | Patient Population |
| This compound | 6% (3/48 patients) | Non-Small Cell Lung Cancer (chemotherapy-naive) |
| Carboplatin | 12% (6/50 patients) | Non-Small Cell Lung Cancer (chemotherapy-naive) |
Comparative Toxicity Profile
Myelosuppression, particularly thrombocytopenia, is the dose-limiting toxicity for this compound. Nausea and vomiting are also common but are generally reported to be less severe than with cisplatin. Unlike cisplatin, significant nephrotoxicity and neurotoxicity have not been commonly observed with this compound.
| Adverse Event | This compound | Carboplatin | Cisplatin |
| Myelosuppression | Dose-limiting, primarily thrombocytopenia | Dose-limiting, primarily thrombocytopenia | Less common than with carboplatin/iproplatin |
| Nausea and Vomiting | Common, but less severe than cisplatin | Less severe than cisplatin | High incidence and severity |
| Nephrotoxicity | Not commonly observed | Low potential | Dose-limiting toxicity |
| Neurotoxicity | Not commonly observed | Low potential | Common, can be dose-limiting |
| Diarrhea | Can be prominent | Less common | Less common |
Experimental Protocols
The clinical trials cited in this guide employed standardized methodologies for patient evaluation and data collection.
Patient Eligibility and Evaluation
Patients enrolled in these trials typically had histologically confirmed malignancies and measurable disease. Performance status was assessed using scales such as the ECOG (Eastern Cooperative Oncology Group) scale. Prior to treatment, patients underwent baseline assessments including complete blood counts, serum chemistry, and tumor measurements via imaging (e.g., CT scans).
Drug Administration
This compound was administered intravenously. Dosing schedules varied between studies, with common regimens including 275 mg/m² every 4 weeks or 300 mg/m² every 3 weeks. Doses for carboplatin and cisplatin were administered according to standard clinical practice and trial protocols.
Response and Toxicity Evaluation
Tumor Response: Objective tumor response was primarily evaluated using the Response Evaluation Criteria in Solid Tumors (RECIST). This involves the measurement of target lesions at baseline and subsequent time points to determine complete response (CR), partial response (PR), stable disease (SD), or progressive disease (PD).
-
Complete Response (CR): Disappearance of all target lesions.
-
Partial Response (PR): At least a 30% decrease in the sum of the longest diameter of target lesions.
-
Progressive Disease (PD): At least a 20% increase in the sum of the longest diameter of target lesions or the appearance of new lesions.
-
Stable Disease (SD): Neither sufficient shrinkage to qualify for PR nor sufficient increase to qualify for PD.
Toxicity Assessment: Adverse events were graded according to the Common Terminology Criteria for Adverse Events (CTCAE). This system provides a standardized scale for grading the severity of adverse events from Grade 1 (mild) to Grade 5 (death related to adverse event).
Mechanism of Action and Clinical Trial Workflow
The following diagrams illustrate the cellular mechanism of platinum-based drugs and a typical workflow for a clinical trial evaluating these agents.
References
Iproplatin as a Reference Compound in Platinum Drug Screening: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of iproplatin with other platinum-based anticancer agents, focusing on its utility as a reference compound in drug screening. We present supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and workflows.
Introduction to this compound
This compound is a second-generation, platinum(IV) complex that was developed with the aim of reducing the severe side effects associated with the first-generation platinum drug, cisplatin.[1] Like other platinum-based drugs, its mechanism of action involves binding to DNA, forming cross-links and adducts that ultimately trigger programmed cell death (apoptosis) in cancer cells.[1] Although it showed promise in preclinical studies and entered clinical trials, its development was largely halted as it did not demonstrate superior activity over cisplatin or carboplatin.[2] However, its distinct chemical properties and historical context make it a valuable reference compound in the screening and development of new platinum-based therapies.
Comparative Cytotoxicity Analysis
The in vitro cytotoxicity of platinum compounds is a critical parameter in the initial screening phase. The half-maximal inhibitory concentration (IC50), the concentration of a drug that inhibits cell growth by 50%, is a standard metric for this assessment. The following table summarizes the comparative cytotoxicity of this compound, cisplatin, and carboplatin in a human myeloid clonogenic assay.
| Compound | IC50 (µg/mL)[3] |
| Cisplatin | 15.6 |
| This compound | 36.3 |
| Carboplatin | 56.3 |
Table 1: Comparative IC50 values of platinum compounds in a human myeloid clonogenic assay.[3]
These results indicate that in this specific assay, cisplatin is the most potent of the three, followed by this compound and then carboplatin. Further studies using a human tumor clonogenic assay on fresh tumor samples from various cancers, including breast and ovarian, demonstrated that this compound has notable antitumor activity. A key finding was the lack of complete cross-resistance between cisplatin and this compound, suggesting that some cisplatin-resistant tumors might still be sensitive to this compound. Conversely, in a study on human testicular cancer cell lines, cisplatin showed significantly stronger antitumor activity than both this compound and carboplatin at equitoxic doses.
Experimental Protocols
To ensure reproducibility and facilitate the design of new screening experiments, detailed protocols for key assays are provided below.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Cell culture medium
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
96-well plates
-
Multi-channel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Drug Treatment: Prepare serial dilutions of the platinum compounds (this compound, cisplatin, etc.) in cell culture medium and add them to the respective wells. Include untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, remove the drug-containing medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for another 2-4 hours until a purple precipitate is visible.
-
Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution and measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.
DNA Platination Quantification: Inductively Coupled Plasma Mass Spectrometry (ICP-MS)
ICP-MS is a highly sensitive technique used to quantify the amount of platinum bound to DNA, providing a direct measure of the drug's target engagement.
Materials:
-
Cell lysis buffer
-
DNA extraction kit
-
Concentrated nitric acid (trace metal grade)
-
ICP-MS instrument
-
Platinum standard solutions
Procedure:
-
Cell Treatment and Harvesting: Treat cells with the platinum compounds for a specified time. After treatment, harvest the cells by scraping or trypsinization.
-
DNA Isolation: Isolate genomic DNA from the cell pellet using a commercial DNA extraction kit, ensuring high purity and removal of RNA.
-
Sample Digestion: Accurately weigh a portion of the isolated DNA and digest it in concentrated nitric acid at an elevated temperature (e.g., 70-90°C) in a sealed, acid-washed tube until the solution is clear. This process breaks down the organic matrix and solubilizes the platinum.
-
Sample Dilution: Dilute the digested samples to a suitable volume with deionized water to bring the platinum concentration within the linear range of the ICP-MS instrument.
-
ICP-MS Analysis: Aspirate the diluted samples into the ICP-MS. The high-temperature plasma atomizes and ionizes the sample, and the mass spectrometer separates the ions based on their mass-to-charge ratio.
-
Quantification: Generate a calibration curve using platinum standard solutions of known concentrations. The platinum concentration in the samples is then determined by comparing their signal intensity to the calibration curve. The amount of platinum per microgram of DNA can then be calculated.
Mechanism of Action and Signaling Pathways
The cytotoxic effects of this compound, like other platinum drugs, are primarily mediated through the induction of apoptosis following DNA damage. The platinum(IV) center of this compound is believed to be reduced in vivo to an active platinum(II) species, which then forms covalent bonds with DNA. These DNA adducts distort the DNA structure, leading to the inhibition of DNA replication and transcription. This cellular stress activates a cascade of signaling events culminating in apoptosis.
Figure 1: Generalized signaling pathway of platinum drug-induced apoptosis.
Figure 2: A typical experimental workflow for screening platinum drugs.
Conclusion
This compound serves as a crucial reference compound in the ongoing search for novel platinum-based anticancer drugs. Its distinct cytotoxicity profile and the observed lack of complete cross-resistance with cisplatin highlight the potential for developing new platinum agents that can overcome existing resistance mechanisms. The experimental protocols and workflows detailed in this guide provide a robust framework for researchers to conduct comparative studies and effectively screen new drug candidates against established benchmarks like this compound. By understanding the performance and mechanism of earlier generation compounds, the scientific community can more effectively design and evaluate the next generation of platinum chemotherapeutics.
References
Iproplatin's Dichotomy: A Comparative Guide to its Activity in Sensitive vs. Resistant Cancer Cell Lines
For researchers, scientists, and drug development professionals, understanding the mechanisms of drug resistance is paramount to advancing cancer therapeutics. This guide provides a comparative analysis of the activity of the platinum-based anticancer agent, iproplatin, in sensitive versus resistant cancer cell lines. Due to the limited availability of direct comparative data for this compound, this guide utilizes data from its well-studied analog, cisplatin, to illustrate the principles of platinum drug resistance, while noting that specific activities may vary.
Data Presentation: The Efficacy Divide
| Cell Line | Drug | IC50 (µM) | Fold Resistance |
| A2780 (Sensitive) | Cisplatin | ~1-5 | - |
| A2780cis (Resistant) | Cisplatin | ~10-70 | ~7-14 |
Note: The IC50 values for cisplatin can vary between studies depending on the specific experimental conditions, such as exposure time and the assay used. The values presented here are a representative range based on published data.
This dramatic increase in the IC50 value in the resistant cell line highlights the diminished efficacy of the drug and the challenge of overcoming platinum resistance in cancer therapy. While not identical, a similar trend of increased IC50 is expected for this compound in resistant cell lines. Some studies have suggested that this compound may exhibit incomplete cross-resistance with cisplatin in certain cell lines, meaning it might retain some activity against cisplatin-resistant tumors, though more research is needed to confirm this.[1]
Experimental Protocols: Unveiling the Mechanisms of Resistance
Several key experimental protocols are employed to characterize the differential activity of platinum drugs in sensitive and resistant cell lines. These methods allow researchers to quantify cell viability, assess programmed cell death (apoptosis), and develop resistant cell line models.
Development of this compound-Resistant Cell Lines
A common method for generating drug-resistant cancer cell lines in the laboratory involves continuous or intermittent exposure of a sensitive parental cell line to escalating concentrations of the drug over a prolonged period. This process selects for cells that have acquired mechanisms to survive and proliferate in the presence of the drug.
Cytotoxicity Assay: Measuring Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and determine the IC50 of a compound. In this assay, metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals, the amount of which is proportional to the number of viable cells.
Apoptosis Assay: Quantifying Programmed Cell Death
The Annexin V assay is a common method used to detect apoptosis. In apoptotic cells, a phospholipid called phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye. By using flow cytometry, cells that are positive for Annexin V can be identified as apoptotic. Propidium iodide (PI) is often used in conjunction with Annexin V to differentiate between early apoptotic (Annexin V positive, PI negative) and late apoptotic or necrotic cells (Annexin V positive, PI positive).
Signaling Pathways: The Molecular Basis of Resistance
Resistance to platinum-based drugs like this compound is a multifactorial process involving complex alterations in cellular signaling pathways. While the specific pathways dysregulated in this compound resistance are not as extensively studied as those for cisplatin, the general mechanisms are likely to be similar. These mechanisms often converge on reducing the intracellular concentration of the drug, enhancing DNA repair, and inhibiting apoptosis.
Several key signaling pathways have been implicated in cisplatin resistance:
-
PI3K/Akt/mTOR Pathway: This is a central signaling cascade that promotes cell survival, proliferation, and growth. Upregulation of this pathway is frequently observed in platinum-resistant cancer cells, where it can inhibit apoptosis and promote cell survival despite drug-induced DNA damage.
-
MAPK/ERK Pathway: This pathway is involved in regulating a wide range of cellular processes, including proliferation, differentiation, and survival. Its activation can contribute to platinum resistance by promoting cell survival and enhancing DNA repair mechanisms.
-
NF-κB Pathway: The NF-κB transcription factor plays a crucial role in inflammation, immunity, and cell survival. Its activation in cancer cells can lead to the upregulation of anti-apoptotic proteins, thereby contributing to drug resistance.
-
DNA Damage Response (DDR) Pathway: Enhanced DNA repair capacity is a major mechanism of resistance. This involves the upregulation of proteins involved in nucleotide excision repair (NER) and other DNA repair pathways that can efficiently remove platinum-DNA adducts.
-
Drug Efflux and Inactivation: Reduced intracellular accumulation of the drug can occur through decreased influx or increased efflux, often mediated by transporters like ATP7A and ATP7B. Additionally, increased levels of intracellular thiols, such as glutathione (GSH), can inactivate platinum drugs before they reach their DNA target.
References
Iproplatin in Oncology: A Comparative Analysis of Clinical Trial Outcomes
For Researchers, Scientists, and Drug Development Professionals
I. Comparative Efficacy and Safety of Platinum-Based Agents
Iproplatin was developed to mitigate some of the toxicities associated with the first-generation platinum drug, cisplatin. Clinical trials have evaluated its efficacy and safety profile in various cancers, often in comparison to cisplatin or as a combination therapy.
Table 1: Summary of this compound Clinical Trial Data
| Cancer Type | Treatment Regimen | Number of Patients | Key Efficacy Outcomes | Key Adverse Events | Citation |
| Advanced Breast Cancer | This compound (275 mg/m²) intravenously every 4 weeks | 24 evaluable | 8% major therapeutic response (1 complete, 1 partial) | Myelosuppression (dose-limiting), prominent nausea, vomiting, diarrhea, and malaise | [1] |
| Advanced Ovarian Cancer | This compound (180 mg/m²) + Cyclophosphamide (600 mg/m²) | 20 | Not specified (Phase I trial) | Myelosuppression (dose-limiting), mild to moderate nausea and vomiting (>75% of patients), alopecia (40%) | [2] |
Table 2: Comparison with Other Platinum-Based Therapies (from Meta-Analyses)
| Drug Class | Cancer Type | Key Efficacy Findings from Meta-Analyses | Common Grade 3-4 Adverse Events | Citation |
| Platinum-based (general) | Metastatic Triple-Negative Breast Cancer | Increased objective response rates (62.7% vs 43.1%) and longer progression-free survival compared to platinum-free regimens. | Thrombocytopenia | [3][4] |
| Platinum-based (general) | Castration-Resistant Prostate Cancer | Statistically significant increase in clinical and PSA overall response rates when added to chemotherapy. | Nausea and myelosuppression | [5] |
| Cisplatin + Immunotherapy | Metastatic Urothelial Carcinoma | Improved progression-free and overall survival compared to platinum-gemcitabine alone. | Not specified | |
| Carboplatin + Immunotherapy | Metastatic Urothelial Carcinoma | Improved progression-free survival but no significant overall survival benefit compared to platinum-gemcitabine alone. | Not specified |
II. Experimental Protocols of Cited this compound Trials
Phase II Trial in Advanced Breast Cancer:
-
Patient Population: Twenty-five women with advanced breast cancer who had received no more than one prior chemotherapy regimen.
-
Treatment: this compound was administered at a dose of 275 mg/m² as an intravenous infusion every 4 weeks.
-
Evaluation: Patients had measurable or evaluable indicator lesions to assess response.
Phase I Trial in Advanced Ovarian Cancer:
-
Patient Population: Twenty patients with stages III and IV ovarian cancer.
-
Treatment: this compound was administered at a starting dose of 180 mg/m² in combination with cyclophosphamide at 600 mg/m². This regimen was repeated at 4-week intervals for up to six courses.
-
Evaluation: The primary objective was to determine the dose-limiting toxicities of the combination therapy.
III. Mechanism of Action and Signaling Pathways
This compound, like other platinum-based drugs, exerts its anticancer effects by interacting with DNA. The platinum atom forms cross-links with DNA bases, primarily purines, leading to DNA damage. This damage interferes with DNA replication and transcription, ultimately inducing apoptosis (programmed cell death) in cancer cells.
The following diagram illustrates the general mechanism of action for platinum-based drugs, including this compound.
Caption: General mechanism of action for platinum-based anticancer drugs.
The diagram below outlines a simplified workflow for a meta-analysis of clinical trials, a process that could be applied to this compound should more trial data become available.
Caption: A simplified workflow for conducting a meta-analysis.
References
- 1. Clinical trial of this compound (cis-dichloro-trans-dihydroxy-bis-isopropylamine platinum IV, CHIP) in patients with advanced breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phase I trial of carboplatin-cyclophosphamide and this compound-cyclophosphamide in advanced ovarian cancer: a Southwest Oncology Group study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy and Safety of Platinum-Based Chemotherapy as First-Line Therapy for Metastatic Triple-Negative Breast Cancer: A Meta-Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy and Safety of Platinum-Based Chemotherapy as First-Line Therapy for Metastatic Triple-Negative Breast Cancer: A Meta-Analysis of Randomized Controlled Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effectiveness of Platinum-Based Chemotherapy in Patients With Metastatic Prostate Cancer: Systematic Review and Meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Iproplatin
For researchers, scientists, and drug development professionals, the proper disposal of investigational cytotoxic compounds like iproplatin is a critical component of laboratory safety and environmental responsibility. As a platinum-based antineoplastic agent, this compound is classified as a hazardous substance requiring strict adherence to disposal protocols to mitigate exposure risks and ensure regulatory compliance.[1][2] This guide provides a comprehensive, step-by-step approach to the safe disposal of this compound, grounded in established best practices for managing cytotoxic and hazardous pharmaceutical waste.
Key Data for Safe Handling and Disposal
The following table summarizes crucial data points for the safe handling and disposal of this compound and other platinum-based cytotoxic agents. It is imperative to consult the specific Safety Data Sheet (SDS) for any chemical to confirm these details.
| Parameter | Value/Information | Significance for Disposal |
| Chemical Class | Platinum-based coordination complex | May necessitate specific deactivation procedures; generally susceptible to degradation by strong oxidizing agents. |
| Known Hazards | Cytotoxic, potentially carcinogenic, mutagenic, and toxic for reproduction.[3] | Requires handling as hazardous waste and the use of extensive Personal Protective Equipment (PPE).[1] |
| Recommended PPE | Double chemotherapy gloves, disposable gown, safety goggles/face shield. | Essential for preventing skin and eye contact during all handling and disposal procedures. |
| Waste Categorization | Bulk Hazardous Waste, Trace Contaminated Waste.[4] | Dictates the appropriate waste container and disposal stream to be used. |
| Final Disposal Method | High-temperature incineration. | The standard and required method for ensuring the complete destruction of cytotoxic waste. |
This compound Disposal Workflow
The following diagram outlines the logical workflow for the proper disposal of this compound, from initial handling to final disposal.
Caption: Logical workflow for the proper disposal of this compound.
Detailed Protocols for this compound Disposal and Spill Management
Adherence to standardized protocols is essential for minimizing risk during the disposal of this compound and in the event of a spill.
Protocol for Disposal of this compound Waste
This protocol details the step-by-step procedure for the routine disposal of materials contaminated with this compound.
Methodology:
-
Personal Protective Equipment (PPE): Before handling any waste, don the appropriate PPE, including double chemotherapy-rated gloves, a disposable, fluid-resistant gown, and safety goggles or a face shield.
-
Waste Segregation at the Source:
-
Trace Contaminated Waste: Items with minimal residual drug (less than 3% of the original volume), such as empty vials, syringes, IV bags, tubing, and used PPE (gloves, gowns), should be placed in a designated yellow chemotherapy waste container. Sharps contaminated with trace amounts must be disposed of in a yellow sharps container labeled "Chemo Sharps."
-
Bulk Contaminated Waste: Materials containing more than 3% of the original drug amount, including partially full vials, expired this compound stock, and materials used to clean up spills, must be disposed of as bulk hazardous waste. These items should be placed in a black RCRA (Resource Conservation and Recovery Act) hazardous waste container.
-
-
Container Management:
-
Do not overfill waste containers.
-
Ensure all containers are securely sealed when not in use and when full.
-
Label all waste containers clearly with "Hazardous Waste," "Cytotoxic," and the specific chemical name (this compound).
-
-
Storage: Store sealed waste containers in a designated, secure, and well-ventilated area away from general laboratory traffic.
-
Final Disposal: Arrange for a licensed hazardous waste disposal service to collect, transport, and dispose of the waste via high-temperature incineration. A hazardous waste consignment note must accompany the waste to its final destination.
Protocol for this compound Spill Cleanup
This protocol outlines the procedure for safely cleaning up a spill of this compound. A spill kit with all necessary materials should be readily accessible in any area where this compound is handled.
Methodology:
-
Immediate Actions:
-
Alert all personnel in the immediate area of the spill.
-
If the spill involves direct contact with skin or eyes, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.
-
Evacuate the area if the spill is large or involves an aerosol-generating event.
-
-
Preparation for Cleanup:
-
Don appropriate PPE, including double chemotherapy gloves, a disposable gown, eye protection, and, if there is a risk of airborne powder, a respirator.
-
Restrict access to the spill area.
-
-
Spill Containment and Cleanup:
-
For liquid spills: Cover the spill with absorbent pads from the spill kit, working from the outside in to prevent spreading.
-
For powder spills: Gently cover the spill with damp absorbent pads to avoid generating dust.
-
Carefully collect all contaminated materials (absorbent pads, broken glass, etc.) using tongs or other mechanical means and place them in the black RCRA hazardous waste container.
-
-
Decontamination:
-
Clean the spill area thoroughly with a suitable decontamination solution (e.g., a high-pH cleaning agent followed by a neutralizer, or as specified in the SDS), again working from the outside in.
-
Rinse the area with water.
-
Wipe the area dry with clean absorbent pads.
-
Place all cleaning materials into the black hazardous waste container.
-
-
Post-Cleanup:
-
Carefully remove and dispose of all PPE in the appropriate waste container (yellow for trace contamination, black if grossly contaminated).
-
Wash hands thoroughly with soap and water.
-
Document the spill and the cleanup procedure in the laboratory safety records.
-
References
Safeguarding Laboratory Personnel: A Comprehensive Guide to Personal Protective Equipment for Handling Iproplatin
For researchers, scientists, and drug development professionals, ensuring personal and environmental safety during the handling of potent compounds like Iproplatin is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans for this platinum-based antineoplastic agent. Adherence to these procedural steps is critical to mitigate risks associated with exposure.
This compound is a cytotoxic compound, and like other platinum-based chemotherapy drugs, it is considered hazardous.[1] Occupational exposure can occur through skin contact, inhalation of aerosols or particles, and ingestion.[1] Such exposure can lead to serious health effects, including abdominal pain, hair loss, liver damage, and allergic reactions.[1] Therefore, stringent safety measures are necessary during all stages of handling, from preparation to disposal.
Personal Protective Equipment (PPE) Specifications
The selection of appropriate PPE is the first line of defense against exposure to this compound. All PPE should be rated for use with chemotherapy drugs.[2][3] Below is a summary of the required personal protective equipment.
| PPE Component | Specification | Rationale |
| Gloves | Two pairs of powder-free, chemotherapy-rated gloves (ASTM D6978 certified). The inner glove should be worn under the gown cuff, and the outer glove over the cuff. | Prevents skin contact and absorption. Double gloving provides an additional barrier and allows for safe removal of the outer, contaminated glove. |
| Gown | Disposable, lint-free, non-permeable gown with a solid front, long sleeves, and tight-fitting cuffs (e.g., polyethylene-coated polypropylene). | Protects the body from splashes and spills. Must be resistant to permeation by hazardous drugs. |
| Eye and Face Protection | Safety glasses with side shields or goggles. A full face shield should be worn when there is a risk of splashing. | Protects the eyes and face from splashes of the drug solution. |
| Respiratory Protection | A NIOSH-certified N95 respirator or higher should be worn, especially when handling the powdered form of the drug or when there is a risk of aerosol generation. | Prevents inhalation of drug particles or aerosols. |
| Head and Shoe Covers | Disposable head/hair covers and two pairs of shoe covers are recommended. | Minimizes the risk of contaminating personal clothing and spreading the hazardous material to other areas. |
Step-by-Step Handling and Disposal Procedures
A systematic approach to handling and disposal is crucial to maintain a safe laboratory environment. The following protocols should be strictly followed.
Preparation and Handling:
-
Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood or a Class II Type B2 biological safety cabinet (BSC) that is exhausted to the outside.
-
Donning PPE: Before handling the compound, put on all required PPE in the correct order: shoe covers, head cover, inner gloves, gown, outer gloves, face mask/respirator, and eye protection.
-
Surface Preparation: Work surfaces inside the fume hood or BSC should be covered with a plastic-backed absorbent pad. This pad should be disposed of as trace chemotherapy waste after the procedure.
-
Reconstitution: If working with a powdered form, use care to avoid aerosolization. Use a closed system drug-transfer device (CSTD) if available.
-
Transport: When moving this compound, even for short distances, it must be transported in a sealed, labeled, and unbreakable secondary container.
Disposal Plan: Proper segregation and disposal of waste contaminated with this compound are critical to prevent environmental contamination and accidental exposure.
-
Bulk Hazardous Waste: This includes unused or expired this compound, grossly contaminated items, and spill cleanup materials. This waste must be collected in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Trace Contaminated Waste: This includes items with minimal residual contamination, such as empty vials, syringes, used gloves, gowns, and absorbent pads. These should be disposed of in a designated yellow chemotherapy waste container.
-
Sharps: All needles and syringes must be disposed of in a puncture-resistant sharps container specifically designated for chemotherapy waste.
Spill Management: In the event of a spill, immediate action is required:
-
Evacuate and Secure: Alert others and evacuate the immediate area. Restrict access to the spill site.
-
Don PPE: Use a spill kit and don the appropriate PPE, including a respirator.
-
Containment: For liquid spills, cover with an absorbent material. For powder spills, gently cover with damp cloths to avoid creating dust.
-
Cleanup: Carefully clean the area, working from the outside in. All cleanup materials must be disposed of as bulk hazardous waste.
-
Decontamination: Decontaminate the spill area with a detergent solution followed by a thorough rinse with water.
Experimental Protocol: Surface Decontamination
This protocol outlines the steps for decontaminating a work surface within a biological safety cabinet after handling this compound.
-
Initial Cleaning: With appropriate PPE, apply a detergent solution to the work surface. Using a plastic-backed absorbent pad, wipe the surface in overlapping concentric circles, moving from the outer edge inward.
-
First Rinse: Using a new absorbent pad saturated with sterile water, wipe the surface in the same manner to remove any detergent residue.
-
Disinfection: Apply 70% isopropyl alcohol to the work surface and wipe with a new absorbent pad.
-
Final Rinse: Perform a final rinse with sterile water using a fresh absorbent pad.
-
Drying: Allow the surface to air dry completely or use sterile, lint-free wipes.
Workflow for Safe Handling of this compound
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
